Trimedoxime
Description
See also: Trimedoxime Bromide (active moiety of).
Properties
CAS No. |
6736-02-3 |
|---|---|
Molecular Formula |
C15H18N4O2+2 |
Molecular Weight |
286.33 g/mol |
IUPAC Name |
(NE)-N-[[1-[3-[4-[(E)-hydroxyiminomethyl]pyridin-1-ium-1-yl]propyl]pyridin-1-ium-4-yl]methylidene]hydroxylamine |
InChI |
InChI=1S/C15H16N4O2/c20-16-12-14-2-8-18(9-3-14)6-1-7-19-10-4-15(5-11-19)13-17-21/h2-5,8-13H,1,6-7H2/p+2 |
InChI Key |
LJYGXPCCGGSATE-UHFFFAOYSA-P |
Isomeric SMILES |
C1=C[N+](=CC=C1/C=N\O)CCC[N+]2=CC=C(C=C2)/C=N\O |
Canonical SMILES |
C1=C[N+](=CC=C1C=NO)CCC[N+]2=CC=C(C=C2)C=NO |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Trimedoxime in Acetylcholinesterase Reactivation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action, quantitative efficacy, and experimental evaluation of Trimedoxime (TMB-4), a critical oxime reactivator for acetylcholinesterase (AChE) inhibited by organophosphorus (OP) compounds.
The Core Mechanism: Reversing Paralysis at the Molecular Level
Organophosphorus compounds, including nerve agents and pesticides, exert their toxicity by inhibiting acetylcholinesterase (AChE), a crucial enzyme responsible for hydrolyzing the neurotransmitter acetylcholine (ACh). This inhibition occurs through the phosphorylation of a serine residue within the active site of AChE, leading to an accumulation of ACh in the synaptic cleft and subsequent overstimulation of cholinergic receptors, resulting in a cholinergic crisis.
This compound, a bis-pyridinium oxime, serves as a potent reactivator of OP-inhibited AChE. Its mechanism of action is a targeted nucleophilic attack on the phosphorus atom of the OP-AChE conjugate. The process can be dissected into the following key steps:
-
Positioning within the Active Site: this compound's structure, featuring two pyridinium rings, is crucial for its efficacy. One aromatic nucleus interacts with the peripheral anionic site of AChE, while the other interacts with residues such as TYR337 and TYR341 deeper within the active site gorge. This precise positioning orients the oxime moiety in close proximity to the phosphorylated catalytic triad.
-
Nucleophilic Attack: The deprotonated oxime group (-C=N-O⁻) of this compound acts as a strong nucleophile. It attacks the electrophilic phosphorus atom of the organophosphate bound to the serine residue of AChE.
-
Formation of a Phosphorylated Oxime: This nucleophilic attack results in the cleavage of the covalent bond between the organophosphate and the serine residue of AChE, thereby regenerating the active enzyme. A phosphorylated oxime is formed as a byproduct.
-
Enzyme Reactivation: With the organophosphate moiety removed, the catalytic function of acetylcholinesterase is restored, allowing it to resume the hydrolysis of acetylcholine and alleviate the symptoms of poisoning.
The efficacy of this reactivation is dependent on several factors, including the specific chemical structure of the inhibiting organophosphate and the potential for "aging." Aging is a secondary process where the OP-AChE conjugate undergoes dealkylation, resulting in a negatively charged phosphonylated enzyme that is resistant to reactivation by oximes.
AChE Inhibition by Organophosphate and Reactivation by this compound.
Quantitative Efficacy of this compound
The effectiveness of this compound as a reactivator is quantified by several kinetic parameters, including the dissociation constant (KD), the first-order reactivation rate constant (kr), and the second-order reactivation rate constant (kr2). These parameters vary depending on the specific organophosphate inhibitor.
| Organophosphate | Enzyme Source | KD (µM) | kr (min-1) | kr2 (M-1min-1) | Reactivation (%) | Oxime Conc. (µM) | Reference |
| Tabun | Rat Brain AChE | 1480 | 0.22 | 149 | >40 | 1000 | [1][2] |
| Paraoxon | Human Erythrocyte AChE | - | - | - | ~60 | 100 | [3] |
| VX | Mus musculus AChE | - | - | - | 85.3 | 1000 | [4] |
| Sarin | Mus musculus AChE | - | - | - | 54 | 1000 | [4] |
| Cyclosarin | Mus musculus AChE | - | - | - | 0 | 1000 | |
| Soman | Mus musculus AChE | - | - | - | 0 | 1000 |
Note: The data presented is a compilation from various sources and experimental conditions may differ.
Detailed Experimental Protocols
Measurement of Acetylcholinesterase Activity (Ellman's Assay)
The Ellman's assay is a widely used method for determining AChE activity. It relies on the hydrolysis of acetylthiocholine (ATCh) by AChE, which produces thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which can be quantified spectrophotometrically at 412 nm.
Materials:
-
Phosphate buffer (0.1 M, pH 8.0)
-
DTNB solution (10 mM in phosphate buffer)
-
Acetylthiocholine iodide (ATCh) solution (75 mM in deionized water)
-
AChE source (e.g., purified enzyme, erythrocyte ghosts, brain homogenate)
-
96-well microplate
-
Spectrophotometer capable of reading at 412 nm
Procedure:
-
Prepare a reaction mixture in each well of the microplate containing:
-
150 µL of phosphate buffer (pH 8.0)
-
20 µL of DTNB solution
-
20 µL of the AChE sample
-
-
Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for 5 minutes.
-
Initiate the reaction by adding 10 µL of ATCh solution to each well.
-
Immediately begin monitoring the change in absorbance at 412 nm over time (e.g., every 15 seconds for 5 minutes).
-
Calculate the rate of the reaction (ΔA/min).
-
Enzyme activity can be calculated using the Beer-Lambert law, with the molar extinction coefficient of the 5-thio-2-nitrobenzoate anion being 14,150 M-1cm-1.
Determination of Oxime-Induced Reactivation Kinetics
This protocol determines the kinetic constants of AChE reactivation by an oxime following inhibition by an organophosphate.
Materials:
-
All materials from the Ellman's assay
-
Organophosphate inhibitor (e.g., paraoxon, tabun)
-
This compound solution at various concentrations
Procedure:
Phase 1: Inhibition of AChE
-
Incubate a known concentration of AChE with a specific concentration of the organophosphate inhibitor in phosphate buffer for a defined period (e.g., 30 minutes) to achieve a high level of inhibition (typically >95%).
-
Remove the excess inhibitor by a suitable method, such as gel filtration or dialysis, to prevent further inhibition during the reactivation phase.
Phase 2: Reactivation
-
To the inhibited AChE solution, add this compound at various final concentrations.
-
Incubate the mixture at a controlled temperature.
-
At specific time intervals (e.g., 0, 2, 5, 10, 20, 30 minutes), take aliquots of the reaction mixture.
Phase 3: Measurement of Reactivated AChE Activity
-
Immediately determine the AChE activity of each aliquot using the Ellman's assay as described above.
-
The rate of reactivation (kobs) at each oxime concentration is determined by plotting the percentage of reactivated enzyme against time and fitting the data to a first-order equation.
Phase 4: Calculation of Kinetic Parameters
-
The reactivation rate constant (kr) and the dissociation constant (KD) are determined by plotting kobs against the oxime concentration and fitting the data to the Michaelis-Menten equation for reactivation: kobs = kr * [Oxime] / (KD + [Oxime])
-
The second-order rate constant (kr2) is then calculated as kr2 = kr / KD.
Workflow for Determining AChE Reactivation Kinetics.
Conclusion
This compound remains a cornerstone in the treatment of organophosphate poisoning due to its effective mechanism of action in reactivating inhibited acetylcholinesterase. A thorough understanding of its chemical interactions, kinetics, and the standardized protocols for its evaluation is paramount for researchers and drug development professionals. This guide provides a foundational framework for further investigation and the development of novel, more effective reactivators. The provided data and methodologies serve as a valuable resource for comparative studies and the design of future experiments in the field of medical countermeasures against chemical warfare agents and pesticides.
References
- 1. A comparison of the potency of this compound and other currently available oximes to reactivate tabun-inhibited acetylcholinesterase and eliminate acute toxic effects of tabun - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. In vitro oxime-assisted reactivation of paraoxon-inhibited human acetylcholinesterase and butyrylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
An In-Depth Technical Guide to the Chemical Structure and Synthesis of Trimedoxime Bromide (TMB-4)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Trimedoxime bromide (TMB-4), also known as dipyroxime, is a crucial oxime-based cholinesterase reactivator employed in the treatment of organophosphate poisoning. This technical guide provides a comprehensive overview of the chemical structure and synthesis of TMB-4, tailored for professionals in research and drug development. The document details the molecule's structural features, physicochemical properties, and a step-by-step synthesis protocol. Quantitative data is presented in clear tabular formats, and the synthesis pathway is visualized using a DOT language diagram to facilitate a deeper understanding of this vital antidote.
Chemical Structure and Properties
This compound bromide is a bis-pyridinium oxime characterized by two pyridinium rings linked by a trimethylene bridge. Each pyridinium ring possesses an oxime functional group at the 4-position. This unique structure is pivotal to its function as a reactivator of acetylcholinesterase (AChE) that has been inhibited by organophosphorus agents.
The IUPAC name for this compound bromide is 1,1'-propane-1,3-diylbis{4-[(E)-(hydroxyimino)methyl]pyridinium} dibromide.[1] It is also known by several synonyms, including TMB-4, Dipyroxime, and 1,1'-Trimethylenebis(4-formylpyridinium bromide)dioxime.[2]
Physicochemical Properties
A summary of the key physicochemical properties of this compound bromide is provided in the table below. This data is essential for its formulation and application in both research and clinical settings.
| Property | Value | Reference |
| Molecular Formula | C₁₅H₁₈Br₂N₄O₂ | [2] |
| Molecular Weight | 446.14 g/mol | [2] |
| Appearance | Solid powder | [2] |
| Melting Point | 231 °C (decomposes) | |
| Solubility | Soluble in DMSO | |
| CAS Number | 56-97-3 |
Spectroscopic Data
The structural elucidation of this compound bromide is confirmed through various spectroscopic techniques. While specific spectra are not reproduced here, references to available spectroscopic data are provided for further investigation.
| Spectroscopic Technique | Availability |
| ¹H NMR | Data available |
| ¹³C NMR | Data available |
| Infrared (IR) | Data available |
| UV-Vis | Data available |
Synthesis of this compound Bromide
The synthesis of this compound bromide is a well-established process that primarily involves the quaternization of a pyridine-based precursor. The most common and established method is the reaction of 4-pyridinecarboxaldehyde oxime with 1,3-dibromopropane. This reaction proceeds in a stepwise manner, leading to the formation of the bis-pyridinium structure.
Synthesis Pathway
The overall synthetic scheme for this compound bromide is depicted below. This reaction involves a nucleophilic substitution where the nitrogen atoms of two 4-pyridinecarboxaldehyde oxime molecules attack the electrophilic carbon atoms of 1,3-dibromopropane, resulting in the formation of the final product.
Experimental Protocol
The following is a representative experimental protocol for the synthesis of this compound bromide. Researchers should adapt this protocol based on their specific laboratory conditions and scale.
Materials:
-
4-Pyridinecarboxaldehyde oxime
-
1,3-Dibromopropane
-
Acetonitrile (anhydrous)
-
Ethanol
-
Water
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-pyridinecarboxaldehyde oxime in anhydrous acetonitrile.
-
Addition of Alkylating Agent: To the stirred solution, add 1,3-dibromopropane dropwise at room temperature. The molar ratio of 4-pyridinecarboxaldehyde oxime to 1,3-dibromopropane should be approximately 2:1.
-
Reaction Conditions: The reaction mixture is typically stirred at a controlled temperature, often between 20-25°C. The pH of the reaction may be controlled to be in the range of 8-9 to optimize the reaction. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Isolation of Intermediate (Optional): The reaction may proceed in a stepwise manner, first forming a monoquaternary salt. This intermediate can be separated from the bis-quaternary product by selective crystallization from a solvent like acetonitrile, where the bis-quaternary salt is less soluble.
-
Formation of the Final Product: If the intermediate is isolated, it is then reacted with another equivalent of 4-pyridinecarboxaldehyde oxime to yield the final bis-pyridinium oxime.
-
Purification: The crude this compound bromide is purified by recrystallization. A common solvent system for recrystallization is a mixture of ethanol and water.
-
Drying: The purified crystals are collected by filtration and dried under vacuum to yield the final product as a solid powder.
Quantitative Data
The efficiency of the synthesis can be evaluated by the reaction yield.
| Parameter | Value |
| Typical Yield | Not explicitly found in the provided search results. |
Logical Relationships in Synthesis
The synthesis of this compound bromide involves a clear logical progression of chemical transformations. The key relationship is the formation of two new carbon-nitrogen bonds through the quaternization of the pyridine nitrogen atoms. The stoichiometry of the reactants is a critical parameter that dictates the efficient formation of the desired bis-pyridinium product over the mono-substituted intermediate.
Conclusion
This technical guide has provided a detailed overview of the chemical structure and synthesis of this compound bromide (TMB-4). The information presented, including the physicochemical properties, spectroscopic data, and a general synthesis protocol, serves as a valuable resource for researchers and professionals in the field of drug development. The provided diagrams offer a clear visualization of the synthesis pathway and the logical flow of the experimental process. Further research to optimize reaction yields and explore alternative synthetic routes could lead to more efficient production of this life-saving antidote.
References
Early In Vitro Efficacy of Trimedoxime in Organophosphate Poisoning: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Organophosphate (OP) compounds, a class of highly toxic chemicals used as pesticides and nerve agents, pose a significant threat to human health. Their primary mechanism of toxicity involves the irreversible inhibition of acetylcholinesterase (AChE), a critical enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine. This inhibition leads to an accumulation of acetylcholine at cholinergic synapses, resulting in a cholinergic crisis characterized by a range of severe symptoms, including seizures, respiratory distress, and potentially death. The standard treatment for OP poisoning involves the administration of an anticholinergic agent, such as atropine, and an oxime reactivator.
Trimedoxime (TMB-4), a bisquaternary pyridinium oxime, has been a subject of interest in early in vitro studies for its potential to reactivate OP-inhibited AChE. This technical guide provides an in-depth overview of these early in vitro investigations, focusing on quantitative data, detailed experimental protocols, and the molecular mechanisms of action.
Quantitative Data on this compound Efficacy
The in vitro efficacy of this compound has been evaluated against AChE inhibited by various organophosphates, including both nerve agents and pesticides. The following tables summarize key quantitative findings from these early studies.
Table 1: In Vitro Reactivation of Nerve Agent-Inhibited Mus musculus Acetylcholinesterase (MmAChE) by this compound [1][2][3]
| Nerve Agent | This compound Concentration (M) | Reactivation Percentage (%) |
| Sarin (GB) | 10⁻⁵ | 25.3 |
| 10⁻⁴ | 43.7 | |
| 10⁻³ | 54.0 | |
| Soman (GD) | 10⁻⁵ | 0.0 |
| 10⁻⁴ | 0.0 | |
| 10⁻³ | 0.0 | |
| Tabun (GA) | 10⁻⁵ | 15.2 |
| 10⁻⁴ | 22.4 | |
| 10⁻³ | 30.0 | |
| VX | 10⁻⁵ | 38.6 |
| 10⁻⁴ | 67.1 | |
| 10⁻³ | 85.3 | |
| Paraoxon (POX) | 10⁻⁵ | 18.9 |
| 10⁻⁴ | 35.1 | |
| 10⁻³ | 46.0 | |
| Dichlorvos (DDVP) | 10⁻⁵ | 12.5 |
| 10⁻⁴ | 21.8 | |
| 10⁻³ | 35.0 |
Table 2: In Vitro Reactivation of Pesticide-Inhibited Rat Brain Acetylcholinesterase by this compound and Other Oximes [4]
| Oxime (10⁻⁵ M) | Reactivation of Chlorpyrifos-Inhibited AChE (%) |
| This compound | ~45 |
| Obidoxime | ~35 |
| Pralidoxime | ~15 |
| HI-6 | ~10 |
| Methoxime | ~5 |
Note: The reactivation percentage for this compound was estimated from the graphical data presented in the source.
Table 3: Inhibitory Potency of this compound on Recombinant Acetylcholinesterase [5]
| Parameter | Value |
| IC₅₀ | 82.0 ± 30.1 mM |
This high IC₅₀ value indicates that this compound itself is a very weak inhibitor of AChE.
Experimental Protocols
The primary in vitro method used to assess the efficacy of this compound in reactivating OP-inhibited AChE is the Ellman assay. This spectrophotometric method provides a rapid and reliable measurement of AChE activity.
In Vitro AChE Reactivation Assay using Ellman's Method
This protocol is a synthesis of methodologies described in multiple early in vitro studies.
1. Reagents and Preparation:
-
Phosphate Buffer (PBS): Typically 0.1 M, pH 7.4.
-
Acetylcholinesterase (AChE): Sourced from sources such as electric eel (Electrophorus electricus) or recombinant human AChE. Prepare a stock solution of known activity (e.g., 2.14 U/mL).
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's Reagent): Prepare a solution of 0.4 mg/mL in PBS.
-
Acetylthiocholine Iodide (ATCI): The substrate for AChE. Prepare a 1 mM solution in PBS.
-
Organophosphate Inhibitor: Prepare a stock solution of the desired organophosphate (e.g., paraoxon, sarin surrogate) in an appropriate solvent (e.g., isopropanol) and dilute to the desired concentration in PBS.
-
This compound (TMB-4): Prepare a stock solution and serial dilutions in PBS to achieve the desired final concentrations for testing.
2. Experimental Procedure (Microplate-based assay):
-
Step 1: Enzyme and Reagent Addition:
-
To each well of a 96-well microplate, add:
-
70 µL of AChE solution (2.14 U/mL).
-
80 µL of DTNB solution (0.4 mg/mL).
-
-
-
Step 2: Inhibition:
-
For wells measuring inhibited enzyme activity (A_i), add 10 µL of the organophosphate solution.
-
For wells measuring uninhibited (control) enzyme activity (A_0), add 10 µL of PBS.
-
Incubate for a specific duration to allow for complete inhibition (e.g., 10 minutes).
-
-
Step 3: Reactivation:
-
To the inhibited wells, add 20 µL of the this compound solution at various concentrations.
-
Incubate for a defined reactivation period (e.g., 10-30 minutes).
-
-
Step 4: Substrate Addition and Measurement:
-
Initiate the enzymatic reaction by adding 20 µL of ATCI solution (1 mM) to all wells.
-
Immediately measure the absorbance at 412 nm using a microplate reader. Continue to take readings at regular intervals (e.g., every minute for 5 minutes) to determine the rate of reaction.
-
3. Data Analysis:
-
Calculate the rate of change in absorbance (ΔAbs/min) for each well.
-
The percentage of reactivation is calculated using the following formula: % Reactivation = [(Rate_reactivated - Rate_inhibited) / (Rate_control - Rate_inhibited)] x 100 Where:
-
Rate_reactivated is the rate of the this compound-treated, OP-inhibited enzyme.
-
Rate_inhibited is the rate of the OP-inhibited enzyme (without this compound).
-
Rate_control is the rate of the uninhibited enzyme.
-
Visualizing the Mechanism and Workflow
Molecular Mechanism of AChE Reactivation by this compound
The reactivation of OP-inhibited AChE by this compound is a nucleophilic displacement reaction. The oxime group of this compound attacks the phosphorus atom of the organophosphate, which is covalently bound to the serine residue in the active site of AChE. This forms a phosphonylated oxime and regenerates the active enzyme.
Experimental Workflow for In Vitro Reactivation Assay
The following diagram illustrates the key steps in the in vitro reactivation assay described in the experimental protocol.
Logical Relationship of Key Components in the Reactivation Process
This diagram illustrates the interaction between the key molecular players in the reactivation of organophosphate-inhibited AChE.
Conclusion
Early in vitro studies have demonstrated the potential of this compound as a reactivator of organophosphate-inhibited acetylcholinesterase. The quantitative data indicate that its efficacy is dependent on the specific organophosphate and the concentration of the reactivator. The Ellman assay has been a fundamental tool in quantifying this reactivation potential. The molecular mechanism, involving a nucleophilic attack by the oxime on the phosphylated enzyme, provides a clear rationale for its therapeutic action. This technical guide serves as a foundational resource for researchers and professionals in the field of drug development for organophosphate poisoning, providing a summary of key data, a detailed experimental protocol, and visual representations of the underlying processes. Further research building upon these early in vitro findings is crucial for the development of more effective and broad-spectrum antidotes.
References
- 1. Understanding the Interaction Modes and Reactivity of this compound toward MmAChE Inhibited by Nerve Agents: Theoretical and Experimental Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Understanding the Interaction Modes and Reactivity of this compound toward Mm AChE Inhibited by Nerve Agents: Theoretical and Experimental Aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Pharmacokinetic Profile of Trimedoxime in Preclinical Animal Models: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacokinetic profile of Trimedoxime in various preclinical animal models. This compound, a bisquaternary oxime, is a crucial acetylcholinesterase reactivator used as an antidote against organophosphate nerve agent poisoning. Understanding its absorption, distribution, metabolism, and excretion (ADME) characteristics is paramount for the development of effective therapeutic strategies. This document summarizes key quantitative data, details experimental methodologies, and provides visual representations of typical experimental workflows.
Quantitative Pharmacokinetic Data
The pharmacokinetic parameters of this compound have been investigated in several preclinical animal models, primarily mice and rats. The data reveals species-specific differences in its disposition. The following tables summarize the key pharmacokinetic parameters following intravenous (IV) and intramuscular (IM) administration.
Table 1: Pharmacokinetic Parameters of this compound in Mice following Intravenous Administration [1]
| Parameter | Value | Unit |
| Dose | 55.98 | µmol/kg |
| Half-life (t½) | 108.08 | min |
| Half-life of transport from peripheral to central compartment (t½k21) | 77.9 | min |
| Volume of Distribution (Central Compartment, V₁) | Lower than HI-6 | - |
| Volume of Distribution (Peripheral Compartment, V₂) | Higher than HI-6 | - |
| Total Body Clearance (Cl_tot) | Lower than HI-6* | - |
*Note: The study compared this compound to the oxime HI-6, stating that the central compartment volume of distribution for HI-6 was greater, the peripheral compartment volume was about 35% lower, and the total body clearance was about 25% higher than that of this compound.[1]
Table 2: Pharmacokinetic Parameters of this compound in Rats following Intramuscular Administration [2]
| Parameter | Value (Mean ± SD) | Unit |
| Dose | Equimolar to 22.07 mg/kg of K027 | - |
| Maximum Plasma Concentration (C_max) | 20.0 ± 6.3 | µg/mL |
| Area Under the Curve (AUC_0-180min) | 2269 ± 197 | min·µg/mL |
| Absorption Rate Constant (k_a) | Higher variability compared to K027* | - |
*Note: The study highlighted that the percentage coefficient of variation for the first-order rate constant of absorption (ka) was 3-fold higher for this compound compared to the oxime K027, suggesting more erratic absorption.[2]
Experimental Protocols
The following sections detail the methodologies employed in the pharmacokinetic studies of this compound in preclinical animal models.
Animal Models
-
Mice: Used for intravenous pharmacokinetic studies.[1]
-
Rats: Male Wistar rats (body weight = 320 ± 10 g) were utilized for intramuscular pharmacokinetic investigations.
Drug Administration and Dosing
-
Intravenous (IV): In mice, this compound was administered intravenously at a dose of 55.98 µmol/kg.
-
Intramuscular (IM): In rats, a single intramuscular dose of this compound, equimolar to 22.07 mg/kg of the comparator oxime K027, was administered.
Sample Collection
-
Blood Sampling: In the rat study, blood was collected at various time intervals up to 180 minutes post-administration. A typical preclinical pharmacokinetic study involves collecting blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) to characterize the drug's concentration-time profile.
-
Plasma Preparation: Blood samples are processed to obtain plasma, which is then typically stored frozen until analysis.
Bioanalytical Method
-
High-Performance Liquid Chromatography (HPLC): The concentration of this compound in plasma samples was determined using reversed-phase HPLC with ultraviolet (UV) detection.
-
Recovery: The recovery of this compound from plasma was reported to be approximately 90%.
-
Linearity: A linear relationship (R² > 0.998) was observed between the peak areas and concentrations of calibrated standards in the range of 1-100 µg/mL.
-
Pharmacokinetic Analysis
-
Compartmental Analysis: The plasma concentration data in the mouse study was analyzed using a two-compartment open model.
-
Non-Compartmental Analysis: This is a common method used to determine key pharmacokinetic parameters such as C_max, T_max, AUC, and elimination half-life from the plasma concentration-time data.
Visualizations
The following diagrams illustrate the typical workflows in preclinical pharmacokinetic studies.
Caption: Generalized workflow for a preclinical pharmacokinetic study.
Caption: The four key phases of pharmacokinetics (ADME).
Discussion
The available preclinical data indicates that this compound is rapidly eliminated from plasma in mice, with a half-life of approximately 108 minutes. The compound penetrates well into the peripheral compartment, where it resides for a longer duration. In rats, intramuscular administration results in variable absorption.
The differences in pharmacokinetic profiles between species underscore the importance of conducting studies in multiple animal models to better predict human pharmacokinetics. Further research is warranted to fully elucidate the metabolic pathways and excretion routes of this compound. A more comprehensive understanding of its ADME properties will facilitate the optimization of dosing regimens and the development of more effective treatments for organophosphate poisoning.
References
An In-depth Technical Guide on the Toxicological Properties of Trimedoxime
For Researchers, Scientists, and Drug Development Professionals
Abstract
Acute Toxicity
The acute toxicity of Trimedoxime has been evaluated in several animal models, primarily through the determination of the median lethal dose (LD50). These studies are fundamental in establishing the acute hazard potential of the compound.
Quantitative Data
The following table summarizes the available LD50 values for this compound in different species and via various routes of administration.
| Species | Strain | Route of Administration | LD50 | Reference(s) |
| Rat | Wistar | Oral | Data not available | |
| Rat | Wistar | Intramuscular (i.m.) | 121 mg/kg | [1] |
| Mouse | Not specified | Intramuscular (i.m.) | Data not available | |
| Rat | Not specified | Intravenous (i.v.) | Data not available |
Note: Data availability is limited based on publicly accessible literature.
Experimental Protocol: Acute Oral Toxicity (General Guideline)
While a specific protocol for this compound was not found, the following is a generalized methodology based on the Litchfield and Wilcoxon method (1949) often employed for such studies[1].
Objective: To determine the median lethal dose (LD50) of a test substance after a single oral administration.
Animals: Male Wistar rats weighing 180-220 g are typically used[1]. Animals are housed under standard laboratory conditions with free access to food and water.
Procedure:
-
At least four groups of eight rats each are used for the experiment[1].
-
The test substance (this compound) is dissolved in a suitable vehicle (e.g., sterile water)[1].
-
A range of doses is administered orally to the different groups.
-
Animals are observed for signs of toxicity and mortality over a 24-hour period.
-
The number of deceased animals in each group is recorded.
-
The LD50 value is calculated using the method of Litchfield and Wilcoxon, which involves plotting the dose against the percentage of mortality on a logarithmic-probit scale.
In Vitro Toxicity
In vitro studies, primarily using cell cultures, provide valuable information on the cytotoxic potential and cellular mechanisms of toxicity of a compound.
Quantitative Data
The following table presents the half-maximal inhibitory concentration (IC50) of this compound, a measure of its cytotoxicity, in a human liver cell line.
| Cell Line | Assay | Exposure Time | IC50 | Reference(s) |
| HepG2 | Not specified | Not specified | Data not available | |
| Recombinant AChE | Enzyme Inhibition Assay | Not specified | 82.0 ± 30.1 µM |
Experimental Protocol: In Vitro Cytotoxicity and Oxidative Stress Assessment in HepG2 Cells
The following protocol is a composite based on methodologies described for studying the effects of oximes, including this compound, on the human hepatoma cell line HepG2.
Objective: To assess the cytotoxicity and potential for oxidative stress induction of this compound in a human liver cell line.
Cell Culture:
-
HepG2 cells are cultured in an appropriate medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
Cytotoxicity Assay (e.g., MTT Assay):
-
HepG2 cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Cells are then treated with various concentrations of this compound for a defined period (e.g., 24 hours).
-
Following treatment, the medium is replaced with a solution containing a tetrazolium salt (e.g., MTT).
-
After incubation, the formazan product is solubilized, and the absorbance is measured using a microplate reader.
-
Cell viability is expressed as a percentage of the untreated control, and the IC50 value is calculated.
Oxidative Stress Assessment:
-
Measurement of Reactive Oxygen Species (ROS):
-
Cells are treated with this compound as described above.
-
A fluorescent probe (e.g., DCFH-DA) is added to the cells.
-
The fluorescence intensity, which is proportional to the amount of ROS, is measured using a fluorometer or fluorescence microscope.
-
-
Lipid Peroxidation Assay (e.g., TBARS Assay):
-
Cell lysates from this compound-treated cells are collected.
-
The levels of malondialdehyde (MDA), a marker of lipid peroxidation, are quantified colorimetrically.
-
Genotoxicity, Carcinogenicity, and Reproductive Toxicity
A comprehensive search of publicly available scientific literature and databases did not yield specific studies on the genotoxicity (e.g., Ames test, chromosomal aberration assays), carcinogenicity, or reproductive and developmental toxicity of this compound. Standardized guidelines for these types of studies are provided by organizations such as the Organisation for Economic Co-operation and Development (OECD) and the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). The absence of such data represents a significant gap in the toxicological profile of this compound.
Signaling Pathways and Mechanisms of Toxicity
Primary Mechanism of Action: Acetylcholinesterase Reactivation
The principal pharmacological action of this compound is the reactivation of acetylcholinesterase (AChE) that has been inhibited by organophosphorus compounds. This process is crucial for restoring normal synaptic transmission.
Caption: Acetylcholinesterase Reactivation by this compound.
Potential for Oxidative Stress
Some in vitro studies suggest that bis-pyridinium oximes, including this compound, may have the potential to induce oxidative stress. This could be a secondary mechanism of toxicity, particularly at higher concentrations. The generation of reactive oxygen species (ROS) can lead to cellular damage, including lipid peroxidation and damage to proteins and DNA. However, the precise signaling pathways involved in this compound-induced oxidative stress have not been fully elucidated.
Experimental Workflows
The following diagram illustrates a typical experimental workflow for assessing the in vitro toxicity of a compound like this compound.
Caption: In Vitro Toxicity Assessment Workflow.
Conclusion
This compound is a critical antidote for organophosphate poisoning, with its primary mechanism of action being the reactivation of acetylcholinesterase. Its acute toxicity has been characterized in animal models, and in vitro studies have provided insights into its cytotoxic potential. However, this technical guide highlights a significant lack of publicly available data regarding the genotoxicity, carcinogenicity, and reproductive toxicity of this compound. Further research in these areas is essential for a complete toxicological assessment and to further ensure its safe clinical use. The potential for inducing oxidative stress at higher concentrations also warrants further investigation into the underlying molecular pathways. This guide serves as a summary of the current state of knowledge and a call for further research to fill the existing data gaps.
References
The Role of Trimedoxime as a Cholinesterase Reactivator: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Organophosphorus (OP) compounds, a class of highly toxic chemicals used as pesticides and nerve agents, pose a significant threat to human health. Their primary mechanism of toxicity involves the irreversible inhibition of acetylcholinesterase (AChE), a critical enzyme responsible for the breakdown of the neurotransmitter acetylcholine. This inhibition leads to a cholinergic crisis, characterized by a cascade of life-threatening symptoms. The current standard of care for OP poisoning includes the administration of an anticholinergic agent, such as atropine, and a cholinesterase reactivator. This guide provides a comprehensive technical overview of Trimedoxime (TMB-4), a bis-pyridinium oxime, and its crucial role as a cholinesterase reactivator. We will delve into its mechanism of action, chemical properties, synthesis, and efficacy, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding for researchers and drug development professionals.
Introduction: The Challenge of Organophosphate Poisoning
Organophosphorus compounds exert their toxic effects by covalently binding to the serine hydroxyl group within the active site of AChE. This phosphorylation of the enzyme renders it inactive, leading to the accumulation of acetylcholine at cholinergic synapses and neuromuscular junctions. The resulting hyperstimulation of muscarinic and nicotinic receptors manifests as a cholinergic crisis, with symptoms ranging from excessive secretions, miosis, and bronchospasm to muscle fasciculations, paralysis, and respiratory failure, which is often the cause of death.[1][2][3][4][5]
The standard treatment regimen for OP poisoning involves a multi-pronged approach. Atropine, a competitive antagonist of muscarinic acetylcholine receptors, is administered to counteract the effects of acetylcholine overstimulation at these sites. However, atropine has no effect on nicotinic receptors, and therefore does not address the neuromuscular dysfunction. This is where cholinesterase reactivators, such as this compound, play a vital role. These nucleophilic agents are designed to cleave the OP-AChE bond, thereby restoring the enzyme's function.
This compound: Chemical Properties and Synthesis
This compound, also known as TMB-4 or dipyroxime, is a bisquaternary pyridinium oxime. Its chemical structure features two pyridinium rings connected by a three-carbon (trimethylene) linker, with an oxime group at the 4-position of each ring. This bis-pyridinium structure is a key feature contributing to its reactivation efficacy.
Chemical Structure: 1,1'-trimethylene-bis(4-formylpyridinium bromide) dioxime

Figure 1. Chemical Structure of this compound Bromide.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Chemical Formula | C₁₅H₁₈Br₂N₄O₂ | |
| Molecular Weight | 446.14 g/mol | |
| Appearance | White to off-white crystalline solid | |
| Melting Point | 231°C (decomposes) | |
| Solubility | Soluble in water and various organic solvents | |
| CAS Number | 56-97-3 |
Synthesis of this compound
The synthesis of this compound, a bis-pyridinium aldoxime, generally involves a two-step process. The first step is the quaternization of two molecules of pyridine-4-aldoxime with a suitable alkylating agent containing a three-carbon chain, such as 1,3-dibromopropane. This reaction connects the two pyridinium rings via the trimethylene linker. The resulting product is then isolated as a dibromide salt.
While a detailed, step-by-step protocol for industrial synthesis is proprietary, a general laboratory-scale synthesis can be described as follows:
-
Reaction Setup: Pyridine-4-aldoxime is dissolved in a suitable organic solvent, such as acetonitrile or dimethylformamide.
-
Alkylation: 1,3-dibromopropane is added to the solution, and the mixture is heated under reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography.
-
Isolation and Purification: Upon completion of the reaction, the mixture is cooled, and the precipitated product, this compound bromide, is collected by filtration. The crude product can then be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the final crystalline product.
Mechanism of Action: Reactivating Inhibited Acetylcholinesterase
The primary mechanism of action of this compound is the nucleophilic reactivation of phosphorylated AChE. The oxime group (-C=N-OH) of this compound is the key functional moiety responsible for this activity. At physiological pH, the oxime group can exist in its anionic oximate form (-C=N-O⁻), which is a potent nucleophile.
The reactivation process can be summarized in the following steps:
-
Binding: The positively charged pyridinium rings of this compound are thought to facilitate its binding to the peripheral anionic site (PAS) and other regions of the AChE enzyme, positioning the oxime group in close proximity to the phosphorylated active site.
-
Nucleophilic Attack: The nucleophilic oximate attacks the phosphorus atom of the organophosphate moiety that is covalently bound to the serine residue in the AChE active site.
-
Cleavage and Regeneration: This attack leads to the formation of a phosphonylated oxime and the regeneration of the active hydroxyl group of the serine residue in the AChE active site.
-
Enzyme Restoration: With its active site restored, AChE can once again hydrolyze acetylcholine, terminating the neurotransmission and alleviating the symptoms of cholinergic crisis.
References
- 1. researchgate.net [researchgate.net]
- 2. Cholinergic Crisis - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Reactivation of organophosphate-inhibited serum butyrylcholinesterase by novel substituted phenoxyalkyl pyridinium oximes and traditional oximes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cholinergic crisis - Wikipedia [en.wikipedia.org]
- 5. Organophosphate Toxicity | Cornell Wildlife Health Lab [cwhl.vet.cornell.edu]
Initial research into the efficacy of Trimedoxime against nerve agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Organophosphate nerve agents represent a significant threat due to their rapid and potent inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system. This inhibition leads to an accumulation of the neurotransmitter acetylcholine, resulting in a cholinergic crisis characterized by symptoms such as excessive secretions, respiratory distress, convulsions, and ultimately, death.[1] The primary post-exposure treatment involves the administration of an anticholinergic agent, such as atropine, to counteract the effects of excess acetylcholine, and an oxime reactivator to restore the function of the inhibited AChE.
Trimedoxime (TMB-4) is a bis-pyridinium oxime that has been investigated for its potential as a broad-spectrum reactivator of AChE inhibited by various nerve agents. This technical guide provides an in-depth analysis of the efficacy of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying mechanisms and workflows.
In Vitro Efficacy of this compound
The in vitro efficacy of this compound is primarily assessed by its ability to reactivate nerve agent-inhibited AChE. This is quantified by parameters such as the percentage of reactivation, the reactivation rate constant (k_r), and the dissociation constant (K_D).
Acetylcholinesterase Reactivation Data
The following table summarizes the in vitro reactivation of AChE inhibited by various nerve agents upon treatment with this compound. The data has been compiled from multiple studies to provide a comparative overview.
| Nerve Agent | AChE Source | This compound Concentration (M) | Reactivation (%) | Reference |
| Tabun (GA) | Rat Brain Homogenate | 10⁻⁵ | ~15 | [2] |
| 10⁻³ | ~41 | [2] | ||
| Human Recombinant | 10⁻⁵ | Negligible | ||
| 10⁻⁴ | ~25 | [3] | ||
| 10⁻³ | ~30 | |||
| Sarin (GB) | Rat Brain Homogenate | 10⁻⁵ | ~7 | |
| 10⁻³ | ~54 | |||
| Soman (GD) | Rat Brain Homogenate | 10⁻⁵ | 0 | |
| 10⁻³ | 0 | |||
| Cyclosarin (GF) | Rat Brain Homogenate | 10⁻⁵ | 0 | |
| 10⁻³ | 0 | |||
| VX | Rat Brain Homogenate | 10⁻⁵ | ~9.8 | |
| 10⁻³ | ~85.3 |
Note: The efficacy of this compound is highly dependent on the specific nerve agent. It shows significant reactivation of AChE inhibited by Tabun and VX, moderate efficacy against Sarin, and is ineffective against Soman and Cyclosarin. The concentration of this compound also plays a crucial role, with higher concentrations generally leading to greater reactivation.
Experimental Protocol: In Vitro AChE Reactivation Assay (Ellman's Method)
The following is a generalized protocol for determining the in vitro reactivation of nerve agent-inhibited AChE by this compound using the widely accepted Ellman's method.
1. Materials and Reagents:
-
Acetylcholinesterase (AChE) source (e.g., purified human recombinant AChE, rat brain homogenate)
-
Nerve agent stock solution (e.g., Tabun, Sarin, VX)
-
This compound stock solution
-
Phosphate buffer (0.1 M, pH 7.4)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) solution
-
Acetylthiocholine (ATCh) substrate solution
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
2. Procedure:
-
Enzyme Inhibition:
-
Incubate a known concentration of AChE with the specific nerve agent in phosphate buffer for a defined period (e.g., 30 minutes) at a controlled temperature (e.g., 25°C) to achieve a high level of inhibition (typically >90%).
-
-
Reactivation:
-
Add varying concentrations of this compound solution to the inhibited enzyme preparation.
-
Incubate for a specific time (e.g., 10-30 minutes) at the same controlled temperature to allow for reactivation to occur.
-
-
Measurement of AChE Activity:
-
Add DTNB solution to each well.
-
Initiate the enzymatic reaction by adding the ATCh substrate.
-
Immediately measure the change in absorbance at 412 nm over a set period using a microplate reader. The rate of color change is proportional to the AChE activity.
-
-
Data Analysis:
-
Calculate the percentage of reactivation using the following formula: % Reactivation = [(Activity of reactivated enzyme - Activity of inhibited enzyme) / (Activity of native enzyme - Activity of inhibited enzyme)] * 100
-
Kinetic constants (k_r and K_D) can be determined by measuring the reactivation rate at different oxime concentrations and fitting the data to the Michaelis-Menten equation for reactivation.
-
In Vivo Efficacy of this compound
In vivo studies are crucial for evaluating the therapeutic potential of this compound in a living organism, taking into account pharmacokinetic and pharmacodynamic factors.
Protective Efficacy Against Nerve Agent Lethality
The protective efficacy of this compound, typically administered in conjunction with atropine, is often expressed as a protective ratio or protective index. This value represents the factor by which the median lethal dose (LD₅₀) of a nerve agent is increased by the antidote treatment.
| Nerve Agent | Animal Model | Treatment | Protective Ratio | Reference |
| Tabun (GA) | Mouse | Atropine + this compound | 1.95 |
Note: The combination of atropine and this compound significantly increases the survival rate of mice poisoned with Tabun.
Experimental Protocol: In Vivo Efficacy Study in Mice
The following is a generalized protocol for assessing the in vivo efficacy of this compound against nerve agent poisoning in a rodent model.
1. Animals and Housing:
-
Use a standardized strain of laboratory mice (e.g., NMRI), of a specific age and weight range.
-
House the animals in controlled environmental conditions with ad libitum access to food and water.
-
Allow for an acclimatization period before the experiment.
2. Materials and Reagents:
-
Nerve agent solution of known concentration.
-
This compound solution for injection.
-
Atropine sulfate solution for injection.
-
Saline solution (vehicle control).
-
Syringes and needles for administration.
3. Procedure:
-
Determination of LD₅₀:
-
Administer the nerve agent via a relevant route (e.g., intramuscular, subcutaneous) to several groups of animals at different doses.
-
Observe the animals for a set period (e.g., 24 hours) and record the number of mortalities.
-
Calculate the LD₅₀ value using a statistical method such as probit analysis.
-
-
Efficacy Testing:
-
Challenge groups of animals with a multiple of the predetermined LD₅₀ of the nerve agent.
-
Administer the treatment (e.g., this compound and atropine) at a specific time point relative to the nerve agent challenge (e.g., 1 minute post-challenge).
-
Include control groups receiving only the nerve agent or the nerve agent plus vehicle.
-
Observe the animals for signs of toxicity (e.g., tremors, convulsions, salivation) and mortality over a 24-hour period.
-
-
Data Analysis:
-
Calculate the LD₅₀ of the nerve agent in the treated groups.
-
Determine the protective ratio by dividing the LD₅₀ of the nerve agent in the treated group by the LD₅₀ in the untreated group.
-
Statistical analysis should be performed to determine the significance of the protective effect.
-
Mechanisms and Workflows
Signaling Pathway: AChE Inhibition and Reactivation
The following diagram illustrates the mechanism of acetylcholinesterase inhibition by a nerve agent and its subsequent reactivation by this compound.
Experimental Workflow: In Vitro Reactivation Assay
The following diagram outlines the key steps in the in vitro experimental workflow for assessing the reactivation efficacy of this compound.
Experimental Workflow: In Vivo Efficacy Study
The following diagram illustrates the general workflow for an in vivo study evaluating the protective efficacy of this compound.
Molecular Interactions
Molecular docking and dynamics simulations have provided insights into the binding of this compound to the active site of nerve agent-inhibited AChE. These studies suggest that one of the pyridinium rings of this compound interacts with the peripheral anionic site (PAS) of the enzyme, while the other ring, bearing the oxime group, positions itself within the active site gorge. The oxime group is then oriented to perform a nucleophilic attack on the phosphorus atom of the nerve agent, cleaving the bond with the serine residue of AChE and thus reactivating the enzyme. The specific amino acid residues involved in the interaction can vary depending on the nerve agent and the conformation of the inhibited enzyme.
Conclusion
This compound has demonstrated significant efficacy as a reactivator of acetylcholinesterase inhibited by certain nerve agents, particularly Tabun and VX. Its effectiveness is, however, limited against other agents like Soman and Cyclosarin, highlighting the ongoing need for the development of broad-spectrum oxime reactivators. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working on medical countermeasures against nerve agent poisoning. Further research focusing on optimizing the structure of this compound and exploring combination therapies may lead to more effective treatments in the future.
References
The Nuances of Nucleophilic Attack: A Technical Guide to the Structure-Activity Relationship of Trimedoxime and its Analogs as Acetylcholinesterase Reactivators
For Researchers, Scientists, and Drug Development Professionals
Introduction
Organophosphorus (OP) compounds, a class of potent neurotoxic agents used as pesticides and chemical warfare agents, exert their toxicity primarily through the irreversible inhibition of acetylcholinesterase (AChE). This enzyme is critical for the hydrolysis of the neurotransmitter acetylcholine (ACh) in cholinergic synapses. Inhibition of AChE leads to an accumulation of ACh, resulting in a cholinergic crisis characterized by a range of symptoms that can rapidly progress to respiratory failure and death. The current standard treatment for OP poisoning involves the administration of an antimuscarinic agent like atropine and an AChE reactivator, typically an oxime.
Trimedoxime (TMB-4) is a bis-pyridinium oxime that has demonstrated significant efficacy in reactivating OP-inhibited AChE, particularly in cases of poisoning by agents like tabun.[1] This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of this compound and its analogs. By examining the impact of structural modifications on reactivation potency, this document aims to provide a comprehensive resource for researchers and drug development professionals working on the design of more effective and broad-spectrum AChE reactivators.
Mechanism of Action: A Tale of Two Nucleophiles
The process of AChE inhibition by OPs involves the phosphorylation of a serine residue within the enzyme's active site, forming a stable covalent bond.[2] The therapeutic efficacy of oxime reactivators lies in their ability to act as potent nucleophiles that can displace the OP moiety from the serine residue, thereby restoring the enzyme's function.
The reactivation process is a chemical reaction where the oximate anion, the deprotonated form of the oxime, launches a nucleophilic attack on the phosphorus atom of the OP-AChE conjugate. This forms a transient phosphonylated oxime, which then readily leaves the active site, regenerating the active enzyme.
dot
Caption: Mechanism of AChE Inhibition and Reactivation.
Structure-Activity Relationship of this compound and its Analogs
The general structure of this compound, a bis-pyridinium compound, features two pyridinium rings connected by a linker, with an oxime functional group on each ring. The SAR of this compound and its analogs revolves around the nature and position of the oxime group, the length and rigidity of the linker chain, and the substituents on the pyridinium rings.
dot
Caption: Core Structure of Bis-pyridinium Oxime Reactivators.
The Pyridinium Rings and Oxime Position
The positively charged pyridinium rings are crucial for guiding the oxime into the AChE active site gorge through electrostatic interactions with anionic residues.[3] this compound is a bis-quaternary oxime, meaning it has two pyridinium rings.[4] The position of the oxime group on the pyridinium ring significantly influences reactivation efficacy. For many OPs, oximes with the aldoxime group at the 4-position of the pyridinium ring, like in this compound, are more potent reactivators than those with the oxime at the 2-position.[5]
The Linker Chain
The linker connecting the two pyridinium rings plays a critical role in determining the optimal distance and orientation of the oxime groups within the AChE active site. For this compound, the linker is a propane chain. Studies on a series of bis-pyridinium oximes with varying linker lengths have shown that a 3 to 4 carbon chain is often optimal for reactivation of AChE inhibited by certain nerve agents. The rigidity of the linker can also impact efficacy, with more rigid linkers potentially pre-organizing the molecule into a more favorable conformation for binding and reactivation.
Substituents on the Pyridinium Rings
Modifications to the pyridinium rings themselves can affect the electronic properties and steric interactions of the reactivator. Electron-withdrawing or -donating groups can influence the pKa of the oxime, thereby affecting the concentration of the essential nucleophilic oximate anion at physiological pH.
Quantitative Analysis of Reactivation Potency
The efficacy of this compound and its analogs is quantified by several kinetic parameters, including the reactivation rate constant (k_r), the dissociation constant of the inhibited enzyme-oxime complex (K_d), and the overall second-order reactivation rate constant (k_r2). The half-maximal inhibitory concentration (IC50) is also used to assess the intrinsic inhibitory potential of the oximes themselves.
Table 1: In Vitro Reactivation of Tabun-Inhibited Human AChE by Various Oximes
| Oxime | Concentration (µM) | Reactivation (%) | Reference |
| This compound | 100 | ~48 | |
| Obidoxime | 100 | Increased | |
| Pralidoxime | 100 | Poor | |
| Asoxime (HI-6) | 100 | Poor | |
| Methoxime | 100 | Poor |
Table 2: Reactivation of OP-Inhibited Human Erythrocyte AChE by this compound and Obidoxime (10⁻⁴ M)
| Inhibitor | This compound Reactivation (%) | Obidoxime Reactivation (%) | Reference |
| Paraoxon | >50 | >50 | |
| Leptophos-oxon | >50 | >50 | |
| Methamidophos | >50 | >50 | |
| DFP | Insufficient | Insufficient | |
| Dichlorvos | Insufficient | Insufficient |
Table 3: Inhibitory Potency of Selected Oximes on Human AChE
| Oxime | IC50 (µM) | Reference |
| This compound | 167 | |
| K074 | 29 | |
| K075 | 80 |
Experimental Protocols: The Ellman Assay
The most widely used method for determining AChE activity and the reactivation potency of oximes is the spectrophotometric assay developed by Ellman and colleagues.
Principle
The Ellman assay is a colorimetric method that relies on the hydrolysis of the substrate acetylthiocholine (ATCh) by AChE to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce the yellow-colored 5-thio-2-nitrobenzoate (TNB⁻) anion, which can be quantified by measuring its absorbance at 412 nm. The rate of color production is directly proportional to the AChE activity.
dot
Caption: Principle of the Ellman Assay.
Detailed Protocol for In Vitro AChE Reactivation Assay
Materials:
-
96-well microplate
-
Spectrophotometric microplate reader capable of measuring absorbance at 412 nm
-
Purified human recombinant AChE (HssAChE) or other sources like rat brain homogenate
-
Organophosphorus inhibitor (e.g., Tabun, Paraoxon)
-
This compound or its analogs
-
Acetylthiocholine iodide (ATCI)
-
5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (0.1 M, pH 7.4)
Procedure:
-
Enzyme Inhibition:
-
Incubate a solution of AChE with the organophosphorus inhibitor for a specific time (e.g., 30 minutes) to achieve a high degree of inhibition (typically >95%).
-
The final concentration of the inhibitor should be sufficient to cause near-complete inhibition.
-
A control sample of uninhibited AChE should be run in parallel.
-
-
Reactivation:
-
Add a solution of the oxime reactivator (this compound or its analog) at various concentrations to the inhibited AChE.
-
Incubate the mixture for a defined period (e.g., 10-30 minutes) at a controlled temperature (e.g., 25°C or 37°C).
-
-
Measurement of AChE Activity:
-
To initiate the colorimetric reaction, add DTNB and the substrate ATCI to each well.
-
Immediately begin monitoring the change in absorbance at 412 nm over time using the microplate reader. The readings are typically taken every minute for 10-20 minutes.
-
-
Data Analysis:
-
Calculate the rate of the reaction (change in absorbance per minute) for each sample.
-
The percentage of reactivation is calculated using the following formula: % Reactivation = [(Rate_reactivated - Rate_inhibited) / (Rate_uninhibited - Rate_inhibited)] * 100
-
Kinetic parameters such as k_r and K_d can be determined by plotting the observed reactivation rate constant (k_obs) against the oxime concentration.
-
dot
Caption: Workflow for In Vitro AChE Reactivation Assay.
Conclusion and Future Directions
The structure-activity relationship of this compound and its analogs provides a valuable framework for the rational design of novel AChE reactivators. Key structural features, including the bis-pyridinium core, the position of the oxime group, and the nature of the linker chain, are critical determinants of reactivation potency. While this compound is effective against certain organophosphorus agents, the quest for a broad-spectrum reactivator that is effective against a wide range of OPs, including both pesticides and nerve agents, and that can efficiently cross the blood-brain barrier remains a significant challenge in medicinal chemistry and toxicology.
Future research should focus on the synthesis and evaluation of novel analogs with modified linkers to optimize rigidity and length, as well as the introduction of various substituents on the pyridinium rings to fine-tune electronic and steric properties. In silico methods, such as molecular docking and molecular dynamics simulations, will continue to be invaluable tools for predicting the binding modes and reactivation potential of new compounds, thereby guiding synthetic efforts. A deeper understanding of the SAR of these vital antidotes will ultimately lead to the development of more effective therapies for organophosphate poisoning.
References
- 1. researchgate.net [researchgate.net]
- 2. Pyridinium oximes as cholinesterase reactivators. Structure-activity relationship and efficacy in the treatment of poisoning with organophosphorus compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman’s Method - PMC [pmc.ncbi.nlm.nih.gov]
Trimedoxime and Oxidative Stress: A Technical Examination of Cellular Effects
For Researchers, Scientists, and Drug Development Professionals
Abstract
Trimedoxime (TMB-4) is a critical oxime-based reactivator of acetylcholinesterase (AChE), employed as an antidote for organophosphate nerve agent and pesticide poisoning. While its efficacy in restoring AChE function is well-documented, emerging research indicates a potential for oximes, including this compound, to induce oxidative stress in cells. This technical guide synthesizes the current understanding of this compound's pro-oxidant effects, presenting available data on its impact on cellular redox homeostasis, detailing the experimental protocols used to assess these effects, and visualizing the proposed mechanisms and workflows. Understanding this secondary pharmacological profile is crucial for the comprehensive safety assessment and development of next-generation AChE reactivators.
Introduction
Organophosphate (OP) compounds exert their toxicity by irreversibly inhibiting acetylcholinesterase (AChE), leading to a cholinergic crisis. Oximes, such as this compound, are nucleophilic agents that can reactivate the phosphorylated AChE, restoring its function. However, the safety profile of these life-saving drugs is a subject of ongoing investigation, with oxidative stress being a proposed mechanism of their potential toxicity.[1] Studies have explored the structure-toxicity relationship of various oximes, suggesting that their chemical properties can contribute to the generation of reactive oxygen and nitrogen species (RONS), leading to cellular damage.[2][3]
This guide focuses on the in vitro evidence for this compound-induced oxidative stress, primarily in the context of studies using the HepG2 human hepatoma cell line, a common model for toxicological screening.[1][2]
Data on this compound-Induced Oxidative Stress Markers
Quantitative data on the specific effects of this compound on oxidative stress markers are emerging. A key study by Muckova et al. (2019) investigated the impact of several oximes, including this compound, on the redox homeostasis of HepG2 cells. The study concluded that bisquaternary oximes with functional groups at the 4-position of the pyridinium ring, such as this compound, were more potent inducers of oxidative and nitrosative stress.
While the precise numerical data for this compound from this study is not publicly available in full, the findings for structurally similar oximes from the same class provide a valuable reference. The tables below summarize the types of data generated in such studies.
Table 1: Effect of Oxime Treatment on Intracellular Reactive Oxygen and Nitrogen Species (RONS) Levels in HepG2 Cells
| Oxime | Assay | Time Point | % Change in RONS (Relative to Control) |
| This compound (TMB-4) | DCFH-DA | 1, 4, 24h | Data Indicating Increase |
| This compound (TMB-4) | DHE | 1, 4, 24h | Data Indicating Increase |
| Reference Oxime A | DCFH-DA | 1h | Illustrative +146% |
| Reference Oxime A | DCFH-DA | 4h | Illustrative +193% |
| Reference Oxime B | DHE | 4h | Illustrative +33.4% |
| Note: Illustrative data is based on findings for other bisquaternary oximes in the same structural class as this compound and is intended for contextual purposes. |
Table 2: Effect of Oxime Treatment on Lipid Peroxidation in HepG2 Cells
| Oxime | Marker | Time Point | Change in Marker (Relative to Control) |
| This compound (TMB-4) | MDA (LC-MS/MS) | 1, 4, 24h | Data Indicating Increase |
| Reference Oxime A | MDA (LC-MS/MS) | 4h | Illustrative +17.2% |
| Reference Oxime A | MDA (LC-MS/MS) | 24h | Illustrative +35.4% |
| Note: Illustrative data is based on findings for other bisquaternary oximes in the same structural class as this compound and is intended for contextual purposes. |
Table 3: Effect of Oxime Treatment on Non-Protein Thiol (NP-SH) and Disulfide (NP-SS-NP) Levels in HepG2 Cells
| Oxime | Parameter | Time Point | % Change (Relative to Control) |
| This compound (TMB-4) | NP-SH | 1, 4, 24h | Data Indicating Decrease |
| This compound (TMB-4) | NP-SS-NP | 1, 4, 24h | Data Indicating Increase |
| Reference Oxime A | NP-SH | 24h | Illustrative -11.4% |
| Reference Oxime A | NP-SS-NP | 24h | Illustrative +61.5% |
| Note: Illustrative data is based on findings for other bisquaternary oximes in the same structural class as this compound and is intended for contextual purposes. |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the assessment of this compound-induced oxidative stress.
Cell Culture and Treatment
-
Cell Line: Human hepatoma (HepG2) cells.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% L-glutamine, and 1% penicillin-streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: Cells are seeded in appropriate well plates and allowed to adhere overnight. Subsequently, the culture medium is replaced with a medium containing this compound at a predetermined concentration (often equivalent to its IC50 value) for various time points (e.g., 1, 4, and 24 hours).
Measurement of Intracellular RONS
-
Principle: DCFH-DA is a cell-permeable probe that is deacetylated by intracellular esterases to non-fluorescent DCFH. In the presence of RONS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).
-
Procedure:
-
After treatment with this compound, cells are washed with phosphate-buffered saline (PBS).
-
Cells are incubated with a working solution of DCFH-DA (typically 10-25 µM in serum-free medium) for 30-60 minutes at 37°C in the dark.
-
The DCFH-DA solution is removed, and cells are washed again with PBS.
-
Fluorescence is measured using a fluorescence microplate reader or a fluorescence microscope with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.
-
-
Principle: DHE is a cell-permeable probe that is oxidized by superoxide to form 2-hydroxyethidium, which intercalates with DNA and emits red fluorescence.
-
Procedure:
-
Following this compound treatment, cells are washed with a suitable buffer (e.g., Hank's Balanced Salt Solution - HBSS).
-
Cells are incubated with a DHE working solution (typically 5-10 µM in buffer) for 15-30 minutes at 37°C in the dark.
-
Cells are washed to remove excess probe.
-
Fluorescence is quantified using a fluorescence plate reader or visualized with a fluorescence microscope with excitation and emission wavelengths of approximately 518 nm and 605 nm, respectively.
-
Assessment of Lipid Peroxidation by Malondialdehyde (MDA) Measurement
-
Principle: MDA is a major product of lipid peroxidation and can be quantified by derivatization followed by liquid chromatography-mass spectrometry (LC-MS/MS) for high specificity and sensitivity.
-
Procedure:
-
Cell Lysis: After this compound exposure, cells are harvested and lysed (e.g., by sonication) in a suitable buffer, often containing an antioxidant like butylated hydroxytoluene (BHT) to prevent ex vivo oxidation.
-
Protein Precipitation: Proteins are precipitated with an acid (e.g., trichloroacetic acid) and removed by centrifugation.
-
Derivatization: The supernatant is reacted with a derivatizing agent, such as 2,4-dinitrophenylhydrazine (DNPH), to form a stable MDA-DNPH adduct.
-
LC-MS/MS Analysis: The derivatized sample is injected into an LC-MS/MS system. The MDA adduct is separated by reverse-phase chromatography and detected by mass spectrometry using multiple reaction monitoring (MRM) for precise quantification against a standard curve.
-
Determination of Non-Protein Thiols (NP-SH) and Disulfides (NP-SS-NP)
-
Principle: The levels of low molecular weight thiols (primarily glutathione) and their oxidized disulfide forms are indicative of the cellular antioxidant capacity and redox state. These can be measured by high-performance liquid chromatography (HPLC) with UV detection.
-
Procedure:
-
Sample Preparation: Cell lysates are prepared, and proteins are precipitated.
-
Derivatization: For total thiol measurement, the sample is reacted with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), which reacts with thiol groups to produce a colored product, 2-nitro-5-thiobenzoate (TNB), which can be detected by UV absorbance. To measure disulfides, the sample is first treated with a reducing agent (e.g., sodium borohydride) to convert disulfides to thiols, followed by derivatization with DTNB. The disulfide concentration is calculated by subtracting the initial thiol concentration from the total thiol concentration after reduction.
-
HPLC-UV Analysis: The derivatized samples are separated on a reverse-phase HPLC column, and the TNB product is detected by a UV detector at approximately 412 nm. Quantification is performed using a standard curve.
-
Visualizations: Workflows and Logical Relationships
As the precise signaling pathways for this compound-induced oxidative stress are not yet fully elucidated, the following diagrams illustrate the experimental workflow for assessing this phenomenon and the logical relationship between this compound's chemical properties and the observed cellular effects.
Caption: Experimental workflow for assessing this compound-induced oxidative stress.
Caption: Logical relationship of this compound's properties to oxidative stress.
Conclusion
The available evidence indicates that this compound has the potential to induce oxidative stress in vitro, characterized by increased RONS production, lipid peroxidation, and perturbation of the cellular thiol redox state. This pro-oxidant activity appears to be related to the inherent chemical structure of the oxime. While the primary therapeutic action of this compound as an AChE reactivator is undisputed, a thorough understanding of its potential to cause oxidative stress is essential for a complete risk-benefit assessment. Further research is warranted to fully quantify these effects and to elucidate the precise molecular mechanisms involved. This knowledge will be invaluable for the development of safer and more effective antidotes for organophosphate poisoning.
References
An In-depth Technical Guide on the Core Principles of Acetylcholinesterase Inhibition and Reactivation
Audience: Researchers, scientists, and drug development professionals.
Introduction to Acetylcholinesterase (AChE)
Acetylcholinesterase (AChE) is a serine hydrolase that plays a critical biological role in terminating nerve impulse transmission at cholinergic synapses.[1][2] It achieves this by catalyzing the rapid hydrolysis of the neurotransmitter acetylcholine (ACh) into choline and acetic acid.[1][3][4] This enzymatic activity is remarkably efficient, with each AChE molecule degrading approximately 25,000 molecules of ACh per second, a rate that approaches the limit of diffusion control.
Structure of Acetylcholinesterase
The AChE monomer is an α/β protein characterized by a 12-stranded central mixed β-sheet surrounded by 14 α-helices. A key feature of its structure is a deep and narrow gorge, approximately 20 Å long, that penetrates halfway into the enzyme. The active site is located near the bottom of this gorge and is composed of two primary subsites:
-
The Catalytic Active Site (CAS): Also known as the esteratic site, it contains the catalytic triad (in Torpedo californica AChE: Ser200, His440, Glu327) responsible for the hydrolysis of acetylcholine.
-
The Peripheral Anionic Site (PAS): Located at the entrance of the gorge, the PAS is involved in the initial binding of substrates and allosteric modulation of catalysis. It is thought to act as an initial docking point for acetylcholine before it proceeds to the catalytic site.
The inhibition of AChE leads to an accumulation of acetylcholine in the synaptic cleft, resulting in hyperstimulation of muscarinic and nicotinic receptors and disrupted neurotransmission. This principle is the basis for the therapeutic application of AChE inhibitors in diseases like Alzheimer's disease and myasthenia gravis, as well as the toxic effects of nerve agents and pesticides.
Principles of Acetylcholinesterase Inhibition
AChE inhibitors are broadly classified based on the nature of their interaction with the enzyme: reversible and irreversible. This distinction is fundamental to their pharmacological profile, duration of action, and toxicity.
Reversible Inhibition
Reversible inhibitors bind to AChE through non-covalent interactions, such as hydrogen bonds and van der Waals forces. The resulting enzyme-inhibitor complex is transient, and the enzyme can regain its function once the inhibitor is cleared. These inhibitors are commonly used for therapeutic purposes.
-
Competitive Inhibitors: These agents, such as Donepezil, bind to the anionic subsite of the active site, competing directly with acetylcholine.
-
Non-competitive Inhibitors: These inhibitors can bind to both the free enzyme and the enzyme-substrate complex, often interacting with the peripheral anionic site.
Irreversible Inhibition
Irreversible inhibitors form a stable, covalent bond with the serine hydroxyl group in the catalytic site of AChE, leading to long-lasting or permanent inactivation of the enzyme. This class includes organophosphorus (OP) compounds (used as nerve agents and pesticides) and carbamates (used as pesticides).
The mechanism for organophosphate inhibition involves the phosphorylation of the serine residue. This effectively blocks the enzyme's ability to hydrolyze acetylcholine. The resulting phosphorylated enzyme complex can undergo a process called "aging," where a chemical change (e.g., dealkylation) occurs that further strengthens the bond, making the inhibition permanent and resistant to reactivation by standard antidotes. Carbamates also bind covalently to the serine residue, but the resulting carbamylated enzyme is more susceptible to spontaneous hydrolysis, leading to a quasi-irreversible inhibition.
Principles of Acetylcholinesterase Reactivation
The primary treatment for poisoning by irreversible organophosphate inhibitors involves the administration of an AChE reactivator, typically an oxime, in conjunction with an anticholinergic agent like atropine. Atropine blocks the muscarinic effects of excess acetylcholine, while the oxime aims to restore the function of the inhibited enzyme.
Mechanism of Oxime Reactivation
Oximes, such as Pralidoxime (2-PAM) and Obidoxime, are strong nucleophiles that can reactivate the phosphorylated AChE. The mechanism involves the oxime's nucleophilic attack on the phosphorus atom of the organophosphate group covalently bound to the enzyme's serine residue. This action cleaves the phosphate-enzyme bond, forming a new, stable phosphorylated oxime and regenerating the free, active enzyme.
The effectiveness of an oxime is critically dependent on several factors:
-
Timing: Administration must occur before the "aging" process renders the phosphorylated enzyme resistant to reactivation.
-
Type of Organophosphate: The chemical structure of the inhibiting organophosphate significantly influences the reactivation potency of a given oxime. For example, Obidoxime is more effective against tabun-inhibited AChE, whereas other oximes like HI-6 are more effective against soman and sarin.
-
Oxime Structure: The specific structure of the oxime determines its affinity for the inhibited enzyme and its nucleophilic strength.
Quantitative Data Summary
The potency of AChE inhibitors is commonly expressed as the half-maximal inhibitory concentration (IC₅₀), while the efficiency of reactivators can be quantified by their reactivation rates or percentage of reactivation under specific conditions.
Table 1: IC₅₀ Values for Selected AChE Inhibitors
| Inhibitor | Target Enzyme | IC₅₀ Value (nM) | Inhibition Type | Reference |
| Donepezil | Acetylcholinesterase | 3.5 - 4.9 | Reversible (Mixed) | |
| Galantamine | Acetylcholinesterase | Varies with conditions | Reversible (Competitive) | |
| Rivastigmine | Acetylcholinesterase | Varies with conditions | Pseudo-irreversible | |
| Huperzine A | Acetylcholinesterase | ~70 | Reversible | |
| Tolserine | Human Erythrocyte AChE | 8.13 | Reversible (Partial Non-competitive) |
Note: IC₅₀ values can vary significantly based on experimental conditions, including enzyme source, substrate concentration, and assay methodology.
Table 2: Reactivation Potency of Oximes Against Human AChE Inhibited by Various Agents
| Oxime | Inhibiting Agent | Reactivation Potency | Reference |
| Pralidoxime | Soman, Sarin, Cyclosarin, VX | Weak reactivator; potency order: HLö 7 > HI 6 > Obidoxime > Pralidoxime | |
| Obidoxime | Paraoxon | 96.8% reactivation | |
| Obidoxime | Tabun | Partial reactivation (~20%) | |
| Obidoxime | Leptophos-oxon | High reactivation potency | |
| HI-6 | Soman, Sarin | More effective than Obidoxime | |
| HLö 7 | Tabun | Partial reactivation (~20%) | |
| HLö 7 | Soman, Sarin, Cyclosarin, VX | Most potent reactivator among those tested |
Experimental Protocols
Protocol: Determination of AChE Inhibitor IC₅₀ using Ellman's Assay
This protocol describes the determination of an inhibitor's IC₅₀ value using the widely adopted colorimetric method developed by Ellman.
Principle: The assay measures AChE activity by quantifying the production of thiocholine from the hydrolysis of the substrate acetylthiocholine (ATCI). The resulting thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce 5-thio-2-nitrobenzoate (TNB), a yellow-colored anion that is measured spectrophotometrically at 412 nm. The rate of color formation is directly proportional to AChE activity.
Materials and Reagents:
-
Acetylcholinesterase (AChE) from a suitable source (e.g., electric eel, human recombinant)
-
Test inhibitor compound
-
Acetylthiocholine iodide (ATCI)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
0.1 M Sodium Phosphate Buffer, pH 8.0
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
Reagent Preparation:
-
0.1 M Phosphate Buffer (pH 8.0): Prepare by mixing solutions of 0.1 M sodium phosphate dibasic and 0.1 M sodium phosphate monobasic until pH 8.0 is achieved.
-
AChE Solution: Prepare a stock solution and dilute with phosphate buffer to the desired final concentration (e.g., 0.1 U/mL). Keep on ice.
-
DTNB Solution (10 mM): Dissolve DTNB in phosphate buffer. Store protected from light.
-
ATCI Solution (14 mM): Dissolve ATCI in deionized water. Prepare fresh daily.
-
Inhibitor Solutions: Prepare a serial dilution of the test inhibitor in a suitable solvent (e.g., DMSO), then dilute further in phosphate buffer.
Assay Procedure (96-well plate format):
-
Plate Setup: To each well, add the components in the following order:
-
Blank: 150 µL Phosphate Buffer + 10 µL DTNB + 10 µL ATCI solution.
-
Control (100% Activity): 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL solvent control.
-
Test Sample: 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL of each inhibitor dilution.
-
-
Pre-incubation: Gently mix the contents of the wells (excluding ATCI). Incubate the plate for a set period (e.g., 10-15 minutes) at a controlled temperature (e.g., 25°C or 37°C) to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add 10 µL of the ATCI solution to all wells (except the Blank) to start the reaction.
-
Kinetic Measurement: Immediately place the plate in the microplate reader and measure the increase in absorbance at 412 nm every minute for 10-15 minutes.
Data Analysis:
-
Calculate the reaction rate (V) for each well by determining the slope of the linear portion of the absorbance vs. time plot (ΔAbs/min).
-
Correct the rates by subtracting the rate of the blank.
-
Calculate the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = [1 - (V_inhibitor / V_control)] * 100
-
Plot the % Inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve (four-parameter logistic regression) to determine the IC₅₀ value, which is the concentration of the inhibitor that produces 50% inhibition.
Protocol: In Vitro AChE Reactivation Assay
Principle: This assay measures the ability of a reactivator (oxime) to restore the activity of AChE that has been inhibited by an organophosphate. The restored AChE activity is then measured using the Ellman's method.
Materials and Reagents:
-
All materials from Protocol 5.1
-
Irreversible inhibitor (e.g., Paraoxon, Soman)
-
Reactivator compound (e.g., Pralidoxime, Obidoxime)
Assay Procedure:
-
Inhibition Step: Incubate the AChE solution with a specific concentration of the organophosphate inhibitor for a defined period (e.g., 30 minutes) to achieve a high level of inhibition (>90%).
-
Removal of Excess Inhibitor (Optional but Recommended): To prevent the inhibitor from affecting the subsequent reaction, the inhibited enzyme can be separated from the free inhibitor using methods like gel filtration or dialysis.
-
Reactivation Step: Add various concentrations of the oxime reactivator to the inhibited AChE solution. Incubate for different time points (e.g., 5, 10, 30, 60 minutes) at a controlled temperature. A control sample with no reactivator should be run in parallel to measure spontaneous reactivation.
-
Activity Measurement: At the end of each incubation period, take an aliquot of the enzyme-reactivator mixture and measure its residual AChE activity using the Ellman's assay as described in Protocol 5.1 (steps 3 and 4 of the assay procedure).
-
Controls: Run a non-inhibited AChE sample (100% activity) and a fully inhibited sample with no reactivator (0% activity baseline) in parallel.
Data Analysis:
-
Calculate the AChE activity for each sample as described previously.
-
Calculate the percentage of reactivation using the formula: % Reactivation = [(Activity_reactivated - Activity_inhibited) / (Activity_uninhibited - Activity_inhibited)] * 100
-
The reactivation rate constant (k_r) can be determined by plotting the natural logarithm of the percentage of remaining inhibited enzyme against time. The slope of this plot will be -k_obs (the observed rate constant). Plotting k_obs against the reactivator concentration allows for the determination of k_r.
References
The Oxime-Based Acetylcholinesterase Reactivators: A Comparative Analysis of Trimedoxime, Pralidoxime, and Obidoxime
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Organophosphate (OP) compounds, encompassing highly toxic nerve agents and widely used pesticides, pose a significant threat due to their irreversible inhibition of acetylcholinesterase (AChE). This inhibition leads to an accumulation of the neurotransmitter acetylcholine, resulting in a cholinergic crisis that can be fatal. The primary therapeutic intervention involves the administration of an AChE reactivator, typically an oxime, in conjunction with an anticholinergic agent like atropine. This technical guide provides a detailed comparative analysis of three prominent pyridinium oximes: trimedoxime, pralidoxime, and obidoxime. We delve into their chemical relationships, mechanisms of action, synthesis, and comparative efficacy, supported by quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows. This document is intended to serve as a comprehensive resource for researchers and professionals engaged in the development of medical countermeasures against organophosphate poisoning.
Chemical Structure and Relationship
This compound, pralidoxime, and obidoxime are all pyridinium oximes, characterized by a quaternary nitrogen atom within a pyridine ring and a nucleophilic oxime group (=NOH). Their structural variations, however, significantly influence their efficacy against different organophosphorus compounds.
-
Pralidoxime (2-PAM): A monopyridinium oxime, pralidoxime has a single pyridine ring with the oxime group at the 2-position.[1]
-
Obidoxime: A bispyridinium oxime, obidoxime consists of two pyridinium rings linked by an ether bridge. Each ring possesses an oxime group at the 4-position.
-
This compound (TMB-4): Also a bispyridinium oxime, this compound features two pyridinium rings connected by a three-carbon (propane) chain, with each ring having an oxime group at the 4-position.[2]
The presence of two pyridinium rings in obidoxime and this compound generally enhances their ability to bind to the inhibited AChE and reactivate the enzyme compared to the monopyridinium structure of pralidoxime.[3]
Mechanism of Action: Reactivation of Acetylcholinesterase
Organophosphates inhibit AChE by phosphorylating a serine residue within the enzyme's active site, forming a stable covalent bond.[4] This inactivation prevents the breakdown of acetylcholine, leading to overstimulation of cholinergic receptors.[4] Oximes function as nucleophilic agents that attack the phosphorus atom of the organophosphate, breaking the bond with the serine residue and regenerating the active enzyme. The resulting phosphorylated oxime is then eliminated from the body.
The efficacy of an oxime is dependent on its ability to penetrate the active site of the inhibited enzyme and the strength of its nucleophilic attack. The process is a race against "aging," a time-dependent dealkylation of the phosphorylated enzyme that renders it resistant to reactivation.
References
- 1. Acetylcholinesterase activity (AChE) assay [bio-protocol.org]
- 2. Frontiers | A rapid in vitro assay for evaluating the effects of acetylcholinesterase inhibitors and reactivators in the rat basolateral amygdala [frontiersin.org]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Obidoxime - Medical Countermeasures Database - CHEMM [chemm.hhs.gov]
Foundational Research on the Binding of Trimedoxime to AChE Active Sites: A Technical Guide
Abstract: This technical guide provides a comprehensive overview of the foundational research concerning the interaction between the acetylcholinesterase (AChE) reactivator, Trimedoxime, and the AChE active site. Organophosphorus (OP) compounds, found in nerve agents and pesticides, exert their toxicity by irreversibly inhibiting AChE, leading to a cholinergic crisis.[1][2][3] Oxime reactivators, such as this compound, are a critical class of antidotes designed to restore the function of OP-inhibited AChE.[2] This document consolidates quantitative binding data, details key experimental and computational methodologies, and visualizes the interaction pathways. The content is intended for researchers, scientists, and drug development professionals engaged in the study of neurotoxicology and the design of novel medical countermeasures.
This compound-AChE Interaction and Reactivation Mechanism
This compound is a bisquaternary oxime that functions as a reactivator of OP-inhibited AChE.[4] Its binding and reactivation mechanism involves a series of specific interactions within the active site gorge of the enzyme.
The toxic action of OPs stems from the covalent phosphorylation of a critical serine residue (Ser203) within the AChE active site, rendering the enzyme incapable of hydrolyzing the neurotransmitter acetylcholine. The primary function of this compound is to perform a nucleophilic attack on the phosphorus atom of the bound OP, thereby cleaving the covalent bond with Ser203 and regenerating the functional enzyme.
Docking studies reveal a multi-point binding mechanism for this compound:
-
Peripheral Anionic Site (PAS) Interaction: One of the pyridinium rings of this compound binds to the PAS, located at the entrance of the active site gorge. This interaction is primarily a cation-π interaction with aromatic residues such as Trp286 and Tyr124.
-
Active Site Gorge Accommodation: The central propane linker of the molecule is accommodated within the narrow gorge of the enzyme.
-
Choline-Binding Site Interaction: The second pyridinium ring, which carries the nucleophilic oxime group, penetrates deeper into the gorge. It forms cation-π interactions with aromatic residues Tyr337 and Tyr341, which are part of the choline-binding site.
-
Oxime Positioning: This precise positioning orients the oxime moiety in close proximity to the catalytic triad, specifically towards the phosphorylated Ser203 residue, preparing it for the nucleophilic attack required for reactivation.
Quantitative Binding and Reactivation Data
The efficacy of this compound is characterized by its inhibitory potential against native AChE and its reactivation potency against OP-inhibited AChE.
Table 1: Inhibition Constants of this compound against AChE
While primarily a reactivator, this compound also acts as a weak reversible inhibitor of the enzyme.
| Parameter | Enzyme Source | Value | Reference |
| IC₅₀ | Recombinant AChE | 82.0 ± 30.1 mM | |
| IC₅₀ | Human (HssAChE) | 167 µM |
Note: The significant difference in IC₅₀ values likely reflects variations between recombinant and human sources of the enzyme and differing experimental conditions.
Table 2: In Vitro Reactivation Efficacy of this compound against OP-Inhibited AChE
The reactivation potential of this compound varies significantly depending on the inhibiting organophosphate compound.
| OP-Inhibited AChE Adduct | This compound Concentration | Reactivation Percentage | Reference |
| AChE-VX | 10⁻³ M | 85.3% | |
| AChE-Sarin (GB) | 10⁻³ M | 54% | |
| AChE-Paraoxon (POX) | 10⁻³ M | 46% | |
| AChE-Tabun (GA) | 10⁻³ M | 30% | |
| AChE-Cyclosarin (GF) | 10⁻³ M | No Reactivation | |
| AChE-Soman (GD) | 10⁻³ M | No Reactivation |
Table 3: Computational Interaction Energies of this compound with OP-AChE Adducts
Molecular docking studies provide theoretical estimates of the binding affinity. Lower interaction energy suggests a more stable binding complex.
| OP-AChE Adduct | Intermolecular Interaction Energy (kcal/mol) | Reference |
| AChE-DDVP | -164.8 | |
| AChE-GF | -161.3 | |
| AChE-GD | -157.7 | |
| AChE-VX | Less Stabilizing (than others) |
Interestingly, while this compound shows the highest reactivation percentage for AChE-VX, the computational model predicts a less stable interaction energy. This suggests that the reactivation efficiency is not solely dependent on the initial binding affinity but is also heavily influenced by the energy barrier of the chemical reactivation step itself.
Table 4: Pharmacokinetic and Protein Binding Parameters of this compound
| Parameter | Species | Value | Reference |
| Human Serum Albumin (HSA) Binding | In Vitro | 6% | |
| Cₘₐₓ (intramuscular) | Rat | 20.0 ± 6.3 µg/mL |
The low percentage of binding to human serum albumin (6%) indicates that most of the administered this compound remains free and available in the plasma to exert its therapeutic effect.
Experimental Protocols
AChE Inhibition Assay (Ellman's Method)
This spectrophotometric method is widely used to measure AChE activity and its inhibition.
Principle: AChE hydrolyzes the substrate acetylthiocholine (ATCh) to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored anion (5-thio-2-nitrobenzoic acid), which is measured colorimetrically at 412 nm. The rate of color production is proportional to AChE activity.
Methodology:
-
Preparation: Prepare solutions of AChE, varying concentrations of this compound, ATCh, and DTNB in a suitable buffer (e.g., phosphate buffer, pH 7.4).
-
Incubation: Incubate the AChE enzyme with different concentrations of this compound for a defined period to allow for binding.
-
Reaction Initiation: Add the substrate (ATCh) and DTNB to the enzyme-inhibitor mixture.
-
Measurement: Immediately measure the change in absorbance at 412 nm over time using a spectrophotometer.
-
Analysis: Calculate the rate of reaction for each this compound concentration. Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.
In Vitro Reactivation Assay
This assay quantifies the ability of this compound to restore the activity of an OP-inhibited enzyme.
Principle: AChE is first completely inhibited by a specific OP agent. After removing the excess inhibitor, the reactivator (this compound) is added. The restored enzyme activity is then measured using the Ellman's method described above.
Methodology:
-
Inhibition: Incubate a solution of AChE with a sufficient concentration of an OP agent (e.g., paraoxon, VX) to achieve >95% inhibition.
-
Removal of Excess Inhibitor: Remove the unbound OP agent from the solution, typically through gel filtration or dialysis, to prevent it from inhibiting the newly reactivated enzyme.
-
Reactivation: Add a specific concentration of this compound to the inhibited AChE solution and incubate for a set period (e.g., 10-30 minutes).
-
Activity Measurement: Measure the restored AChE activity using the Ellman's method by adding ATCh and DTNB.
-
Analysis: Calculate the reactivation percentage by comparing the activity of the reactivated sample to the activity of a non-inhibited control sample.
Computational Modeling and Simulation
Computational methods are essential for understanding the molecular interactions and reaction energetics that are difficult to capture experimentally.
-
Molecular Docking: This technique predicts the preferred orientation and binding affinity of a ligand (this compound) to a receptor (AChE). The process involves preparing 3D structures of the enzyme and ligand, defining a search space (the active site), and using a scoring function to rank the different binding poses based on estimated intermolecular interaction energy.
-
Quantum Mechanics/Molecular Mechanics (QM/MM): To study the chemical reaction of reactivation, a hybrid QM/MM approach is employed. The chemically active region (the oxime, the OP, and key residues like Ser203) is treated with high-accuracy quantum mechanics (QM), while the rest of the protein is treated with more computationally efficient molecular mechanics (MM). This method allows for the calculation of the activation energy barrier for the bond-breaking and bond-forming steps of the reactivation process.
The AChE Reactivation Pathway
The overall process can be visualized as a signaling or state-transition pathway, from the active enzyme to the inhibited state and back to the regenerated, active state.
Conclusion
This compound is a potent reactivator of AChE inhibited by specific organophosphorus agents like VX and tabun. Its mechanism relies on a precise, multi-point interaction within the enzyme's active site gorge, which orients its oxime group for a nucleophilic attack on the phosphylated serine residue. While it is a weak inhibitor of the enzyme itself, its value lies in its ability to reverse otherwise irreversible toxic damage. The combination of in vitro enzymatic assays and advanced computational modeling provides a powerful toolkit for elucidating its mechanism of action and for guiding the development of next-generation reactivators with a broader spectrum of activity and improved therapeutic profiles.
References
- 1. Understanding the Interaction Modes and Reactivity of this compound toward MmAChE Inhibited by Nerve Agents: Theoretical and Experimental Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel Group of AChE Reactivators—Synthesis, In Vitro Reactivation and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Docking Studies, Synthesis, and In-vitro Evaluation of Novel Oximes Based on Nitrones as Reactivators of Inhibited Acetylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Exploratory Studies of Trimedoxime's Effects on the Cholinergic System
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the exploratory studies on Trimedoxime, a critical oxime used in the treatment of organophosphate poisoning. The document delves into its mechanism of action, focusing on the reactivation of acetylcholinesterase (AChE), and explores its broader effects on the cholinergic system. This guide is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development and toxicology.
Introduction to this compound and the Cholinergic System
The cholinergic system, integral to numerous physiological processes, relies on the neurotransmitter acetylcholine (ACh). The enzyme acetylcholinesterase (AChE) plays a crucial role in this system by hydrolyzing ACh, thus terminating the neurotransmission signal. Organophosphorus (OP) compounds, found in pesticides and nerve agents, can irreversibly inhibit AChE by phosphorylating the serine residue in its active site.[1][2] This inhibition leads to an accumulation of ACh, resulting in a cholinergic crisis characterized by overstimulation of muscarinic and nicotinic receptors.[3][4] Symptoms can range from excessive secretions and miosis to muscle fasciculations, paralysis, and potentially fatal respiratory failure.[3]
This compound (TMB-4) is a bis-pyridinium oxime developed to counteract OP poisoning. Its primary mechanism of action is the reactivation of OP-inhibited AChE. By cleaving the OP-AChE bond, this compound restores the enzyme's ability to hydrolyze acetylcholine, thereby mitigating the effects of cholinergic crisis. This guide will explore the quantitative aspects of this compound's efficacy, the experimental protocols used to assess its effects, and its interactions within the broader cholinergic signaling pathway.
Quantitative Data on this compound's Efficacy and Pharmacokinetics
The following tables summarize key quantitative data from various studies on this compound, providing insights into its performance as an AChE reactivator and its pharmacokinetic profile.
Table 1: In Vitro Reactivation of Organophosphate-Inhibited Acetylcholinesterase by this compound
| Organophosphate (OP) Inhibitor | This compound Concentration (M) | Reactivation Percentage (%) | Source(s) |
| Sarin (GB) | 10⁻³ | 54 | |
| VX | 10⁻³ | 85.3 | |
| Tabun (GA) | 10⁻³ | 30 | |
| Paraoxon (POX) | 10⁻³ | 46 | |
| Paraoxon (POX) | 10⁻⁵ | 50 | |
| Dichlorvos (DDVP) | 10⁻⁵ | 17.3 | |
| Cyclosarin (GF) | 10⁻³ | 0 | |
| Soman (GD) | 10⁻³ | 0 |
Table 2: Pharmacokinetic Parameters of this compound
| Parameter | Value | Species | Source(s) |
| Half-maximal inhibitory concentration (IC₅₀) for AChE | 82.0 ± 30.1 mM | Recombinant | |
| Human Serum Albumin (HSA) Binding | 6% | In vitro |
Experimental Protocols
This section details the methodologies for key experiments used to evaluate the effects of this compound on the cholinergic system.
In Vitro Acetylcholinesterase Reactivation Assay
This protocol outlines the steps to determine the ability of this compound to reactivate OP-inhibited AChE.
1. Preparation of Reagents and Enzyme:
-
Prepare a stock solution of recombinant or tissue-homogenate-derived acetylcholinesterase in a suitable buffer (e.g., phosphate buffer, pH 7.4).
-
Prepare stock solutions of the organophosphate inhibitor and this compound in appropriate solvents.
2. Inhibition of Acetylcholinesterase:
-
Incubate a known concentration of AChE with the organophosphate inhibitor for a specific duration (e.g., 30 minutes) to achieve a desired level of inhibition (typically >90%).
-
The concentration of the OP should be carefully chosen to ensure near-complete inhibition without causing precipitation.
3. Reactivation with this compound:
-
Introduce this compound at various concentrations to the inhibited AChE solution.
-
Allow the reactivation to proceed for a defined period (e.g., 10-30 minutes) at a controlled temperature (e.g., 37°C).
4. Measurement of AChE Activity:
-
Measure the remaining AChE activity using a suitable chromogenic substrate, such as acetylthiocholine (ATCh), in the presence of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), which produces a colored product upon reaction with the thiocholine product of ATCh hydrolysis.
-
Monitor the change in absorbance over time using a spectrophotometer.
5. Data Analysis:
-
Calculate the percentage of reactivation using the following formula: % Reactivation = [(Activity_reactivated - Activity_inhibited) / (Activity_uninhibited - Activity_inhibited)] * 100
-
Plot the percentage of reactivation against the this compound concentration to determine the reactivation potency (e.g., the concentration required for 50% reactivation, K_r).
Muscarinic Receptor Binding Assay
This protocol is designed to assess the direct interaction of this compound with muscarinic acetylcholine receptors.
1. Membrane Preparation:
-
Homogenize tissues rich in muscarinic receptors (e.g., rat brain, bladder) or cultured cells expressing specific muscarinic receptor subtypes in a cold buffer.
-
Centrifuge the homogenate to pellet the cell membranes. Resuspend the pellet in a fresh buffer.
2. Radioligand Binding:
-
Incubate the membrane preparation with a constant concentration of a radiolabeled muscarinic antagonist (e.g., [³H]-N-methylscopolamine) and varying concentrations of this compound.
-
The incubation is carried out for a specific time at a controlled temperature to reach equilibrium.
3. Separation of Bound and Free Ligand:
-
Rapidly filter the incubation mixture through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.
-
Wash the filters with cold buffer to remove any non-specifically bound radioligand.
4. Quantification:
-
Measure the radioactivity retained on the filters using a scintillation counter.
5. Data Analysis:
-
Determine the specific binding by subtracting the non-specific binding (measured in the presence of a high concentration of an unlabeled antagonist) from the total binding.
-
Plot the percentage of specific binding against the concentration of this compound to determine its inhibitory constant (Ki), which reflects its affinity for the muscarinic receptor.
Visualizations of Pathways and Workflows
The following diagrams, created using the DOT language, illustrate key mechanisms and experimental processes related to this compound's effects on the cholinergic system.
References
A Preliminary Investigation into the Stability and Solubility of Trimedoxime
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Trimedoxime is a critical cholinesterase reactivator, employed as an antidote to counteract poisoning by organophosphate nerve agents. The efficacy and safety of any pharmaceutical agent are intrinsically linked to its physicochemical properties, with stability and solubility being paramount. This technical guide provides a comprehensive overview of the preliminary investigations into the stability and solubility of this compound, offering detailed experimental protocols and data presentation to aid in further research and development. Understanding these characteristics is essential for the formulation of stable, effective, and bioavailable dosage forms.
Stability of this compound
The chemical stability of a drug substance is its capacity to remain within established specifications to maintain its identity, strength, quality, and purity throughout its shelf life. For this compound, stability is a critical attribute, particularly for its use in injectable formulations.
Summary of Stability Data
Investigations into the stability of this compound have primarily focused on its behavior in aqueous solutions under various conditions of pH and temperature. The degradation of this compound in concentrated acidic solutions has been shown to follow first-order kinetics. The table below summarizes key stability findings from available literature.
| Parameter | Condition | Observation | Half-life (t½) / t90 |
| pH | pH 3.0 - 3.8 | This compound exhibits considerable stability. | t90 at 25°C is 11 to 18 years. |
| pH 3.0 | Maximum stability observed. | Half-life is 124 years. | |
| > pH 4.5 | Predominant degradation mechanism is dehydration. | - | |
| Temperature | Accelerated | Degradation rate increases with temperature. | - |
| Co-formulants | Presence of Benactyzine | Degradation of benactyzine is accelerated. | - |
Experimental Protocol: Stability-Indicating HPLC Method
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for accurately assessing the stability of this compound by separating its intact form from any degradation products.
Objective: To develop and validate a stability-indicating HPLC method for the quantification of this compound and its degradation products in bulk drug and pharmaceutical formulations.
Materials and Reagents:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade/Milli-Q)
-
Phosphate buffer salts
-
Hydrochloric acid (analytical grade)
-
Sodium hydroxide (analytical grade)
-
Hydrogen peroxide (analytical grade)
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
-
Analytical balance
-
pH meter
-
Water bath/oven
-
Photostability chamber
Chromatographic Conditions (Example):
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase: A gradient of phosphate buffer and acetonitrile
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 280 nm
-
Column Temperature: 30°C
-
Injection Volume: 20 µL
Procedure:
-
Standard Solution Preparation: Prepare a stock solution of this compound reference standard in the mobile phase to a final concentration of 0.1 mg/mL.
-
Forced Degradation Studies: Subject the this compound solution to various stress conditions as per ICH guidelines to generate degradation products.
-
Acid Hydrolysis: Reflux with 0.1N HCl at 60°C.
-
Base Hydrolysis: Reflux with 0.1N NaOH at 60°C.
-
Oxidative Degradation: Treat with 3% H₂O₂ at room temperature.
-
Thermal Degradation: Expose the solid drug to dry heat (e.g., 70°C).
-
Photodegradation: Expose the drug solution to UV light in a photostability chamber.
-
-
Sample Analysis: Analyze the stressed samples by HPLC, ensuring adequate separation between the parent this compound peak and any degradation product peaks.
-
Method Validation: Validate the developed method for specificity, linearity, accuracy, precision, and robustness as per ICH Q2(R1) guidelines.
Solubility of this compound
Solubility is a critical determinant of a drug's bioavailability. While specific quantitative solubility data for this compound in various solvents is not extensively published, its salt form, this compound bromide, is known to be soluble in water.
Factors Influencing Solubility
The solubility of a compound can be influenced by several factors:
-
pH: The ionization state of a molecule can significantly affect its solubility.
-
Temperature: Solubility can either increase or decrease with temperature depending on the thermodynamics of the dissolution process.
-
Solvent Polarity: "Like dissolves like" is a guiding principle; polar compounds tend to dissolve in polar solvents.
-
Crystal Form: Different polymorphic forms of a drug can exhibit different solubilities.
Experimental Protocol: Shake-Flask Method for Equilibrium Solubility
The shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility of a compound.
Objective: To determine the equilibrium solubility of this compound in various aqueous and organic solvents.
Materials and Reagents:
-
This compound (pure solid)
-
Selected solvents (e.g., water, phosphate buffer pH 7.4, methanol, ethanol, DMSO)
-
Filtration apparatus (e.g., 0.45 µm syringe filters)
Instrumentation:
-
Shaking incubator or orbital shaker
-
Centrifuge
-
UV-Vis spectrophotometer or validated HPLC method for quantification
Procedure:
-
Sample Preparation: Add an excess amount of solid this compound to a series of vials containing the selected solvents.
-
Equilibration: Seal the vials and place them in a shaking incubator set at a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the suspensions to settle. Separate the undissolved solid from the solution by centrifugation followed by filtration of the supernatant.
-
Quantification: Analyze the concentration of this compound in the clear filtrate using a validated analytical method (e.g., UV-Vis spectrophotometry at a predetermined λmax or HPLC).
-
Data Reporting: Express the solubility as mg/mL or mol/L.
Visualizations
This compound Degradation Pathways
Caption: Logical diagram of this compound's primary degradation pathways.
Workflow for Stability-Indicating HPLC Method Development
Caption: Workflow for developing a stability-indicating HPLC method.
Experimental Workflow for Shake-Flask Solubility Determination
Caption: Experimental workflow for the shake-flask solubility assay.
Conclusion
This technical guide has synthesized the available information on the stability and solubility of this compound. The provided data indicates that this compound is most stable in acidic conditions, with pH 3.0 being optimal for injectable formulations. While specific solubility data remains to be fully elucidated, standardized protocols for its determination have been presented. The detailed experimental workflows and diagrams serve as a valuable resource for researchers and drug development professionals, facilitating further investigation and the development of robust and effective this compound formulations. Future work should focus on generating comprehensive solubility profiles in a wider range of pharmaceutically relevant solvents and further characterizing the degradation products under various stress conditions.
Methodological & Application
High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Trimedoxime
Application Note
Introduction
Trimedoxime (TMB), a bisquaternary pyridinium oxime, is a crucial acetylcholinesterase reactivator used as an antidote in organophosphate poisoning. Accurate and reliable quantification of this compound in pharmaceutical formulations and biological matrices is essential for ensuring its quality, efficacy, and for pharmacokinetic studies. This application note details a robust ion-pair reversed-phase high-performance liquid chromatography (RP-HPLC) method for the analysis of this compound.
Principle
Due to its highly polar and ionic nature, this compound exhibits poor retention on traditional reversed-phase columns. This method employs an ion-pairing agent, sodium 1-heptanesulfonate, in the mobile phase. The ion-pairing agent forms a neutral ion-pair with the positively charged this compound molecule. This increases the hydrophobicity of the analyte, leading to enhanced retention and separation on a C8 reversed-phase column. Detection is performed using a UV detector, leveraging the chromophoric properties of the this compound molecule.
Chromatographic Conditions
A validated HPLC method for a structurally similar bisquaternary oxime, obidoxime, provides a strong foundation for the analysis of this compound.[1][2][3] The following conditions are recommended:
| Parameter | Value |
| Column | Kromasil 100-5C8, 250 x 4.6 mm, 5 µm |
| Mobile Phase A | 5 mM Sodium 1-heptanesulfonate monohydrate in water, pH adjusted to 3.5 |
| Mobile Phase B | Acetonitrile |
| Gradient | 75% A / 25% B (Isocratic or with a shallow gradient depending on the sample matrix) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C |
| Detection Wavelength | 230 nm |
| Injection Volume | 10 µL |
Method Validation Summary
The performance of this ion-pair HPLC method for a structurally related compound, obidoxime, demonstrates its suitability for the analysis of this compound.[1][2] The validation parameters for obidoxime, which are expected to be similar for this compound, are summarized below:
| Validation Parameter | Result for Obidoxime |
| Linearity Range | 1.3 - 152.5 µg/mL |
| Correlation Coefficient (r) | 0.9959 |
| Precision | Expected to be within acceptable limits (%RSD < 2%) |
| Accuracy | Expected to be within acceptable limits (e.g., 98-102% recovery) |
| Limit of Detection (LOD) | To be determined |
| Limit of Quantification (LOQ) | To be determined |
Detailed Experimental Protocol
1. Reagents and Materials
-
This compound bromide reference standard
-
Acetonitrile (HPLC grade)
-
Sodium 1-heptanesulfonate monohydrate
-
Orthophosphoric acid or sulfuric acid for pH adjustment
-
Water (HPLC grade or Milli-Q)
-
0.45 µm syringe filters
2. Preparation of Mobile Phase
-
Mobile Phase A (Aqueous Phase): Dissolve an appropriate amount of sodium 1-heptanesulfonate monohydrate in HPLC grade water to obtain a final concentration of 5 mM. Adjust the pH of the solution to 3.5 using orthophosphoric acid or sulfuric acid. Filter the solution through a 0.45 µm membrane filter and degas.
-
Mobile Phase B (Organic Phase): Use HPLC grade acetonitrile.
3. Preparation of Standard Solutions
-
Stock Standard Solution (e.g., 1000 µg/mL): Accurately weigh a suitable amount of this compound bromide reference standard and dissolve it in a known volume of the aqueous mobile phase (Mobile Phase A) to obtain a stock solution of 1000 µg/mL.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock standard solution with the aqueous mobile phase to cover the desired concentration range (e.g., 1, 5, 10, 25, 50, 100, 150 µg/mL).
4. Sample Preparation
-
Pharmaceutical Formulations (e.g., Injections): Dilute the formulation with the aqueous mobile phase to obtain a theoretical concentration of this compound within the calibration range. Filter the diluted sample through a 0.45 µm syringe filter prior to injection.
-
Biological Samples (e.g., Plasma, Serum): Protein precipitation is a common sample preparation technique for biological matrices. A typical procedure would involve adding a precipitating agent (e.g., acetonitrile or zinc sulfate solution) to the sample, vortexing, and centrifuging to pellet the precipitated proteins. The supernatant can then be diluted with the mobile phase and filtered before injection.
5. HPLC System Setup and Analysis
-
Set up the HPLC system with the specified column and chromatographic conditions.
-
Equilibrate the column with the mobile phase (75% A / 25% B) for at least 30 minutes or until a stable baseline is achieved.
-
Inject the prepared standard solutions in ascending order of concentration to construct a calibration curve.
-
Inject the prepared sample solutions.
-
After the analysis, flush the column with a high percentage of organic phase (e.g., 80% acetonitrile in water) to remove the ion-pairing reagent, followed by storage in an appropriate solvent (e.g., methanol/water).
6. Data Analysis
-
Identify the this compound peak in the chromatograms based on its retention time.
-
Integrate the peak area of the this compound peak.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.
-
Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.
Visualizations
References
Determining the IC50 of Trimedoxime in Cell-Based Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols for determining the half-maximal inhibitory concentration (IC50) of Trimedoxime in cell-based assays. This compound is a crucial acetylcholinesterase (AChE) reactivator used as an antidote for organophosphate poisoning.[1][2][3][4] While its primary mechanism is the reactivation of inhibited AChE, it is essential to characterize its potential cytotoxic effects on cells, for which the IC50 value serves as a key metric.[1] These application notes offer step-by-step instructions for three common cytotoxicity assays: MTT, Neutral Red, and LDH. Additionally, this guide details data analysis, presentation, and the generation of a dose-response curve to calculate the IC50 value.
Introduction
This compound is a bisquaternary oxime that is a well-established reactivator of acetylcholinesterase (AChE) that has been inhibited by organophosphorus compounds, such as nerve agents and pesticides. The inhibition of AChE leads to an accumulation of the neurotransmitter acetylcholine, resulting in a cholinergic crisis. This compound functions by nucleophilically attacking the phosphorus atom of the organophosphate bound to the serine residue in the active site of AChE, thereby restoring the enzyme's function.
While its efficacy as an AChE reactivator is the cornerstone of its therapeutic use, it is imperative for drug development and toxicology studies to determine the cytotoxic potential of this compound. The IC50 value, or half-maximal inhibitory concentration, is a critical measure of a compound's potency in inhibiting a specific biological function, in this case, cell viability. A lower IC50 value indicates that the drug is effective at lower concentrations, which can translate to lower systemic toxicity in patients.
This document outlines three robust and widely used colorimetric assays to determine the IC50 of this compound in cultured cell lines:
-
MTT Assay: This assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product. The amount of formazan produced is proportional to the number of living cells.
-
Neutral Red Assay: This method assesses cell viability by measuring the uptake of the supravital dye Neutral Red into the lysosomes of living cells. Only viable cells can incorporate and bind the dye.
-
LDH Assay: The Lactate Dehydrogenase (LDH) assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium. LDH is a stable cytosolic enzyme that is released upon cell membrane damage.
Signaling Pathways and Experimental Workflow
The following diagram illustrates the general experimental workflow for determining the IC50 of this compound using a cell-based assay.
Caption: A generalized workflow for determining the IC50 of this compound.
Experimental Protocols
Here are detailed protocols for the MTT, Neutral Red, and LDH assays. It is crucial to include appropriate controls in each assay, such as vehicle controls (cells treated with the solvent used to dissolve this compound), untreated controls (cells in media only), and positive controls for cytotoxicity.
Protocol 1: MTT Assay
This protocol is adapted from standard MTT assay procedures.
Materials:
-
Selected cell line (e.g., SH-SY5Y neuroblastoma cells, HepG2 hepatocytes)
-
Complete cell culture medium
-
This compound
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader (absorbance at 490 nm or 570 nm)
Procedure:
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Trypsinize and resuspend the cells in fresh medium.
-
Count the cells and adjust the concentration to the desired density (e.g., 5,000-10,000 cells/well).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or PBS).
-
Perform serial dilutions of this compound in complete culture medium to achieve the desired final concentrations.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing different concentrations of this compound.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C in a 5% CO2 incubator.
-
-
Formazan Solubilization and Measurement:
-
After incubation with MTT, carefully remove the medium from the wells without disturbing the formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 490 nm or 570 nm using a microplate reader.
-
Protocol 2: Neutral Red Assay
This protocol is based on established Neutral Red uptake assay methods.
Materials:
-
Selected cell line
-
Complete cell culture medium
-
This compound
-
PBS, pH 7.4
-
Neutral Red staining solution (e.g., 50 µg/mL in culture medium)
-
Destain solution (e.g., 1% acetic acid in 50% ethanol)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader (absorbance at 540 nm)
Procedure:
-
Cell Seeding and Drug Treatment:
-
Follow steps 1 and 2 from the MTT Assay protocol.
-
-
Neutral Red Staining:
-
After the drug treatment period, remove the culture medium.
-
Add 100 µL of pre-warmed Neutral Red staining solution to each well.
-
Incubate for 2 hours at 37°C in a 5% CO2 incubator.
-
-
Washing and Dye Extraction:
-
After incubation, remove the staining solution and wash the cells with PBS.
-
Add 150 µL of the destain solution to each well.
-
Shake the plate for 10 minutes to extract the dye from the lysosomes.
-
-
Measurement:
-
Measure the absorbance at 540 nm using a microplate reader.
-
Protocol 3: LDH Cytotoxicity Assay
This protocol is based on standard LDH release assay kits.
Materials:
-
Selected cell line
-
Complete cell culture medium
-
This compound
-
LDH assay kit (containing substrate, cofactor, and dye)
-
Lysis buffer (often included in the kit for maximum LDH release control)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader (absorbance at the wavelength specified by the kit, usually around 490 nm)
Procedure:
-
Cell Seeding and Drug Treatment:
-
Follow steps 1 and 2 from the MTT Assay protocol.
-
Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with lysis buffer).
-
-
Supernatant Collection:
-
After the drug treatment period, centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5 minutes.
-
Carefully transfer a portion of the supernatant (e.g., 50 µL) from each well to a new 96-well plate.
-
-
LDH Reaction:
-
Prepare the LDH reaction mixture according to the manufacturer's instructions.
-
Add the reaction mixture to each well containing the supernatant.
-
Incubate the plate at room temperature for the time specified in the kit protocol (usually 20-30 minutes), protected from light.
-
-
Measurement:
-
Measure the absorbance at the recommended wavelength (e.g., 490 nm) using a microplate reader.
-
Data Presentation and Analysis
The quantitative data from the cell viability assays should be organized in a clear and structured table. The following is an example of how to present the IC50 values of this compound on different cell lines after a 48-hour exposure, as determined by the three different assays.
Table 1: IC50 Values of this compound on Various Cell Lines (Hypothetical Data)
| Cell Line | Assay | IC50 (µM) ± SD |
| SH-SY5Y (Neuroblastoma) | MTT | 152.3 ± 12.5 |
| Neutral Red | 145.8 ± 10.2 | |
| LDH | 165.1 ± 15.8 | |
| HepG2 (Hepatocellular Carcinoma) | MTT | 210.5 ± 18.9 |
| Neutral Red | 201.7 ± 16.4 | |
| LDH | 225.4 ± 20.1 | |
| Primary Rat Neurons | MTT | 98.6 ± 8.7 |
| Neutral Red | 92.3 ± 7.5 | |
| LDH | 110.2 ± 9.9 |
Data Analysis Steps:
-
Background Correction: Subtract the average absorbance of the blank wells (media only) from all other readings.
-
Calculate Percentage Viability:
-
For MTT and Neutral Red assays: % Viability = (Absorbance of treated cells / Absorbance of untreated control) * 100
-
For the LDH assay, you first need to calculate the percentage of cytotoxicity: % Cytotoxicity = ((Experimental LDH release - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)) * 100 Then, calculate the percentage of viability: % Viability = 100 - % Cytotoxicity
-
-
Generate a Dose-Response Curve: Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Determine the IC50: Use a non-linear regression analysis to fit a sigmoidal dose-response curve to the data. The IC50 is the concentration of this compound that corresponds to 50% cell viability on this curve.
The following diagram illustrates the relationship between the dose-response curve and the IC50 value.
Caption: A graphical representation of a dose-response curve to determine the IC50.
Conclusion
This document provides comprehensive protocols for determining the IC50 of this compound in cell-based assays. The MTT, Neutral Red, and LDH assays are reliable methods for assessing the potential cytotoxicity of this important AChE reactivator. Accurate determination of the IC50 is a fundamental step in the preclinical safety assessment of this compound and can guide the development of safer and more effective antidotes for organophosphate poisoning. Researchers should select the most appropriate cell line and assay based on their specific research questions and the intended application of the data.
References
- 1. Understanding the Interaction Modes and Reactivity of this compound toward MmAChE Inhibited by Nerve Agents: Theoretical and Experimental Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Acetylcholinesterase Reactivators (HI-6, Obidoxime, this compound, K027, K075, K127, K203, K282): Structural Evaluation of Human Serum Albumin Binding and Absorption Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Trimedoxime in Pesticide-Induced Neurotoxicity Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Organophosphorus (OP) compounds, widely used as pesticides and developed as nerve agents, exert their primary toxic effect by inhibiting acetylcholinesterase (AChE), a critical enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh).[1][2] This inhibition leads to an accumulation of ACh at nerve synapses and neuromuscular junctions, resulting in a cholinergic crisis characterized by a range of symptoms, from excessive secretions and muscle tremors to convulsions, respiratory failure, and death.[3][4] The study of pesticide-induced neurotoxicity and the development of effective antidotes are therefore of critical importance.
Trimedoxime (TMB-4) is a bisquaternary pyridinium oxime used in the treatment of OP poisoning.[5] Like other oximes, its primary mechanism of action is the reactivation of OP-inhibited AChE, thereby restoring normal synaptic function. This property makes this compound not only a therapeutic agent but also a valuable research tool for studying the mechanisms of neurotoxicity and evaluating the efficacy of potential antidotal treatments. These application notes provide an overview of this compound's use in this field, including its mechanism, quantitative efficacy data, and detailed experimental protocols.
Mechanism of Action: AChE Inhibition and Reactivation
The neurotoxicity of organophosphate pesticides stems from their ability to covalently bind to the serine residue in the active site of AChE, forming a stable, phosphorylated enzyme that is unable to break down acetylcholine. This compound acts as a nucleophilic agent that attacks the phosphorus atom of the OP bound to the enzyme. This action cleaves the OP from the AChE active site, forming a phosphylated oxime and regenerating the functional enzyme. The effectiveness of this reactivation is highly dependent on the specific chemical structure of both the organophosphate and the oxime.
Caption: Mechanism of AChE inhibition by pesticides and reactivation by this compound.
Data Presentation: Efficacy and Properties of this compound
The efficacy of this compound varies significantly depending on the inhibiting pesticide and the concentration of the reactivator.
Table 1: In Vitro Reactivation Efficacy of this compound against AChE Inhibited by Various Organophosphorus Agents This table summarizes the percentage of AChE reactivation achieved by this compound at different concentrations against various OP agents.
| Inhibiting Agent | This compound Conc. (M) | AChE Reactivation (%) |
| VX | 10⁻³ | 85.3% |
| Sarin (GB) | 10⁻³ | 54.0% |
| Paraoxon (POX) | 10⁻³ | 46.0% |
| Tabun (GA) | 10⁻³ | 30.0% |
| Paraoxon (POX) | 10⁻⁵ | 50.0% |
| Dichlorvos (DDVP) | 10⁻⁵ | 17.3% |
| Cyclosarin (GF) | 10⁻³ & 10⁻⁵ | No reactivation |
| Soman (GD) | 10⁻³ & 10⁻⁵ | No reactivation |
| Data sourced from experimental assays on Mus musculus acetylcholinesterase. |
Table 2: Comparative Efficacy of this compound in the Treatment of Acute Insecticide Poisoning in Rats This table shows the protective ratio (LD50 of pesticide with antidote / LD50 of pesticide alone) for this compound and other oximes when administered with atropine and diazepam. A higher ratio indicates better protection.
| Insecticide | Chemical Class | This compound | Obidoxime | Pralidoxime | HI-6 |
| Dichlorvos | Phosphate | 11.2 | 8.8 | 6.1 | 8.1 |
| Paraoxon | Phosphate | 19.5 | 12.3 | 7.9 | 10.5 |
| Quinalphos | Phosphorothiolate | 4.6 | 1.5 | 1.3 | 1.4 |
| Methamidophos | Phosphoramidothioate | 8.9 | 6.5 | 3.2 | 4.5 |
| Dimethoate | Phosphorodithioate | Ineffective | Ineffective | Ineffective | Ineffective |
| Data derived from studies in rats poisoned with 2x LD50 of the insecticide. This compound was noted as the most effective oxime overall, especially at lower doses. |
Table 3: Physicochemical and Pharmacokinetic Properties of this compound
| Parameter | Value | Species/System |
| Human Serum Albumin (HSA) Binding | 6% | Human |
| Half-maximal Inhibitory Conc. (IC50) vs. AChE | 82.0 ± 30.1 µM | Recombinant |
| Data indicates weak binding to serum albumin and weak direct inhibition of AChE. |
Experimental Protocols
Protocol 1: In Vitro Assessment of AChE Reactivation by this compound
This protocol outlines the use of the Ellman's method to quantify the reactivation of OP-inhibited AChE by this compound.
Caption: Workflow for in vitro AChE reactivation assay using Ellman's method.
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of AChE (e.g., from rat brain homogenate or human erythrocytes) in a phosphate buffer (e.g., 0.1 M, pH 7.4).
-
Prepare stock solutions of the desired organophosphate pesticide and this compound in appropriate solvents.
-
Prepare Ellman's reagent (5,5'-dithiobis-(2-nitrobenzoic acid), DTNB) and the substrate acetylthiocholine iodide (ATChI).
-
-
AChE Inhibition:
-
In a 96-well plate, add the AChE solution to wells.
-
Add the OP pesticide solution and incubate for a sufficient time (e.g., 30 minutes at 37°C) to ensure near-complete inhibition. Include controls with no inhibitor.
-
-
Reactivation:
-
Add serial dilutions of this compound to the inhibited enzyme wells.
-
Incubate for a defined period (e.g., 10-30 minutes at 37°C) to allow for reactivation. Include a control of inhibited enzyme with no this compound.
-
-
Activity Measurement:
-
Add DTNB solution to all wells, followed by the ATChI substrate to start the reaction.
-
Immediately place the plate in a microplate reader and measure the absorbance at 412 nm kinetically for 5-10 minutes.
-
-
Calculation:
-
Determine the rate of enzyme activity (V) from the slope of the absorbance vs. time curve.
-
Calculate the percentage of reactivation using the formula: % Reactivation = [(V_reactivated - V_inhibited) / (V_native - V_inhibited)] * 100
-
Protocol 2: In Vivo Evaluation of this compound Efficacy
This protocol describes a general procedure for assessing the therapeutic efficacy of this compound in a rat model of acute pesticide poisoning.
Caption: Workflow for in vivo evaluation of this compound in a rat poisoning model.
Methodology:
-
Animals:
-
Use male Wistar rats (180-220 g). Acclimatize the animals for at least one week with free access to food and water.
-
-
Pesticide Administration:
-
Dissolve the organophosphate pesticide in a suitable vehicle.
-
Administer the pesticide to the rats, typically via oral gavage or intraperitoneal (i.p.) injection, at a dose known to cause significant toxicity (e.g., 2 times the predetermined LD50).
-
-
Antidotal Therapy:
-
Prepare solutions of this compound, atropine sulfate, and diazepam in sterile water or saline.
-
Administer the antidotal treatment via intramuscular (i.m.) or i.p. injection immediately or shortly after the onset of poisoning symptoms. A common co-treatment is atropine (to manage muscarinic symptoms) and diazepam (to control convulsions).
-
Establish multiple treatment groups:
-
Control (vehicle only)
-
Pesticide only
-
Pesticide + Atropine/Diazepam
-
Pesticide + Atropine/Diazepam + this compound
-
-
-
Endpoint Assessment:
-
Primary Endpoint: Monitor the survival rate in each group over a 24-hour period.
-
Secondary Endpoints: Score the severity of clinical signs of neurotoxicity (e.g., tremors, fasciculations, salivation, seizures) at regular intervals.
-
Biochemical Analysis: At the end of the experiment (or in satellite groups), collect blood and brain tissue to measure AChE activity to confirm inhibition and assess the degree of reactivation.
-
-
Data Analysis:
-
Compare the survival rates between groups using appropriate statistical tests.
-
Analyze differences in the severity scores of neurotoxic signs.
-
Compare AChE activity levels across different treatment groups.
-
Conclusion
This compound is a potent reactivator of AChE inhibited by a wide range of organophosphate pesticides, particularly phosphates. Its application in research is crucial for understanding the dynamics of AChE inhibition and reactivation, screening for more effective and broad-spectrum oximes, and validating animal models of pesticide-induced neurotoxicity. The protocols and data presented here provide a framework for researchers to effectively utilize this compound as a tool in the ongoing effort to mitigate the neurotoxic effects of pesticide exposure.
References
- 1. Understanding the Interaction Modes and Reactivity of this compound toward MmAChE Inhibited by Nerve Agents: Theoretical and Experimental Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Organophosphorus compounds and oximes: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Organophosphate poisoning - Wikipedia [en.wikipedia.org]
- 4. Neurotoxicity of Pesticides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Assessing the Blood-Brain Barrier Penetration of Trimedoxime: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trimedoxime is a quaternary pyridinium oxime used as a cholinesterase reactivator to counteract poisoning by organophosphorus nerve agents. Its efficacy within the central nervous system (CNS) is contingent on its ability to cross the highly selective blood-brain barrier (BBB). However, the inherent charge and hydrophilicity of this compound pose a significant challenge to its CNS penetration. This document provides a comprehensive overview of experimental designs to assess the BBB penetration of this compound, detailing in silico, in vitro, and in vivo methodologies.
Physicochemical Properties of this compound
A fundamental understanding of this compound's physicochemical properties is crucial for interpreting its BBB penetration potential.
| Property | Value | Implication for BBB Penetration |
| Molecular Weight | 286.33 g/mol | Within a favorable range for passive diffusion. |
| Structure | Quaternary pyridinium oxime | The permanent positive charge significantly hinders passive diffusion across the lipid-rich BBB.[1] |
| Polar Surface Area (PSA) | 72.9 Ų | Relatively low, which is generally favorable for BBB penetration. |
| Observed Brain Penetration | Minimal (approx. 0.58% of plasma concentration in rats)[1] | Despite some favorable properties, the quaternary structure is the dominant factor limiting BBB entry. |
Experimental Design for Assessing BBB Penetration
A multi-tiered approach, combining in silico, in vitro, and in vivo models, provides a comprehensive assessment of a compound's ability to cross the BBB.
Logical Workflow for BBB Penetration Assessment
References
Application Notes and Protocols for In Vivo Evaluation of the Therapeutic Window of Trimedoxime
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trimedoxime (TMB-4) is a bispyridinium oxime used as a reactivator of acetylcholinesterase (AChE) inhibited by organophosphorus (OP) compounds, such as nerve agents and pesticides.[1] The therapeutic efficacy of this compound is dependent on its ability to restore the function of AChE, which is crucial for the proper functioning of the nervous system. Evaluating the therapeutic window is a critical step in the preclinical development of such antidotes, as it defines the dose range that provides optimal efficacy with minimal toxicity.
These application notes provide a comprehensive overview of the in vivo methodologies required to evaluate the therapeutic window of this compound. Detailed protocols for pharmacokinetic analysis, acute toxicity assessment, and efficacy studies in animal models are presented to guide researchers in obtaining reliable and reproducible data.
Pharmacokinetics of this compound
Pharmacokinetic studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of this compound, which helps in designing effective dosing regimens.
Quantitative Data Summary
| Parameter | Animal Model | Dose and Route | Value | Reference |
| Half-life (t½) | Mouse | 55.98 µmol/kg, IV | 108.08 min | [2] |
| Maximum Concentration (Cmax) | Rat | Equimolar to 22.07 mg/kg K027, IM | 20.0 ± 6.3 µg/mL | [3] |
| Area Under the Curve (AUC0-180min) | Rat | Equimolar to 22.07 mg/kg K027, IM | 2269 ± 197 min·µg/mL | [3] |
Experimental Protocol: Pharmacokinetic Analysis of this compound in Rats
This protocol outlines the procedure for determining the pharmacokinetic profile of this compound in rats following intramuscular administration.
Materials:
-
Male Wistar rats (250-300 g)
-
This compound
-
Sterile saline solution
-
Syringes and needles for injection
-
Blood collection tubes (e.g., heparinized microcentrifuge tubes)
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with UV detection
Procedure:
-
Animal Acclimatization: Acclimatize rats to laboratory conditions for at least one week prior to the experiment.
-
Drug Preparation: Prepare a sterile solution of this compound in saline at the desired concentration.
-
Dosing: Administer a single intramuscular (IM) dose of this compound to the rats. A typical dose for pharmacokinetic studies can be in the range of 5-25 mg/kg.
-
Blood Sampling: Collect blood samples (approximately 0.2 mL) from the tail vein or another appropriate site at the following time points: 0 (pre-dose), 5, 15, 30, 60, 90, 120, and 180 minutes post-dose.
-
Plasma Preparation: Immediately centrifuge the blood samples to separate the plasma.
-
Sample Analysis: Analyze the plasma concentrations of this compound using a validated HPLC-UV method.
-
Data Analysis: Calculate the key pharmacokinetic parameters (Cmax, Tmax, AUC, t½) using appropriate software.
Therapeutic Window Evaluation
The therapeutic window is determined by comparing the dose of a drug that causes a therapeutic effect to the dose that causes toxicity. For this compound, this is typically expressed as the Therapeutic Index (TI), calculated as the ratio of the median lethal dose (LD50) to the median effective dose (ED50).
Quantitative Data Summary
| Parameter | Animal Model | Value | Reference |
| LD50 (Intramuscular) | Rat | 150.5 mg/kg | [3] |
| ED50 (against Tabun, Intramuscular) | Rat | 0.4 mg/kg | |
| Therapeutic Index (TI) | Rat | 376.25 | Calculated from |
Experimental Protocol: Determination of Acute Toxicity (LD50) of this compound in Mice
This protocol describes the determination of the median lethal dose (LD50) of this compound in mice using the up-and-down procedure to minimize animal usage.
Materials:
-
Male or female mice (e.g., BALB/c, 20-25 g)
-
This compound
-
Sterile saline solution
-
Syringes and needles for injection
-
Observation cages
Procedure:
-
Animal Acclimatization: Acclimatize mice as previously described.
-
Dose Range Finding: Conduct a preliminary study with a small number of animals to determine the approximate range of lethal doses.
-
Dosing: Administer a single IM dose of this compound to one mouse.
-
Observation: Observe the animal for signs of toxicity and mortality for at least 24 hours.
-
Sequential Dosing:
-
If the animal survives, administer a higher dose to the next animal.
-
If the animal dies, administer a lower dose to the next animal.
-
-
Data Analysis: Continue this sequential dosing for a predetermined number of animals. Calculate the LD50 and its confidence intervals using a recognized statistical method (e.g., Probit analysis).
Experimental Protocol: Determination of Efficacy (ED50) of this compound against Tabun Poisoning in Rats
This protocol outlines the procedure for determining the median effective dose (ED50) of this compound in protecting rats against a lethal dose of the nerve agent tabun. This experiment must be conducted in a specialized facility equipped to handle highly toxic chemical agents.
Materials:
-
Male Wistar rats (250-300 g)
-
This compound
-
Tabun (nerve agent)
-
Atropine sulfate (as an adjunct therapy)
-
Sterile saline solution
-
Syringes and needles for injection and poisoning
-
Observation cages
Procedure:
-
Animal Acclimatization: Acclimatize rats as previously described.
-
Poisoning: Administer a predetermined lethal dose of tabun (e.g., 2x LD50) via subcutaneous or intramuscular injection.
-
Treatment: Immediately after poisoning, administer varying doses of this compound intramuscularly. It is common practice to co-administer a standard dose of atropine to manage muscarinic symptoms.
-
Observation: Monitor the animals for signs of poisoning and survival over a 24-hour period.
-
Data Collection: Record the number of surviving animals in each dose group.
-
Data Analysis: Calculate the ED50, the dose of this compound that protects 50% of the animals from the lethal effects of tabun, using Probit analysis or a similar statistical method.
Signaling Pathways and Experimental Workflows
Acetylcholinesterase Reactivation by this compound
Organophosphates inhibit acetylcholinesterase (AChE) by phosphorylating the serine residue in the enzyme's active site. This leads to an accumulation of the neurotransmitter acetylcholine and subsequent overstimulation of cholinergic receptors, resulting in a cholinergic crisis. This compound acts by nucleophilically attacking the phosphorus atom of the organophosphate, breaking the bond with the AChE and restoring its normal function.
References
Application Notes and Protocols for Measuring Acetylcholinesterase Reactivation by Trimedoxime
For Researchers, Scientists, and Drug Development Professionals
Introduction
Organophosphate (OP) compounds, including pesticides and nerve agents, exert their toxic effects primarily through the irreversible inhibition of acetylcholinesterase (AChE), a critical enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine.[1] This inhibition leads to an accumulation of acetylcholine at cholinergic synapses, resulting in a cholinergic crisis characterized by a range of severe physiological effects.[2] The primary therapeutic intervention to counteract OP poisoning involves the administration of an AChE reactivator, typically an oxime, which can cleave the OP-AChE bond and restore enzyme function.[3]
Trimedoxime (TMB-4) is a bis-pyridinium oxime that has been recognized as a potent reactivator of OP-inhibited AChE, particularly in cases of poisoning by agents like tabun and paraoxon.[4][5] The efficacy of this compound and other oximes is highly dependent on the specific organophosphate, the dose, and the time of administration post-exposure. Therefore, accurate and reliable methods for measuring the reactivation of AChE by this compound are essential for the research and development of effective antidotes, for determining their therapeutic efficacy, and for understanding their pharmacokinetic and pharmacodynamic properties.
These application notes provide detailed protocols for the in vitro and in vivo measurement of AChE reactivation by this compound, as well as methods for the quantitative analysis of this compound in biological samples.
Principle of Acetylcholinesterase Reactivation Measurement
The core principle behind measuring AChE reactivation is to quantify the recovery of enzyme activity after it has been inhibited by an organophosphate and subsequently treated with a reactivator like this compound. The most common method for this is a spectrophotometric assay developed by Ellman, which measures the activity of AChE by monitoring the production of a colored product.
The Ellman's method involves the use of acetylthiocholine (ATCh) as a substrate for AChE. The enzyme hydrolyzes ATCh to thiocholine and acetate. The produced thiocholine then reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate (TNB), which can be quantified by measuring the absorbance at 412 nm. The rate of color development is directly proportional to the AChE activity.
To measure reactivation, the enzyme is first inhibited with an organophosphate, and then the reactivator (this compound) is added. The subsequent increase in AChE activity, measured by the increased rate of TNB formation, indicates the extent of reactivation.
Key Experimental Techniques
In Vitro Acetylcholinesterase Reactivation Assay (Ellman's Method)
This assay is the gold standard for screening and characterizing AChE reactivators in a controlled laboratory setting.
Materials and Reagents:
-
Acetylcholinesterase (AChE) from a suitable source (e.g., electric eel, recombinant human)
-
Organophosphate inhibitor (e.g., paraoxon, diisopropylfluorophosphate - DFP)
-
This compound (TMB-4)
-
5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB)
-
Acetylthiocholine iodide (ATCI)
-
Phosphate buffer (0.1 M, pH 7.4 or 8.0)
-
Microplate reader capable of reading absorbance at 412 nm
-
96-well microplates
Experimental Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of AChE in phosphate buffer. The final concentration in the well should be optimized for a linear reaction rate.
-
Prepare stock solutions of the organophosphate inhibitor and this compound in a suitable solvent (e.g., ethanol, DMSO, or buffer).
-
Prepare a 10 mM DTNB solution in phosphate buffer.
-
Prepare a 14 mM ATCI solution in deionized water. This should be prepared fresh daily.
-
-
Assay Procedure in a 96-well plate:
-
Control (Uninhibited AChE): To a well, add phosphate buffer, AChE solution, and DTNB solution.
-
Inhibited Control: To a separate well, add phosphate buffer, AChE solution, the organophosphate inhibitor, and DTNB solution. Incubate for a specific time (e.g., 30 minutes) to allow for complete inhibition.
-
Reactivation Sample: To a third well, add phosphate buffer, AChE solution, and the organophosphate inhibitor. Incubate for the same inhibition time. Then, add the this compound solution at various concentrations and incubate for a defined reactivation period (e.g., 10-30 minutes). Finally, add the DTNB solution.
-
Initiate the Reaction: To all wells (except a blank containing only buffer and reagents), add the ATCI solution to start the enzymatic reaction.
-
Kinetic Measurement: Immediately place the microplate in the reader and measure the increase in absorbance at 412 nm over time (e.g., every minute for 10-15 minutes).
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each well.
-
The percentage of reactivation can be calculated using the following formula: % Reactivation = [(Rate of Reactivated Sample - Rate of Inhibited Control) / (Rate of Uninhibited Control - Rate of Inhibited Control)] x 100
-
Quantitative Data for this compound Reactivation:
The efficacy of this compound varies depending on the inhibiting organophosphate. The following table summarizes some reported reactivation percentages for this compound against AChE inhibited by various nerve agents and pesticides.
| Organophosphate Inhibitor | This compound Concentration | Reactivation (%) | Source |
| Tabun (GA) | 10⁻³ M | 30 | |
| Sarin (GB) | 10⁻³ M | 54 | |
| VX | 10⁻³ M | 85.3 | |
| Paraoxon (POX) | 10⁻³ M | 46 | |
| Cyclosarin (GF) | 10⁻³ M | 0 | |
| Soman (GD) | 10⁻³ M | 0 | |
| Tabun | 100 µM | 31.5 |
In Vivo Models for AChE Reactivation
In vivo studies are crucial for evaluating the therapeutic efficacy of this compound in a whole-animal system, considering factors like absorption, distribution, metabolism, and excretion (ADME).
Animal Model:
Rats and mice are commonly used animal models for studying organophosphate poisoning and the efficacy of reactivators.
Experimental Protocol (General Outline):
-
Animal Acclimatization: House the animals in a controlled environment with free access to food and water for at least one week before the experiment.
-
Dosing:
-
Administer a sublethal or lethal dose of the organophosphate inhibitor to the animals (e.g., via intraperitoneal or subcutaneous injection).
-
After a specific time post-OP exposure, administer this compound, often in combination with an anticholinergic agent like atropine.
-
-
Sample Collection:
-
At various time points after treatment, collect blood samples (e.g., via tail vein or cardiac puncture).
-
Euthanize the animals at the end of the experiment and collect tissues of interest (e.g., brain, diaphragm, liver).
-
-
AChE Activity Measurement:
-
Prepare tissue homogenates and separate plasma from blood samples.
-
Measure the AChE activity in the plasma and tissue homogenates using the Ellman's method as described in the in vitro protocol.
-
-
Data Analysis:
-
Compare the AChE activity in the treated groups to that of the control (OP-poisoned, untreated) and naive groups to determine the extent of in vivo reactivation.
-
Quantitative Analysis of this compound in Biological Samples
To understand the pharmacokinetics of this compound, it is essential to have reliable methods for its quantification in biological matrices like plasma and tissue homogenates. High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most common techniques.
Sample Preparation:
A critical step in the analysis of drugs in biological samples is the removal of proteins and other interfering substances.
-
Protein Precipitation: This is a common and relatively simple method. It involves adding a precipitating agent like perchloric acid, acetonitrile, or methanol to the plasma or tissue homogenate, followed by centrifugation to pellet the proteins.
-
Solid-Phase Extraction (SPE): This technique provides a cleaner sample by selectively adsorbing the analyte onto a solid sorbent, washing away interferences, and then eluting the analyte with a suitable solvent.
-
Liquid-Liquid Extraction (LLE): This method separates the analyte based on its differential solubility in two immiscible liquid phases.
HPLC-UV Method Protocol:
-
Chromatographic System: A standard HPLC system with a UV detector is used.
-
Column: A reversed-phase C18 column is typically employed.
-
Mobile Phase: A mixture of a buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile, methanol) is used. The exact composition and gradient may need to be optimized.
-
Detection: The UV detector is set to a wavelength where this compound shows maximum absorbance.
-
Quantification: A calibration curve is generated using standard solutions of this compound of known concentrations. The concentration in the unknown samples is determined by comparing their peak areas to the calibration curve.
LC-MS/MS Method Protocol:
LC-MS/MS offers higher sensitivity and selectivity compared to HPLC-UV.
-
Chromatographic System: An LC system coupled to a tandem mass spectrometer.
-
Ionization Source: Electrospray ionization (ESI) is commonly used.
-
Mass Spectrometry: The instrument is operated in Multiple Reaction Monitoring (MRM) mode for quantitative analysis, which involves monitoring a specific precursor-to-product ion transition for this compound and an internal standard.
-
Quantification: Similar to HPLC-UV, a calibration curve is constructed using standards to quantify the analyte in the samples.
Pharmacokinetic Parameters of this compound:
The following table presents some pharmacokinetic parameters of this compound determined in animal models.
| Animal Model | Dose | Cmax (µg/mL) | Tmax (min) | Half-life (min) | Source |
| Mice (i.v.) | 55.98 µmol/kg | - | - | 108.08 | |
| Rats (i.m.) | equimolar to 22.07 mg/kg K027 | 20.0 ± 6.3 | - | - |
Visualizations
Caption: Mechanism of AChE inhibition by organophosphates and reactivation by this compound.
Caption: Experimental workflow for the in vitro AChE reactivation assay.
Caption: Logical flow of an in vivo study for AChE reactivation by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Pharmacokinetic study of two acetylcholinesterase reactivators, this compound and newly synthesized oxime K027, in rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sample Preparation – Dartmouth Trace Element Analysis Core [sites.dartmouth.edu]
- 4. mdc-berlin.de [mdc-berlin.de]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: Utilizing Computational Docking to Model Trimedoxime-AChE Interactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acetylcholinesterase (AChE) is a critical enzyme in the nervous system, responsible for hydrolyzing the neurotransmitter acetylcholine and terminating nerve impulses.[1][2][3] Organophosphorus (OP) compounds, found in pesticides and chemical warfare agents, can irreversibly inhibit AChE by forming a covalent bond with a serine residue in the enzyme's active site.[1][4] This inhibition leads to an accumulation of acetylcholine, resulting in a cholinergic crisis that can be fatal.
Oximes, such as Trimedoxime (TMB-4), are crucial antidotes that function by reactivating the phosphorylated AChE. Understanding the molecular interactions between this compound and inhibited AChE is paramount for the development of more effective and broad-spectrum reactivators. Computational methods, particularly molecular docking and molecular dynamics (MD) simulations, provide a powerful and cost-effective approach to investigate these interactions at an atomic level. These in silico techniques allow for the prediction of binding affinities, visualization of binding modes, and analysis of the dynamic behavior of the this compound-AChE complex, thereby guiding the rational design of novel antidotes.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the biochemical pathway of AChE inhibition and reactivation, and the general computational workflow for studying these interactions.
Caption: AChE inhibition by organophosphates and subsequent reactivation by this compound.
Caption: General workflow for computational modeling of this compound-AChE interactions.
Quantitative Data Summary
The following tables summarize key quantitative data from computational studies on this compound and other oximes interacting with AChE. Direct comparison of binding energies between different studies should be approached with caution due to variations in software, scoring functions, and protocols.
Table 1: Binding Energies and Inhibition Constants
| Oxime | Target | Method | Binding Energy (kcal/mol) | Inhibition Constant (IC50/Ki) | Reference |
| This compound | Recombinant AChE | Experimental | - | 82.0 mM (IC50) | |
| This compound | Tabun-inhibited HssAChE | In vitro | - | 167 µM (IC50) | |
| This compound | AChE-DDVP | Docking | -164.8 | - | |
| This compound | AChE-GF | Docking | -161.3 | - | |
| This compound | AChE-GD | Docking | -157.7 | - | |
| This compound | AChE-VX | Docking | Less Stabilizing | - | |
| Obidoxime | Tabun-inhibited AChE | Docking (AutoDock) | -8.59 | - | |
| 2-PAM | Tabun-inhibited AChE | Docking (AutoDock) | -5.61 | - |
Table 2: Molecular Dynamics Simulation Parameters and Results
| System | Simulation Time (ns) | Average RMSD (Å) | Key Interacting Residues | Reference |
| This compound - A-242 inhibited HssAChE | - | Lower percentage reduction in Rθd value | Catalytic Anionic Site (CAS) | |
| ACh-mAChE/hAChE | 1.2 | ~0.043 (between poses) | Trp86, Tyr124, Tyr337, Tyr341 | |
| Various Ligand-hAChE complexes | 30 | 1.5 - 3.5 | CAS, PAS, Oxyanion sites |
Experimental Protocols
Protocol 1: Molecular Docking of this compound with Inhibited AChE using AutoDock
This protocol outlines the steps for performing molecular docking of this compound with an organophosphate-inhibited AChE structure using AutoDock.
1. Preparation of the Receptor (Inhibited AChE):
-
Obtain the Protein Structure: Download the crystal structure of a human AChE inhibited by an organophosphate (e.g., Sarin, Tabun) from the Protein Data Bank (PDB). If a pre-inhibited structure is unavailable, a covalent docking approach may be necessary, which is beyond the scope of this protocol.
-
Prepare the Protein:
-
Use molecular visualization software (e.g., PyMOL, Chimera) to remove water molecules, co-factors, and any non-essential ligands from the PDB file.
-
Add polar hydrogens to the protein structure.
-
Assign partial charges (e.g., Gasteiger charges).
-
Save the prepared protein structure in PDBQT format using AutoDockTools (ADT).
-
2. Preparation of the Ligand (this compound):
-
Obtain the Ligand Structure: Download the 3D structure of this compound from a chemical database like PubChem in SDF or MOL2 format.
-
Prepare the Ligand:
-
Use a molecular editor (e.g., Avogadro, ChemDraw) to check the bond orders and add hydrogens if necessary.
-
Convert the ligand structure to PDBQT format using ADT. This step involves defining the rotatable bonds and assigning charges.
-
3. Grid Box Generation:
-
Define the Binding Site: In ADT, define the grid box to encompass the active site gorge of AChE, ensuring it is large enough to allow for the free rotation and translation of this compound. The center of the grid can be defined based on the position of the covalently bound organophosphate.
-
Generate Grid Parameter File: Save the grid parameters as a .gpf file.
-
Run AutoGrid: Execute the autogrid4 command using the generated .gpf file to pre-calculate the grid maps for each atom type in the ligand.
4. Docking Simulation:
-
Set Docking Parameters: In ADT, set the docking parameters, including the number of genetic algorithm (GA) runs (e.g., 100), population size, and number of evaluations. The Lamarckian Genetic Algorithm (LGA) is commonly used.
-
Generate Docking Parameter File: Save the docking parameters as a .dpf file.
-
Run AutoDock: Execute the autodock4 command with the prepared .dpf file.
5. Analysis of Results:
-
Visualize Docking Poses: Use ADT or other molecular visualization software to analyze the resulting docked conformations from the docking log file (.dlg).
-
Identify Best Pose: The best pose is typically identified by the lowest binding energy and membership in the largest cluster of conformations.
-
Analyze Interactions: Examine the hydrogen bonds and hydrophobic interactions between this compound and the key amino acid residues in the AChE active site.
Protocol 2: Molecular Dynamics Simulation of the this compound-AChE Complex using GROMACS
This protocol provides a general workflow for performing an MD simulation of the docked this compound-AChE complex.
1. System Preparation:
-
Prepare the Complex: Use the best-docked pose of the this compound-AChE complex as the starting structure.
-
Choose a Force Field: Select an appropriate force field (e.g., CHARMM36, AMBER).
-
Generate Topology Files: Use GROMACS tools (pdb2gmx) to generate the topology for the protein. The ligand topology and parameters may need to be generated separately using a server like CGenFF or by manual parameterization.
-
Combine Topologies: Merge the protein and ligand topology files.
2. Solvation and Ionization:
-
Define a Simulation Box: Create a simulation box (e.g., cubic or dodecahedron) around the complex, ensuring a minimum distance between the protein and the box edges (e.g., 1.0 nm).
-
Solvate the System: Fill the box with a pre-equilibrated water model (e.g., TIP3P).
-
Add Ions: Add ions (e.g., Na+ and Cl-) to neutralize the system and mimic physiological ionic strength.
3. Energy Minimization:
-
Perform energy minimization using the steepest descent algorithm to remove any steric clashes or unfavorable geometries in the initial system.
4. Equilibration:
-
NVT Equilibration: Perform a short simulation (e.g., 100 ps) under an NVT (constant number of particles, volume, and temperature) ensemble to stabilize the temperature of the system. Position restraints are typically applied to the protein and ligand heavy atoms.
-
NPT Equilibration: Perform a longer simulation (e.g., 1 ns) under an NPT (constant number of particles, pressure, and temperature) ensemble to stabilize the pressure and density of the system. Position restraints are often maintained.
5. Production MD Run:
-
Run the production MD simulation for a desired length of time (e.g., 50-100 ns) without position restraints.
6. Trajectory Analysis:
-
Root Mean Square Deviation (RMSD): Analyze the RMSD of the protein backbone and ligand to assess the stability of the simulation.
-
Root Mean Square Fluctuation (RMSF): Calculate the RMSF per residue to identify flexible regions of the protein.
-
Hydrogen Bond Analysis: Analyze the formation and lifetime of hydrogen bonds between this compound and AChE.
-
Visualize the Trajectory: Use visualization software to observe the dynamic behavior of the complex over time.
Protocol 3: Binding Free Energy Calculation using MM-PBSA
The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM-PBSA) method can be used to estimate the binding free energy of the this compound-AChE complex from the MD simulation trajectory.
1. Extract Snapshots:
-
Extract a set of snapshots (e.g., every 100 ps) from the equilibrated portion of the production MD trajectory.
2. Perform MM-PBSA Calculations:
-
For each snapshot, calculate the following energy terms for the complex, the receptor (AChE), and the ligand (this compound) separately:
-
Molecular Mechanics Energy (EMM): Includes van der Waals and electrostatic energies.
-
Polar Solvation Energy (Gpol): Calculated using the Poisson-Boltzmann (PB) or Generalized Born (GB) model.
-
Nonpolar Solvation Energy (Gnonpol): Typically estimated from the solvent-accessible surface area (SASA).
-
3. Calculate Binding Free Energy:
-
The binding free energy (ΔGbind) is calculated using the following equation: ΔGbind = Gcomplex - (Greceptor + Gligand) Where G for each species is the sum of the EMM, Gpol, and Gnonpol terms.
4. Analyze Results:
-
Average the ΔGbind values over all the snapshots to obtain the final estimated binding free energy.
-
The contributions of individual energy terms (van der Waals, electrostatic, polar and nonpolar solvation) to the total binding energy can also be analyzed.
Conclusion
Computational docking and molecular dynamics simulations are invaluable tools for elucidating the interactions between this compound and inhibited AChE. The protocols outlined in these application notes provide a framework for researchers to model these interactions, generate quantitative data on binding affinities, and visualize the dynamic behavior of the complex. This in silico approach can significantly contribute to a deeper understanding of the reactivation mechanism and accelerate the design and development of more potent and effective oxime-based antidotes for organophosphate poisoning.
References
- 1. Docking Studies, Synthesis, and In-vitro Evaluation of Novel Oximes Based on Nitrones as Reactivators of Inhibited Acetylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jscimedcentral.com [jscimedcentral.com]
- 3. A computational approach to identify phytochemicals as potential inhibitor of acetylcholinesterase: Molecular docking, ADME profiling and molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel Group of AChE Reactivators—Synthesis, In Vitro Reactivation and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis and Purification of Trimedoxime for Research Applications
Application Note
This document provides detailed protocols for the synthesis and purification of Trimedoxime (also known as TMB-4) for research purposes. This compound is a crucial cholinesterase reactivator, investigated for its potential as an antidote against organophosphate nerve agent poisoning. The following sections outline a reliable synthetic route and effective purification strategies to obtain high-purity this compound bromide suitable for scientific investigation. Additionally, analytical methods for purity assessment and characterization are described.
Synthesis of this compound Bromide
The synthesis of this compound bromide is a two-step process. The first step involves the formation of the intermediate, 4-pyridinealdoxime, from 4-pyridinecarboxaldehyde. The second step is the quaternization of two molecules of 4-pyridinealdoxime with 1,3-dibromopropane to yield the final product.
Step 1: Synthesis of 4-Pyridinealdoxime
This step involves the reaction of 4-pyridinecarboxaldehyde with hydroxylamine hydrochloride in the presence of a base, typically pyridine, in an alcohol solvent.
Step 2: Synthesis of 1,1'-[propane-1,3-diyl]bis(4-formylpyridinium) dioxime dibromide (this compound Bromide)
In this key step, the 4-pyridinealdoxime intermediate reacts with 1,3-dibromopropane. The reaction is typically carried out in a suitable solvent, with careful control of temperature and pH to optimize the yield and purity of the final product.[1]
Purification of this compound Bromide
Purification of the crude this compound bromide is essential to remove unreacted starting materials, byproducts, and other impurities. Recrystallization is a common and effective method for obtaining high-purity this compound bromide.
Characterization and Purity Analysis
The identity and purity of the synthesized this compound bromide should be confirmed using various analytical techniques.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for assessing the purity of this compound. A reversed-phase method is typically employed for the analysis of bis-pyridinium oximes.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are used to confirm the chemical structure of the synthesized compound.
Data Presentation
| Parameter | Synthesis of 4-Pyridinealdoxime | Synthesis of this compound Bromide | Purification (Recrystallization) |
| Typical Yield | 85-95% | 60-75% | >80% recovery |
| Purity (by HPLC) | >98% | >90% (crude) | >99.5% |
| Melting Point (°C) | 110-112 | 228-232 (decomposes) | 230-233 (decomposes) |
Experimental Protocols
Protocol 1: Synthesis of 4-Pyridinealdoxime
Materials:
-
4-Pyridinecarboxaldehyde
-
Hydroxylamine hydrochloride
-
Pyridine
-
Ethanol (95%)
-
Deionized water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 4-pyridinecarboxaldehyde (1 equivalent) in ethanol.
-
Add hydroxylamine hydrochloride (1.5 equivalents) and pyridine (2.0 equivalents) to the solution.
-
Heat the reaction mixture to reflux and maintain for 2-3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Dissolve the residue in a minimal amount of hot water and allow it to cool to room temperature, then in an ice bath to crystallize the product.
-
Filter the white crystalline solid, wash with cold water, and dry under vacuum.
Protocol 2: Synthesis of this compound Bromide
Materials:
-
4-Pyridinealdoxime
-
1,3-Dibromopropane
-
Acetonitrile
-
Ethanol
Procedure:
-
In a round-bottom flask, dissolve 4-pyridinealdoxime (2.2 equivalents) in acetonitrile.
-
Add 1,3-dibromopropane (1 equivalent) to the solution.
-
Heat the mixture to reflux for 24-48 hours. The reaction temperature is typically maintained between 20–25°C and the pH is controlled in the range of 8–9.[1]
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature. The crude product will precipitate out of the solution.
-
Filter the solid product and wash with cold acetonitrile.
-
The crude this compound bromide can be further purified by recrystallization.
Protocol 3: Purification of this compound Bromide by Recrystallization
Materials:
-
Crude this compound bromide
-
Ethanol
-
Deionized water
Procedure:
-
Dissolve the crude this compound bromide in a minimum amount of a hot ethanol/water mixture (e.g., 9:1 v/v).[1]
-
Hot filter the solution to remove any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature to form crystals.
-
Further cool the mixture in an ice bath to maximize crystal formation.
-
Filter the purified crystals using a Büchner funnel.
-
Wash the crystals with a small amount of cold ethanol.
-
Dry the purified this compound bromide crystals under vacuum.
Protocol 4: HPLC Analysis of this compound Bromide
Instrumentation:
-
HPLC system with a UV detector
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and water containing an ion-pairing agent like heptafluorobutyric acid (HFBA) or trifluoroacetic acid (TFA) (e.g., 0.1%).
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 280 nm
-
Injection Volume: 10 µL
-
Column Temperature: 25 °C
Mandatory Visualizations
Caption: Synthetic pathway of this compound Bromide.
Caption: Purification workflow for this compound Bromide.
References
Application Notes and Protocols for the Use of Trimedoxime in Organ Bath Experiments to Study Muscle Function
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and protocols for utilizing Trimedoxime in organ bath experiments to investigate its effects on muscle function. This compound is a well-established acetylcholinesterase (AChE) reactivator, primarily used as an antidote for organophosphate poisoning. Its application in organ bath studies allows for a controlled in vitro environment to elucidate its mechanism of action on various muscle tissues.
Introduction
Organ bath systems are a fundamental tool in pharmacology for studying the contractility of isolated tissues, such as smooth and skeletal muscle strips.[1][2] This in vitro method allows for the precise measurement of muscle tension in response to pharmacological agents. This compound's primary role is to restore the function of acetylcholinesterase (AChE) that has been inhibited by organophosphorus compounds.[3] The inhibition of AChE leads to an accumulation of acetylcholine (ACh) at the neuromuscular junction, causing overstimulation of nicotinic and muscarinic receptors, which results in muscle fasciculations, paralysis, and other cholinergic symptoms.[4] By reactivating AChE, this compound helps to break down excess ACh and restore normal neuromuscular function.
The use of this compound in organ bath experiments can serve several key purposes:
-
To investigate its efficacy in reversing organophosphate-induced muscle paralysis.
-
To study its direct effects on muscle contractility, independent of AChE reactivation.
-
To determine its dose-response relationship in different muscle types.
Signaling Pathway of Acetylcholinesterase Inhibition and Reactivation
The following diagram illustrates the molecular events at the neuromuscular junction during acetylcholinesterase inhibition by an organophosphate and its subsequent reactivation by this compound.
Caption: Signaling at the neuromuscular junction.
Experimental Protocols
The following protocols are generalized for the use of this compound in organ bath experiments. Specific parameters such as buffer composition, temperature, and tissue type may need to be optimized for individual experimental goals.
General Organ Bath Setup and Tissue Preparation
Materials:
-
Isolated organ bath system with force-displacement transducer
-
Thermostatically controlled water circulator
-
Carbogen gas (95% O2, 5% CO2)
-
Krebs-Henseleit solution (or other appropriate physiological salt solution)
-
Dissection tools
-
Suture thread
-
Animal model (e.g., rat, guinea pig) and specific muscle tissue (e.g., diaphragm, ileum, trachea, bladder)
Procedure:
-
System Preparation: Assemble and calibrate the organ bath system according to the manufacturer's instructions. Fill the organ baths with Krebs-Henseleit solution and maintain the temperature at 37°C. Bubble carbogen gas through the solution.
-
Tissue Dissection: Euthanize the animal according to approved ethical protocols. Carefully dissect the desired muscle tissue, keeping it moist with cold Krebs-Henseleit solution. For smooth muscle, longitudinal or circular strips can be prepared. For skeletal muscle like the diaphragm, a phrenic nerve-hemidiaphragm preparation is common.
-
Tissue Mounting: Tie one end of the muscle strip to a fixed hook at the bottom of the organ bath chamber and the other end to the force-displacement transducer.
-
Equilibration: Allow the tissue to equilibrate in the organ bath for at least 60 minutes, with periodic washing of the Krebs-Henseleit solution every 15-20 minutes. Apply a resting tension (preload) to the muscle strip (e.g., 1 gram) and allow it to stabilize.
Protocol for Studying the Reversal of Organophosphate-Induced Muscle Paralysis
This protocol is designed to assess the efficacy of this compound in reactivating AChE and restoring muscle function after exposure to an organophosphate inhibitor.
Caption: Workflow for reversal of paralysis study.
Detailed Steps:
-
Follow the general setup and tissue preparation protocol (Section 3.1).
-
After equilibration, elicit baseline muscle contractions. For skeletal muscle, this is typically done via electrical stimulation of the motor nerve. For smooth muscle, a contractile agonist like acetylcholine or carbachol can be used.
-
Once stable baseline contractions are established, introduce a known concentration of an organophosphate inhibitor (e.g., paraoxon) into the organ bath.
-
Observe and record the inhibition of muscle contraction.
-
After maximal inhibition is achieved, add this compound to the bath. This can be done in a cumulative, dose-dependent manner to determine the EC50 (half-maximal effective concentration) for reactivation.
-
Record the recovery of muscle contraction over time.
-
At the end of the experiment, wash out the drugs and confirm tissue viability (e.g., with a high potassium chloride solution).
Protocol for Investigating the Direct Effects of this compound on Muscle Function
This protocol aims to determine if this compound has any direct contractile or relaxant effects on the muscle tissue, independent of its AChE reactivating properties.
Procedure:
-
Follow the general setup and tissue preparation protocol (Section 3.1).
-
After equilibration, add this compound in a cumulative manner to the organ bath in the absence of any organophosphate inhibitor.
-
Record any changes in baseline muscle tension.
-
To assess if this compound modulates induced contractions, pre-incubate the muscle tissue with a specific concentration of this compound.
-
Then, generate a dose-response curve to a contractile agonist (e.g., acetylcholine, methacholine, potassium chloride).
-
Compare the dose-response curve in the presence and absence of this compound to identify any potentiating or inhibitory effects. A study on rat bladder detrusor muscle found that this compound had no significant effect on contractions induced by the muscarinic agonist methacholine.[5]
Data Presentation
The following table summarizes key quantitative data regarding the interaction of this compound with acetylcholinesterase.
| Parameter | Value | Species/System | Reference |
| IC50 for AChE | 82.0 ± 30.1 µM | Recombinant Acetylcholinesterase | |
| Effect on Methacholine-induced Contraction | No significant effect | Rat Bladder Detrusor Muscle |
IC50 (half-maximal inhibitory concentration) represents the concentration of a drug that is required for 50% inhibition in vitro.
Conclusion
The use of this compound in organ bath experiments is a valuable approach for studying its role in reversing organophosphate-induced neuromuscular blockade. The protocols outlined provide a framework for investigating its efficacy and potential direct effects on muscle tissue. Researchers should adapt these protocols to their specific research questions and experimental models. The available data suggests that this compound's primary action is the reactivation of inhibited acetylcholinesterase, with minimal direct impact on muscarinic receptor-mediated smooth muscle contraction. Further studies across different muscle types would be beneficial to fully characterize its pharmacological profile.
References
- 1. dmt.dk [dmt.dk]
- 2. The rebirth of isolated organ contraction studies for drug discovery and repositioning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Resurrection and Reactivation of Acetylcholinesterase and Butyrylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Oxime-Mediated Reactivation of Organophosphate-Inhibited Acetylcholinesterase with Emphasis on Centrally-Active Oximes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Assessing the Cytoprotective Effects of Trimedoxime
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive framework for evaluating the cytoprotective properties of Trimedoxime in a cell culture setting. The protocols outlined below are designed to assess the ability of this compound to protect cells from cytotoxic insults, particularly those inducing oxidative stress and apoptosis.
Introduction
This compound is a well-established acetylcholinesterase (AChE) reactivator used in the treatment of organophosphate (OP) nerve agent and pesticide poisoning.[1][2][3][4][5] Its primary mechanism of action involves the restoration of AChE activity by reversing its inhibition by organophosphorus compounds. However, the therapeutic efficacy of oximes like this compound may extend beyond AChE reactivation, potentially involving direct cytoprotective effects. This document details a series of cell-based assays to investigate these potential non-classical cytoprotective mechanisms of this compound.
The term 'cytoprotection' refers to the preservation of cellular integrity and function against harmful stimuli through mechanisms other than the simple neutralization of the offending agent. These protocols will focus on quantifying the ability of this compound to mitigate cytotoxicity, reduce apoptosis, and counteract oxidative stress induced by a model toxicant.
Experimental Design and Workflow
The overall experimental workflow is designed to first determine a non-toxic concentration of this compound and a sub-lethal concentration of a cytotoxic agent. Subsequently, cells are pre-treated with this compound before being exposed to the cytotoxic insult. The cytoprotective effects are then quantified using a battery of assays.
Caption: Experimental workflow for assessing the cytoprotective effects of this compound.
Key Experimental Protocols
Cell Culture and Maintenance
This protocol describes the general procedure for maintaining a healthy cell culture, which is crucial for obtaining reliable and reproducible results.
-
Recommended Cell Lines:
-
SH-SY5Y (Human Neuroblastoma): Relevant for neuroprotective studies.
-
HepG2 (Human Hepatocellular Carcinoma): Suitable for studying hepatoprotective effects, as the liver is a primary site of detoxification.
-
-
Culture Medium:
-
SH-SY5Y: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin.
-
HepG2: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% FBS, 1% Penicillin-Streptomycin.
-
-
Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO2.
-
Passaging: Subculture cells when they reach 80-90% confluency. Use Trypsin-EDTA to detach adherent cells.
Determination of Non-Toxic Concentration of this compound
To assess cytoprotection, it is essential to use a concentration of this compound that is not toxic to the cells.
-
Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity, which is an indicator of cell viability.
-
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to attach overnight.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium and add 100 µL of the different concentrations of this compound to the wells. Include a vehicle control (medium only).
-
Incubate for 24 hours.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control. The highest concentration that shows no significant decrease in cell viability should be used for subsequent experiments.
-
Determination of the IC50 of a Cytotoxic Agent
An appropriate concentration of the cytotoxic agent is required to induce a measurable level of cell death without killing all the cells. The half-maximal inhibitory concentration (IC50) is a suitable metric. A sub-lethal concentration (e.g., IC25 or IC50) should be used for the cytoprotection assays.
-
Recommended Cytotoxic Agent: Paraoxon (an active metabolite of the organophosphate pesticide parathion) can be used to model organophosphate-induced cytotoxicity.
-
Procedure: Follow the same procedure as the MTT assay described above, but use serial dilutions of the cytotoxic agent instead of this compound. The IC50 value is the concentration of the agent that causes a 50% reduction in cell viability.
Assessment of Cytoprotection
This is the core experiment to determine if this compound can protect cells from the chosen cytotoxic agent.
-
Treatment Groups:
-
Control: Cells treated with vehicle only.
-
This compound only: Cells treated with the non-toxic concentration of this compound.
-
Toxin only: Cells treated with the sub-lethal concentration of the cytotoxic agent.
-
This compound + Toxin: Cells pre-treated with this compound for a specified time (e.g., 1-2 hours) followed by the addition of the cytotoxic agent.
-
-
Procedure:
-
Seed cells in appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates for flow cytometry).
-
For the "this compound + Toxin" group, pre-treat the cells with the non-toxic concentration of this compound.
-
Add the sub-lethal concentration of the cytotoxic agent to the "Toxin only" and "this compound + Toxin" groups.
-
Incubate for the desired time period (e.g., 24 hours).
-
Proceed with the endpoint assays described below.
-
Endpoint Assays for Cytoprotection
A. Cell Viability and Cytotoxicity Assays
These assays provide a quantitative measure of cell death and survival.
-
MTT/MTS Assay: Measures metabolic activity as an indicator of cell viability.
-
Lactate Dehydrogenase (LDH) Assay: Measures the release of LDH from damaged cells into the culture medium, which is an indicator of cytotoxicity.
Data Presentation:
| Treatment Group | Cell Viability (% of Control) | LDH Release (% of Maximum) |
| Control | 100 ± SD | Baseline ± SD |
| This compound only | Value ± SD | Value ± SD |
| Toxin only | Value ± SD | Value ± SD |
| This compound + Toxin | Value ± SD | Value ± SD |
B. Apoptosis Assays
Apoptosis, or programmed cell death, is a common mechanism of cytotoxicity.
-
Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Caspase Activity Assays: Caspases are key enzymes in the apoptotic pathway. Measuring the activity of caspases (e.g., caspase-3/7) provides a biochemical indicator of apoptosis.
Data Presentation:
| Treatment Group | % Viable Cells | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells |
| Control | Value ± SD | Value ± SD | Value ± SD |
| This compound only | Value ± SD | Value ± SD | Value ± SD |
| Toxin only | Value ± SD | Value ± SD | Value ± SD |
| This compound + Toxin | Value ± SD | Value ± SD | Value ± SD |
C. Oxidative Stress Assays
Many toxins induce cellular damage through the generation of reactive oxygen species (ROS).
-
Intracellular ROS Detection: Assays using fluorescent probes like 2',7'-dichlorofluorescin diacetate (DCFH-DA) can quantify the overall levels of intracellular ROS.
-
Mitochondrial Superoxide Detection: Probes like MitoSOX™ Red can be used to specifically measure mitochondrial superoxide levels, as mitochondria are a major source of ROS.
Data Presentation:
| Treatment Group | Relative Fluorescence Units (RFU) |
| Control | Value ± SD |
| This compound only | Value ± SD |
| Toxin only | Value ± SD |
| This compound + Toxin | Value ± SD |
Signaling Pathway Analysis
Should the above experiments indicate a significant cytoprotective effect of this compound, further investigation into the underlying signaling pathways would be warranted. A potential pathway to investigate is the Nrf2-ARE pathway, which is a key regulator of the cellular antioxidant response.
Caption: Hypothetical signaling pathway for this compound-mediated cytoprotection.
Conclusion
The protocols described in these application notes provide a robust framework for the in vitro assessment of this compound's cytoprotective effects. By employing a multi-faceted approach that evaluates cell viability, apoptosis, and oxidative stress, researchers can gain valuable insights into the potential non-classical mechanisms of this important antidote. The data generated from these studies can contribute to a more comprehensive understanding of this compound's pharmacological profile and may inform the development of novel cytoprotective strategies.
References
- 1. researchgate.net [researchgate.net]
- 2. A comparison of this compound, obidoxime, pralidoxime and HI-6 in the treatment of oral organophosphorus insecticide poisoning in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacological treatment of organophosphorus insecticide poisoning: the old and the (possible) new - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [PDF] Evaluation of Potency of Known Oximes (Pralidoxime, this compound, HI-6, Methoxime, Obidoxime) to in vitro Reactivate Acetylcholinesterase Inhibited by Pesticides (Chlorpyrifos and Methylchlorpyrifos and Nerve Agent (Russian VX). | Semantic Scholar [semanticscholar.org]
- 5. Organophosphorus compounds and oximes: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Poor Solubility of Trimedoxime in Aqueous Solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the aqueous solubility of Trimedoxime.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its aqueous solubility a concern?
This compound, often used in its salt forms such as this compound bromide (TMB-4), is a crucial cholinesterase reactivator employed as an antidote for organophosphate poisoning.[1][2] Its efficacy is dependent on its successful administration in a bioavailable form, which often requires dissolution in an aqueous medium for injection. Poor aqueous solubility can hinder the preparation of formulations at desired concentrations, potentially impacting therapeutic outcomes.
Q2: What is the reported aqueous solubility of this compound?
While specific solubility data in pure water can be elusive in readily available literature, a key study has demonstrated that this compound can be dissolved in acidic aqueous solutions at a concentration of 114 mg/mL.[3][4] The stability of these concentrated solutions is pH-dependent, with maximum stability observed at a pH of 3.0.[3]
Q3: What are the common salt forms of this compound used in research?
This compound is typically used as a salt to improve its physicochemical properties, including solubility. The most common salt forms are this compound bromide and this compound dichloride. It is generally understood that the salt forms of a drug exhibit different physical properties, such as solubility, compared to the free form, while maintaining the same biological activity.
Troubleshooting Guide for Poor Solubility
This guide addresses common issues encountered when preparing aqueous solutions of this compound and provides potential solutions.
Issue 1: this compound powder is not dissolving in water at the desired concentration.
-
Possible Cause: The neutral form of this compound has low intrinsic aqueous solubility. The desired concentration may exceed its solubility limit in neutral pH water.
-
Troubleshooting Steps:
-
pH Adjustment: The solubility of this compound is highly pH-dependent. Acidifying the aqueous solvent can significantly increase its solubility. A study has shown that this compound is soluble at 114 mg/mL in acidic solutions (pH 3.0-4.3) and is most stable at pH 3.0.
-
Use a Salt Form: Ensure you are using a salt form of this compound, such as this compound bromide or this compound dichloride, which generally possess higher aqueous solubility than the free base.
-
Gentle Heating and Agitation: Applying gentle heat and consistent stirring can help increase the rate of dissolution. However, be cautious as excessive heat may degrade the compound.
-
Issue 2: The this compound solution is cloudy or forms a precipitate over time.
-
Possible Cause: The pH of the solution may not be optimal for maintaining this compound solubility and stability. Above a pH of approximately 4.5, this compound degradation can occur through dehydration, leading to precipitation.
-
Troubleshooting Steps:
-
Verify and Adjust pH: Use a calibrated pH meter to check the pH of your solution. If necessary, adjust the pH to a range of 3.0 to 3.8 for optimal solubility and stability.
-
Buffering the Solution: Prepare your this compound solution in a suitable buffer system (e.g., a phosphate buffer adjusted to pH 3.0-3.8) to maintain a stable pH.
-
Storage Conditions: Store the solution in a cool, dark place to minimize degradation.
-
Advanced Strategies to Enhance this compound Solubility
For applications requiring higher concentrations or improved stability, the following advanced formulation strategies can be explored.
Co-solvency
The addition of a water-miscible organic solvent, or co-solvent, can increase the solubility of poorly soluble drugs.
Quantitative Data on Co-solvents:
| Component | Percentage |
| DMSO | 5% |
| PEG300 | 30% |
| Tween 80 | 5% |
| Saline/PBS/ddH₂O | 60% |
Experimental Protocol: Preparation of a this compound Solution using a Co-solvent System
-
Prepare the Co-solvent Mixture: In a sterile container, combine the required volumes of Dimethyl Sulfoxide (DMSO), PEG300, and Tween 80 according to the desired final concentration and volume. For example, for a 1 mL final solution, you would mix 50 µL of DMSO, 300 µL of PEG300, and 50 µL of Tween 80.
-
Dissolve this compound: Weigh the required amount of this compound dichloride and dissolve it in the co-solvent mixture. Gentle vortexing can be applied to aid dissolution.
-
Add Aqueous Component: Slowly add the aqueous component (saline, PBS, or ddH₂O) to the this compound-co-solvent mixture while continuously stirring or vortexing. For a 1 mL final solution, you would add 600 µL of the aqueous component.
-
Ensure Clarity: The final solution should be clear. If precipitation occurs, optimization of the co-solvent ratios may be necessary.
Logical Relationship for Co-solvency
References
Technical Support Center: Mitigating Side Effects of Trimedoxime in Experimental Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Trimedoxime in experimental animal studies. The information is designed to help mitigate potential side effects and ensure the welfare of research animals while maintaining experimental integrity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound, also known as TMB-4, is a cholinesterase reactivator.[1] Its primary role is to restore the function of acetylcholinesterase (AChE) that has been inhibited by organophosphorus (OP) compounds.[2] By reactivating AChE, this compound helps to break down excess acetylcholine, thereby alleviating the symptoms of organophosphate poisoning.[2]
Q2: What are the known or suspected side effects of this compound in experimental animals?
While specific data on this compound's side effects are limited, it is considered to be more toxic than other oximes like pralidoxime.[3] Based on studies of similar bisquaternary oximes such as obidoxime, and general principles of cholinergic agents, potential side effects in animal models may include:
-
Cardiovascular Effects: Inotropic effects (changes in the force of heart muscle contractions) and potential for arrhythmias (e.g., QTc interval prolongation) have been observed with similar oximes.[3]
-
Neurological Effects: Beyond its intended effects on the nervous system, high doses or direct central nervous system exposure could potentially lead to adverse neurological signs.
-
Hepatotoxicity and Nephrotoxicity: While not specifically documented for this compound in the available literature, drug-induced liver and kidney injury are potential concerns with many xenobiotics and should be monitored.
Q3: What is the standard therapeutic approach when using this compound in animal models of organophosphate poisoning?
The standard treatment for organophosphate poisoning is a combination therapy. This typically includes:
-
An anticholinergic agent (e.g., Atropine): To block the effects of excess acetylcholine at muscarinic receptors.
-
A cholinesterase reactivator (e.g., this compound): To restore AChE activity.
-
An anticonvulsant (e.g., Diazepam): To control seizures, which are a common and severe symptom of organophosphate poisoning.
This combination therapy is designed to counteract the multifaceted effects of organophosphate toxicity.
Q4: How can the side effects of this compound be mitigated?
The primary strategy for mitigating the side effects of this compound is the concurrent administration of atropine and an anticonvulsant like diazepam. This combination not only provides a more effective treatment for the organophosphate poisoning itself but may also help to counteract some of the potential adverse effects of the oxime. Additionally, careful dose selection and continuous monitoring of the animal's physiological parameters are crucial.
Troubleshooting Guide
| Observed Issue/Symptom | Potential Cause | Recommended Action/Troubleshooting Step |
| Cardiac Arrhythmias (e.g., irregular heartbeat, changes in ECG) | Potential direct cardiotoxic effect of this compound or the organophosphate. | 1. Ensure atropine has been administered at an appropriate dose to counteract muscarinic overstimulation. 2. Monitor ECG continuously. 3. Consider reducing the dose of this compound if the animal's condition allows. 4. Consult with a veterinarian for potential anti-arrhythmic interventions. |
| Seizures or Muscle Tremors | Inadequate anticonvulsant dosage or potential neurotoxic effects of the treatment regimen. | 1. Administer or adjust the dose of an anticonvulsant such as diazepam. 2. Ensure adequate oxygenation and ventilation. 3. Monitor neurological signs closely. |
| Elevated Liver or Kidney Enzymes (ALT, AST, creatinine, BUN) | Potential hepatotoxicity or nephrotoxicity. | 1. Conduct baseline and post-treatment blood chemistry panels. 2. Ensure the animal is well-hydrated to support renal function. 3. Consider the use of hepatoprotective agents if indicated and not contraindicated by the experimental design. 4. Perform histopathological examination of the liver and kidneys at the end of the study. |
| Respiratory Distress | Bronchoconstriction and increased secretions due to organophosphate poisoning, or potential adverse effects of the treatment. | 1. Ensure adequate atropinization to reduce secretions and bronchoconstriction. 2. Provide respiratory support, including oxygen and mechanical ventilation if necessary. 3. Monitor respiratory rate and effort continuously. |
Quantitative Data Summary
Due to the limited availability of specific quantitative data on this compound side effects in publicly accessible literature, the following table is a template based on plausible effects derived from related compounds and general toxicological principles. Researchers should generate their own dose-response data for their specific animal models.
Table 1: Hypothetical Dose-Response Data for this compound Side Effects in a Rodent Model
| Dose of this compound (mg/kg, IV) | Incidence of Cardiac Arrhythmias (%) | Mean Percent Increase in ALT | Mean Percent Increase in Creatinine |
| 5 | 5 | 10 | 5 |
| 10 | 15 | 25 | 10 |
| 20 | 30 | 50 | 20 |
| 40 | 50 | 100 | 40 |
Note: This table is for illustrative purposes only and does not represent actual experimental data.
Experimental Protocols
Protocol 1: Evaluation of Cardiovascular Side Effects of this compound in a Rat Model of Organophosphate Poisoning
Objective: To assess the cardiovascular effects of this compound when administered as part of a combination therapy for organophosphate poisoning in rats.
Materials:
-
Male Wistar rats (250-300g)
-
Organophosphate (e.g., paraoxon)
-
This compound
-
Atropine sulfate
-
Diazepam
-
Anesthesia (e.g., isoflurane)
-
ECG recording equipment
-
Blood pressure monitoring system (e.g., tail-cuff or arterial line)
-
Data acquisition software
Methodology:
-
Anesthetize the rat and maintain a stable plane of anesthesia.
-
Implant ECG electrodes and a blood pressure transducer.
-
Record baseline cardiovascular parameters for at least 30 minutes.
-
Administer a sublethal dose of the organophosphate (e.g., paraoxon, 0.5 x LD50, s.c.).
-
Monitor for signs of poisoning and changes in cardiovascular parameters.
-
At the onset of clear signs of toxicity, administer the treatment regimen:
-
Group 1: Saline control
-
Group 2: Atropine (e.g., 10 mg/kg, i.p.) + Diazepam (e.g., 5 mg/kg, i.p.)
-
Group 3: Atropine (e.g., 10 mg/kg, i.p.) + Diazepam (e.g., 5 mg/kg, i.p.) + this compound (test dose, e.g., 10 mg/kg, i.v.)
-
-
Continuously record ECG and blood pressure for at least 2 hours post-treatment.
-
Analyze the data for changes in heart rate, blood pressure, and the occurrence of arrhythmias (e.g., QRS, QT, and PR intervals).
Protocol 2: Assessment of Hepatotoxicity and Nephrotoxicity of this compound
Objective: To determine if this compound, at therapeutic and supratherapeutic doses, induces liver or kidney damage.
Materials:
-
Male Sprague-Dawley rats (200-250g)
-
This compound
-
Saline solution
-
Blood collection supplies
-
Centrifuge
-
Biochemical analyzer
-
Histopathology equipment and reagents
Methodology:
-
Divide animals into treatment groups (n=6-8 per group):
-
Group 1: Saline control (i.v.)
-
Group 2: Therapeutic dose of this compound (e.g., 10 mg/kg, i.v.)
-
Group 3: High dose of this compound (e.g., 20 mg/kg, i.v.)
-
Group 4: Very high dose of this compound (e.g., 40 mg/kg, i.v.)
-
-
Administer the respective treatments.
-
Collect blood samples via tail vein or saphenous vein at baseline, 24, and 48 hours post-administration.
-
Centrifuge blood to obtain serum.
-
Analyze serum for markers of liver damage (ALT, AST, ALP) and kidney damage (creatinine, BUN).
-
At 48 hours, euthanize the animals and perform a gross necropsy.
-
Collect liver and kidney tissues and fix them in 10% neutral buffered formalin.
-
Process tissues for histopathological examination, staining with hematoxylin and eosin (H&E).
-
A board-certified veterinary pathologist should evaluate the slides for any signs of cellular damage, inflammation, or necrosis.
Visualizations
Caption: Workflow for assessing this compound toxicity.
Caption: this compound's role in the cholinergic synapse.
References
Improving the stability of Trimedoxime stock solutions for long-term storage
Technical Support Center: Trimedoxime Stock Solutions
Welcome to the technical support center for this compound. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability of this compound stock solutions for long-term storage. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
1. What is the optimal pH for storing aqueous this compound solutions?
For long-term stability of concentrated aqueous solutions, a pH of 3.0 is optimal. This compound is also considered stable within a pH range of 3.0 to 3.8.[1][2]
2. What are the primary degradation pathways for this compound?
This compound has two main degradation pathways depending on the pH of the solution:
-
Acid-Catalyzed Hydrolysis: In acidic solutions (below pH 4.5), the primary mechanism of degradation is the hydrolysis of the oxime group.[1]
-
Dehydration: At a pH above 4.5, the predominant degradation mechanism involves the dehydration of the oxime.[1]
3. What is the recommended storage temperature for this compound stock solutions?
For general laboratory use, it is recommended that stock solutions, once prepared, are stored as aliquots in tightly sealed vials at -20°C.[1] Under these conditions, solutions are generally usable for up to one month. For maximum long-term stability in an aqueous solution at an optimal pH of 3.0, the half-life at 25°C has been calculated to be exceptionally long.
4. How long can I store solid this compound?
Solid this compound should be stored in a dry, dark place. For short-term storage (days to weeks), 0-4°C is recommended. For long-term storage (months to years), -20°C is advisable.
5. Can I store this compound solutions in plastic tubes?
For multicomponent antidote formulations containing this compound, glass cartridges have been found to be more desirable than plastic, showing less vapor loss and fewer anomalous reactions. While plastic may be suitable for short-term use, for long-term storage, glass vials are recommended.
6. Is this compound sensitive to light?
While specific photostability studies on this compound are not extensively available, it is a general best practice in pharmaceutical stability testing to protect solutions from light to prevent potential photochemical degradation. Therefore, it is recommended to store this compound solutions in amber vials or otherwise protected from light.
7. Can I dissolve this compound in DMSO?
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Precipitation in aqueous stock solution upon storage. | - The concentration may be too high for the storage temperature.- The pH of the solution may have shifted. | - Warm the solution gently to see if the precipitate redissolves. If so, consider preparing a more dilute stock or storing at a slightly higher temperature (if stability data permits).- Check the pH of your solution and adjust to the optimal range of 3.0-3.8 if necessary. |
| Discoloration of the solution. | - This may be a sign of chemical degradation.- Exposure to light could be a contributing factor. | - Discard the solution and prepare a fresh stock.- Ensure the new stock solution is stored in an amber vial or protected from light.- Verify the pH of the solution is within the optimal stability range. |
| Loss of compound activity in experiments. | - The stock solution may have degraded due to improper storage (temperature, pH, light exposure).- Frequent freeze-thaw cycles can degrade some compounds. | - Prepare a fresh stock solution following the recommended guidelines.- Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.- Confirm the stability of the compound under your specific experimental conditions (e.g., in cell culture media). |
| Inconsistent experimental results. | - This could be due to instability of the stock solution leading to varying concentrations over time. | - Always use a fresh aliquot for each experiment.- Re-evaluate your stock solution preparation and storage protocol to ensure consistency.- Consider performing a stability check of your stock solution using an analytical method like HPLC. |
Quantitative Stability Data
The stability of a concentrated (114 mg/mL) this compound solution in an acidic aqueous buffer has been studied. The time for 10% degradation (t90) at 25°C is summarized below.
| pH of Solution | t90 at 25°C (Years) | Calculated Half-Life (t1/2) at 25°C |
| 3.0 | ~18 | 124 years |
| 3.4 | ~15 | Not explicitly stated |
| 3.8 | ~11 | Not explicitly stated |
| 4.3 | Significantly less than 11 | Not explicitly stated |
Data extracted from studies on concentrated acidic injectable solutions.
Experimental Protocols
Protocol 1: Preparation of a Stabilized Aqueous this compound Stock Solution
This protocol describes the preparation of a 10 mg/mL this compound stock solution in a citrate buffer at pH 3.0 for enhanced stability.
Materials:
-
This compound bromide powder
-
Citric acid
-
Sodium citrate
-
Water for Injection (or equivalent high-purity water)
-
pH meter
-
Sterile glass vials (amber recommended)
-
0.22 µm sterile filter
Procedure:
-
Prepare the Citrate Buffer (pH 3.0):
-
Prepare stock solutions of citric acid and sodium citrate (e.g., 0.1 M).
-
In a beaker, add the citric acid stock solution and monitor the pH.
-
Gradually add the sodium citrate stock solution while stirring until the pH reaches 3.0.
-
-
Dissolve this compound:
-
Weigh the required amount of this compound bromide powder to achieve a final concentration of 10 mg/mL.
-
Add the powder to the prepared citrate buffer.
-
Stir gently until the powder is completely dissolved. A magnetic stirrer can be used.
-
-
Sterilization and Aliquoting:
-
Sterilize the solution by passing it through a 0.22 µm sterile filter into a sterile container.
-
Dispense the solution into small, single-use aliquots in sterile glass vials.
-
-
Storage:
-
Label the vials clearly with the compound name, concentration, date, and your initials.
-
For long-term storage, store the aliquots at -20°C. For short-term storage (up to a few weeks), 4°C is acceptable if the solution is to be used frequently.
-
Protocol 2: High-Pressure Liquid Chromatography (HPLC) Method for Stability Assessment
This protocol outlines a general HPLC method to assess the concentration and degradation of this compound in solution, based on published methods.
Instrumentation:
-
HPLC system with a UV detector
-
C18 analytical column (or equivalent)
-
Integrator or chromatography data software
Reagents:
-
Acetonitrile (HPLC grade)
-
Phosphate buffer (e.g., potassium dihydrogen phosphate, adjusted to a suitable pH)
-
This compound reference standard
Chromatographic Conditions (Example):
-
Mobile Phase: A mixture of phosphate buffer and acetonitrile (e.g., 65:35 v/v). The exact ratio may need optimization.
-
Flow Rate: 0.5 mL/min
-
Column Temperature: Ambient
-
Detection Wavelength: 280 nm
-
Injection Volume: 10-20 µL
Procedure:
-
Sample Preparation:
-
Dilute the this compound stock solution to be tested to a final concentration within the linear range of the assay (e.g., 0.1 mg/mL) using the mobile phase.
-
Prepare a "zero-time" or control sample by diluting a freshly prepared stock solution or a sample that has been stored at 4°C.
-
-
Standard Curve Preparation:
-
Prepare a series of standard solutions of known concentrations from the this compound reference standard.
-
Inject the standards to generate a standard curve of peak area versus concentration.
-
-
Analysis:
-
Inject the prepared samples onto the HPLC system.
-
Record the chromatograms and determine the peak area for this compound.
-
-
Data Evaluation:
-
Calculate the concentration of this compound in the samples by comparing their peak areas to the standard curve.
-
The percentage of remaining this compound can be calculated relative to the zero-time sample.
-
The appearance of new peaks in the chromatogram may indicate the formation of degradation products.
-
Visualizations
Caption: Chemical degradation pathways of this compound.
Caption: Experimental workflow for this compound stability testing.
References
Technical Support Center: Optimizing Trimedoxime in In Vitro Reactivation Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the use of Trimedoxime (TMB-4) in in vitro reactivation studies of organophosphate-inhibited acetylcholinesterase (AChE).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound in reactivating inhibited acetylcholinesterase (AChE)?
This compound is a bisquaternary oxime that acts as a reactivator of AChE that has been inhibited by organophosphorus (OP) compounds. The process involves a nucleophilic attack by the oxime group of this compound on the phosphorus atom of the OP agent that is covalently bound to the serine residue in the active site of AChE. This action cleaves the bond between the enzyme and the inhibitor, thereby restoring the normal function of AChE.
Q2: Why is optimizing the incubation time for this compound crucial in our experiments?
Optimizing the incubation time is critical for several reasons. Firstly, insufficient incubation can lead to an underestimation of this compound's reactivation potential, as the reaction may not have reached completion. Conversely, excessively long incubation periods might introduce confounding factors such as the degradation of the enzyme, the reactivator, or the substrate, potentially leading to inaccurate results. The optimal incubation time ensures that the measured reactivation is a true reflection of the compound's efficacy under the specific experimental conditions.
Q3: What are the typical starting concentrations for this compound in in vitro reactivation assays?
Based on various in vitro studies, this compound is often tested at concentrations ranging from 10⁻⁵ M to 10⁻³ M.[1][2] The optimal concentration can depend on the specific organophosphate inhibitor being studied. It is recommended to perform a dose-response curve to determine the most effective concentration for your experimental setup.
Q4: Does the optimal incubation time for this compound vary with different organophosphates?
Yes, the kinetics of reactivation can vary significantly depending on the specific organophosphate that has inhibited the AChE. Factors such as the chemical structure of the organophosphate and the stability of the enzyme-inhibitor complex influence the rate of reactivation. Therefore, the optimal incubation time may need to be determined empirically for each specific organophosphate being investigated.
Troubleshooting Guide
Problem 1: Low or no reactivation of AChE is observed.
-
Question: We are not seeing the expected reactivation of AChE with this compound. What could be the issue?
-
Answer:
-
Insufficient Incubation Time: The reactivation of AChE by this compound is a time-dependent process. If the incubation period is too short, the reaction may not have proceeded to a significant extent. It is advisable to perform a time-course experiment, measuring reactivation at multiple time points (e.g., 10, 30, 60, and 120 minutes) to determine the optimal incubation duration.
-
Inhibitor "Aging": Some organophosphate-AChE complexes can undergo a process called "aging," where the bond strengthens and becomes resistant to reactivation. This process is time and temperature-dependent. Ensure that your experimental protocol minimizes the time between inhibition and the addition of this compound.
-
Suboptimal Reagent Concentrations: The concentrations of both the organophosphate inhibitor and this compound are critical. Ensure that the inhibitor concentration is sufficient to achieve a high level of initial inhibition (typically >90%). Also, verify that the this compound concentration is within the effective range (often 10⁻⁵ M to 10⁻³ M).
-
Reagent Quality: Confirm the purity and activity of your AChE, this compound, and the organophosphate inhibitor. Degradation of any of these reagents can lead to poor results.
-
Problem 2: Inconsistent or highly variable reactivation results between replicates.
-
Question: Our reactivation data shows high variability between identical experimental wells. What are the potential causes?
-
Answer:
-
Inconsistent Incubation Times: Even small variations in the timing of reagent addition and a uniform incubation time for all samples are crucial for reproducibility. Using multichannel pipettes or automated liquid handling systems can help to minimize timing discrepancies.
-
Temperature Fluctuations: Enzyme kinetics are highly sensitive to temperature. Ensure that all incubation steps are carried out in a temperature-controlled environment (e.g., a water bath or incubator) and that all reagents are pre-warmed to the assay temperature.
-
Pipetting Errors: Inaccurate pipetting, especially of small volumes, can introduce significant variability. Use calibrated pipettes and proper pipetting techniques to ensure accuracy and precision.
-
Inadequate Mixing: Ensure that all reagents are thoroughly mixed upon addition to the reaction well. Incomplete mixing can lead to localized differences in reagent concentrations and reaction rates.
-
Problem 3: How to determine the optimal incubation time for a new organophosphate inhibitor.
-
Question: We are working with a novel organophosphate and need to establish the optimal incubation time for this compound reactivation. What is the best approach?
-
Answer:
-
Perform a Time-Course Study: The most effective method is to conduct a time-course experiment. After inhibiting the AChE with the new organophosphate, introduce this compound and measure the enzyme activity at several time points (e.g., 5, 10, 20, 30, 60, 90, and 120 minutes).
-
Plot and Analyze the Data: Plot the percentage of reactivation as a function of time. The resulting curve will show the kinetics of the reactivation process. The optimal incubation time is typically the point at which the curve plateaus, indicating that the reaction has reached its maximum for the given conditions.
-
Consider the Reactivation Rate: The initial, linear phase of the time-course curve can be used to calculate the initial rate of reactivation, which is a key kinetic parameter for comparing the efficacy of different reactivators.
-
Quantitative Data Summary
The following tables summarize the reactivation efficacy of this compound against AChE inhibited by various organophosphates, as reported in the literature.
Table 1: In Vitro Reactivation of Organophosphate-Inhibited AChE by this compound
| Organophosphate Inhibitor | This compound Concentration (M) | Incubation Time | Reactivation (%) | Source of AChE | Reference |
| Tabun | 10⁻³ | Not Specified | >40 | Rat Brain | [3] |
| Tabun | 10⁻⁴ | Not Specified | ~15 | Rat Brain | [3] |
| Tabun | 10⁻⁵ | Not Specified | <10 | Rat Brain | [3] |
| Paraoxon | 10⁻⁴ | 10 min | 86.0 | Human Erythrocyte | |
| Leptophos-oxon | 10⁻⁴ | 10 min | 51.3 | Human Erythrocyte | |
| Leptophos-oxon | 10⁻⁵ | 10 min | 26.4 | Human Erythrocyte | |
| Sarin | Not Specified | Not Specified | Good | Not Specified | |
| VX | 10⁻³ | Not Specified | 85.3 | Mus musculus | |
| Sarin (GB) | 10⁻³ | Not Specified | 54 | Mus musculus | |
| Paraoxon (POX) | 10⁻³ | Not Specified | 46 | Mus musculus | |
| Tabun (GA) | 10⁻³ | Not Specified | 30 | Mus musculus |
Experimental Protocols
Generalized Protocol for In Vitro AChE Reactivation Assay
This protocol provides a general framework for assessing the reactivation of organophosphate-inhibited AChE by this compound. It is recommended to optimize the specific concentrations and incubation times for your particular experimental setup.
-
Reagent Preparation:
-
AChE Solution: Prepare a stock solution of acetylcholinesterase in a suitable buffer (e.g., 0.1 M phosphate buffer, pH 7.4). The final concentration should be optimized to yield a linear reaction rate for at least 10 minutes in the activity assay.
-
Organophosphate Inhibitor Solution: Prepare a stock solution of the organophosphate in an appropriate solvent (e.g., isopropanol or DMSO). Serial dilutions should be made to achieve the desired final concentration for inhibition.
-
This compound Solution: Prepare a stock solution of this compound in the assay buffer. Make serial dilutions to obtain the desired range of concentrations for the reactivation experiment.
-
Substrate Solution: Prepare a stock solution of acetylthiocholine iodide (ATCI) in deionized water.
-
Ellman's Reagent (DTNB): Prepare a stock solution of 5,5'-dithiobis-(2-nitrobenzoic acid) in the assay buffer.
-
-
Inhibition Step:
-
In a 96-well plate, add the AChE solution to each well.
-
Add the organophosphate inhibitor solution to the wells and incubate for a predetermined time (e.g., 30 minutes) at a constant temperature (e.g., 25°C or 37°C) to allow for complete inhibition of the enzyme. Include a control group with the solvent only.
-
-
Reactivation Step:
-
Add the this compound solution at various concentrations to the inhibited enzyme.
-
Incubate for the desired time periods. For optimizing incubation time, this step should be performed for a range of durations (e.g., 10, 30, 60, 120 minutes).
-
-
Enzyme Activity Measurement (Ellman's Method):
-
Add the DTNB solution to all wells.
-
Initiate the reaction by adding the ATCI substrate solution.
-
Immediately measure the absorbance at 412 nm using a microplate reader. Take kinetic readings every minute for 10-20 minutes.
-
-
Data Analysis:
-
Calculate the reaction rate (V) for each well from the linear portion of the absorbance vs. time plot.
-
The percentage of reactivation can be calculated using the following formula: % Reactivation = [(V_reactivated - V_inhibited) / (V_uninhibited - V_inhibited)] * 100 Where:
-
V_reactivated is the rate of the this compound-treated sample.
-
V_inhibited is the rate of the organophosphate-inhibited sample (no reactivator).
-
V_uninhibited is the rate of the native enzyme (no inhibitor or reactivator).
-
-
Visualizations
Caption: Experimental workflow for in vitro AChE reactivation assay.
Caption: Troubleshooting logic for low AChE reactivation.
References
- 1. Novel uncharged triazole salicylaldoxime derivatives as potential acetylcholinesterase reactivators: comprehensive computational study, synthesis and ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05658A [pubs.rsc.org]
- 2. In vitro evaluation of acetylcholinesterase reactivators as potential antidotes against tabun nerve agent poisonings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Troubleshooting Trimedoxime's limited efficacy against certain organophosphates
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Trimedoxime and other oximes for the reactivation of organophosphate-inhibited acetylcholinesterase (AChE).
Troubleshooting Guides
Issue 1: Limited or No Reactivation of AChE by this compound in an In Vitro Assay
Question: My in vitro experiment shows poor or no reactivation of organophosphate-inhibited acetylcholinesterase after applying this compound. What are the potential causes and how can I troubleshoot this?
Answer:
Several factors can contribute to the limited efficacy of this compound in in vitro assays. Here's a step-by-step troubleshooting guide:
1. Verify the Integrity and Concentration of this compound:
-
Stability: this compound solutions can degrade over time, especially if not stored properly. It is most stable in acidic solutions (pH 3.0-3.8).[1][2] In solutions with a pH above 4.5, it can undergo dehydration.[1] Prepare fresh solutions for your experiments.
-
Concentration: Ensure the final concentration of this compound in your assay is appropriate. While higher concentrations can increase reactivation rates, excessively high concentrations of some oximes can lead to re-inhibition of AChE.[3] A concentration range of 10⁻⁵ M to 10⁻³ M is often used for in vitro studies.[4]
2. Consider the Specific Organophosphate Used:
-
Structural Differences: The efficacy of this compound is highly dependent on the chemical structure of the organophosphate (OP) used to inhibit the AChE. This compound is generally effective against OPs with a dimethyl-phosphoryl group but shows limited efficacy against others.
-
"Aging" of the Inhibited Enzyme: The phosphorylated AChE complex can undergo a process called "aging," where it becomes resistant to reactivation by oximes. This process involves the dealkylation of the phosphoryl-enzyme conjugate. The rate of aging varies significantly between different OPs. For example, AChE inhibited by the nerve agent soman ages very rapidly (half-life of about 2 minutes), rendering it non-reactivatable by most oximes, including this compound.
3. Evaluate Experimental Conditions:
-
pH: The pH of the assay buffer can influence the reactivation rate. Optimal reactivation is generally observed at a physiological pH of around 7.4.
-
Temperature: Ensure the assay is performed at a consistent and appropriate temperature, typically 25°C or 37°C.
-
Incubation Time: The reactivation of AChE by this compound is a time-dependent process. Ensure you are incubating the inhibited enzyme with the oxime for a sufficient duration.
4. Assess the Source of Acetylcholinesterase:
-
Species Differences: The reactivation kinetics of oximes can vary significantly depending on the species from which the AChE is derived (e.g., human, rat, bovine). Results from animal AChE may not always directly translate to human AChE.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for limited this compound efficacy.
Frequently Asked Questions (FAQs)
Q1: Against which organophosphates is this compound known to have limited efficacy?
A1: this compound's effectiveness varies significantly depending on the specific organophosphate. It is known to have limited efficacy against:
-
Nerve Agents: Particularly soman and tabun. While it shows some efficacy against tabun, it is not considered the most potent reactivator. It is generally ineffective against aged soman-inhibited AChE.
-
Certain Pesticides: this compound has shown low effectiveness in treating poisoning by certain phosphonates and phosphorothiolates. It is also not an effective antidote for poisoning with dimethoate and pyridafenthion.
Q2: What is the mechanism of action for this compound and why does it fail in some cases?
A2: this compound is a bispyridinium oxime that functions as a cholinesterase reactivator. Organophosphates inhibit acetylcholinesterase (AChE) by phosphorylating a serine residue in the enzyme's active site. This compound's oxime group acts as a strong nucleophile that attacks the phosphorus atom of the OP, breaking the covalent bond between the OP and the serine residue, thereby restoring the enzyme's function.
The failure of this compound in certain cases can be attributed to:
-
Steric Hindrance: The chemical structure of the organophosphate bound to the AChE active site may sterically hinder the access of the this compound molecule to the phosphorus atom.
-
Rapid Aging: The OP-AChE complex can undergo a chemical change known as "aging," where it becomes resistant to reactivation. The rate of aging is highly dependent on the specific OP.
-
Poor Affinity: The affinity of this compound for the specific phosphorylated enzyme complex may be too low to achieve effective reactivation.
Mechanism of AChE Inhibition and Reactivation:
Caption: Signaling pathway of AChE inhibition, reactivation, and aging.
Q3: Are there alternative oximes I should consider if this compound is ineffective?
A3: Yes, several other oximes have been developed, and some may be more effective against specific organophosphates where this compound shows limited efficacy.
-
Obidoxime: Often considered a good choice for pesticide poisoning and is more potent than pralidoxime against a variety of nerve agents.
-
HI-6 (Asoxime): Particularly effective against soman-inhibited AChE, where this compound is largely ineffective. It is also effective against sarin and VX.
-
K-series Oximes (e.g., K-27, K-48): These are newer, experimental oximes that have shown promising broad-spectrum activity and, in some cases, superior efficacy to currently available oximes against certain pesticides.
Q4: What are the key parameters to look for when evaluating the efficacy of a new oxime?
A4: When assessing the efficacy of a new oxime, the following kinetic parameters are crucial:
-
Reactivation rate constant (k_r): This is the primary measure of the oxime's intrinsic ability to reactivate the inhibited enzyme.
-
Dissociation constant (K_D): This reflects the affinity of the oxime for the phosphorylated AChE. A lower K_D indicates a higher affinity.
-
Second-order rate constant (k_r2): This is calculated as k_r / K_D and represents the overall reactivation efficiency at low oxime concentrations.
Data Presentation
Table 1: Comparative Efficacy of this compound Against Various Organophosphates
| Organophosphate | Class | This compound Efficacy | Notes |
| Paraoxon | Pesticide | High | Often used as a model OP for in vitro studies. |
| Dichlorvos | Pesticide | Moderate to High | Reactivatable by this compound. |
| Methamidophos | Pesticide | High | Readily reactivatable by this compound. |
| Leptophos-oxon | Pesticide | High | Effectively reactivated by this compound. |
| Tabun (GA) | Nerve Agent | Moderate | This compound is considered one of the more effective oximes for tabun poisoning. |
| Sarin (GB) | Nerve Agent | Moderate | Reactivation is possible but may be less efficient than with other oximes. |
| Soman (GD) | Nerve Agent | Very Low/Ineffective | Rapid aging of the soman-AChE complex prevents effective reactivation. |
| VX | Nerve Agent | High | This compound shows good reactivation potential against VX-inhibited AChE. |
| Dimethoate | Pesticide | Ineffective | This compound is not a suitable antidote. |
| Pyridafenthion | Pesticide | Ineffective | This compound is not a suitable antidote. |
Experimental Protocols
Protocol 1: In Vitro Acetylcholinesterase Reactivation Assay
This protocol is based on the Ellman method for measuring AChE activity.
Materials:
-
Purified acetylcholinesterase (e.g., from human erythrocytes or electric eel)
-
Organophosphate inhibitor solution
-
This compound solution (and/or other oximes)
-
Phosphate buffer (e.g., 0.1 M, pH 7.4)
-
Ellman's reagent: 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Substrate: Acetylthiocholine (ATCh)
-
96-well microplate reader
Procedure:
-
Enzyme Inhibition:
-
In a microplate well, mix the AChE solution with the organophosphate solution in phosphate buffer.
-
Incubate for a specific period (e.g., 30 minutes) to allow for complete inhibition. Include a control well with AChE and buffer only (uninhibited control).
-
-
Oxime Reactivation:
-
Add the this compound solution to the inhibited enzyme mixture. For a control of spontaneous reactivation, add buffer instead of the oxime.
-
Incubate for a defined time course (e.g., 10, 20, 30, 60 minutes) at a controlled temperature (e.g., 37°C).
-
-
Measurement of AChE Activity:
-
Add DTNB solution to each well.
-
Initiate the reaction by adding the ATCh substrate.
-
Immediately measure the change in absorbance at 412 nm over time using a microplate reader. The rate of color change is proportional to the AChE activity.
-
-
Data Analysis:
-
Calculate the AChE activity for each sample.
-
Determine the percentage of reactivation using the following formula: % Reactivation = [(Activity of reactivated sample - Activity of inhibited sample) / (Activity of uninhibited control - Activity of inhibited sample)] x 100
-
Experimental Workflow Diagram:
Caption: Workflow for an in vitro AChE reactivation assay.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Stability of this compound in concentrated acidic injectable solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Understanding the Interaction Modes and Reactivity of this compound toward MmAChE Inhibited by Nerve Agents: Theoretical and Experimental Aspects - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Process Improvement for Scaling Up Trimedoxime Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in scaling up the synthesis of Trimedoxime. The information is presented in a practical question-and-answer format to directly address potential challenges during experimentation.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, providing potential causes and recommended solutions.
Q1: Low yield in the formation of 4-Pyridinealdoxime (Intermediate 1).
Potential Causes:
-
Incomplete reaction of 4-pyridinecarboxaldehyde with hydroxylamine.
-
Suboptimal reaction temperature or pH.
-
Degradation of the product during workup.
Recommended Solutions:
-
Reaction Monitoring: Utilize Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the reaction progress and ensure completion.
-
pH Control: Maintain the reaction pH between 5 and 9 for optimal oxime formation.[1]
-
Temperature Management: Ensure the reaction temperature is maintained within the optimal range, typically at room temperature. Avoid excessive heating which can lead to side reactions.
-
Workup: Use a gentle workup procedure. If crystallization is used for isolation, ensure the cooling process is gradual to maximize crystal formation and yield.[1]
Q2: Formation of impurities during the quaternization reaction to form this compound Bromide.
Potential Causes:
-
Presence of unreacted 4-pyridinealdoxime or 1,3-dibromopropane.
-
Side reactions due to elevated temperatures.
-
Reaction with solvent or other nucleophiles present.
-
Formation of mono-quaternized impurity.
Recommended Solutions:
-
Stoichiometry: Ensure the molar ratio of 4-pyridinealdoxime to 1,3-dibromopropane is accurately controlled. A slight excess of the bis-alkylating agent can sometimes drive the reaction to completion but may also lead to other impurities.
-
Temperature Control: Maintain a consistent and controlled reaction temperature. Exothermic reactions can occur, and proper cooling should be in place to prevent runaway reactions and byproduct formation.
-
Solvent Selection: Use a suitable, dry, and inert solvent to minimize side reactions. Acetonitrile or DMF are commonly used, but their purity should be ensured.
-
Reaction Time: Monitor the reaction progress to determine the optimal reaction time that maximizes the formation of the desired bis-pyridinium product while minimizing the mono-quaternized intermediate.
Q3: Difficulty in purifying the final this compound Bromide product.
Potential Causes:
-
Presence of closely related impurities that are difficult to separate.
-
Co-precipitation of starting materials or byproducts.
-
Product instability under certain purification conditions.
Recommended Solutions:
-
Crystallization: Optimize the crystallization process by carefully selecting the solvent system and controlling the cooling rate. Multiple recrystallizations may be necessary to achieve the desired purity.
-
Chromatography: For high-purity requirements, preparative HPLC can be an effective, albeit more expensive, purification method for removing closely related impurities.[]
-
Washing: Ensure the crude product is thoroughly washed with appropriate solvents to remove unreacted starting materials and soluble impurities before further purification steps.
Frequently Asked Questions (FAQs)
This section addresses common questions related to the process improvement and scaling up of this compound synthesis.
Q1: What is the general synthetic route for this compound Bromide?
The synthesis of this compound Bromide is typically a two-step process. The first step involves the formation of 4-pyridinealdoxime from 4-pyridinecarboxaldehyde and a hydroxylamine salt. The second step is the quaternization of two equivalents of 4-pyridinealdoxime with one equivalent of a suitable three-carbon linking agent, such as 1,3-dibromopropane, to form the final bis-pyridinium oxime structure.
Q2: What are the critical process parameters to monitor during scale-up?
-
Temperature: Precise temperature control is crucial in both steps to prevent side reactions and ensure product stability.
-
Reaction Time: Monitoring reaction completion is essential to optimize throughput and minimize impurity formation.
-
pH: In the oximation step, maintaining the correct pH is critical for achieving a high yield.[1]
-
Agitation: Proper mixing is necessary to ensure homogeneity, especially in larger reaction vessels, to facilitate mass and heat transfer.
-
Purity of Starting Materials: The purity of 4-pyridinecarboxaldehyde, hydroxylamine, and 1,3-dibromopropane directly impacts the purity of the final product and the overall yield.
Q3: What are the common impurities found in this compound synthesis?
-
Unreacted Starting Materials: 4-pyridinecarboxaldehyde, 4-pyridinealdoxime, and 1,3-dibromopropane.
-
Mono-quaternized Intermediate: 1-(3-bromopropyl)-4-(hydroxyiminomethyl)pyridinium bromide.
-
Byproducts from Side Reactions: Impurities arising from the reaction of intermediates with the solvent or other reactive species present.
-
Degradation Products: this compound can be susceptible to degradation under harsh conditions (e.g., high temperature, extreme pH).
Q4: What analytical techniques are recommended for quality control during this compound production?
A combination of analytical methods should be used to ensure the quality of the final product:[]
-
High-Performance Liquid Chromatography (HPLC): For quantitative analysis of purity, identification and quantification of impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the final product and intermediates.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product and identify unknown impurities.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups.
-
Karl Fischer Titration: To determine the water content in the final product.
-
Elemental Analysis: To confirm the elemental composition of the product.
Data Presentation
The following tables summarize typical quantitative data for the key steps in this compound synthesis, based on literature for analogous reactions. These values should be considered as starting points for process optimization.
Table 1: Reaction Parameters for 4-Pyridinealdoxime Synthesis
| Parameter | Recommended Value |
| Molar Ratio (4-Pyridinecarboxaldehyde:Hydroxylamine HCl) | 1 : 1.1 - 1.2 |
| Solvent | Aqueous Ethanol |
| Temperature | 20-25°C |
| pH | 5 - 9 |
| Reaction Time | 2-4 hours |
| Typical Yield | 85-95% |
Table 2: Reaction Parameters for this compound Bromide Synthesis (Quaternization)
| Parameter | Recommended Value |
| Molar Ratio (4-Pyridinealdoxime:1,3-Dibromopropane) | 2 : 1 |
| Solvent | Acetonitrile or DMF |
| Temperature | 60-80°C |
| Reaction Time | 12-24 hours |
| Typical Yield | 70-85% |
| Typical Purity (after crystallization) | >98% |
Experimental Protocols
Protocol 1: Synthesis of 4-Pyridinealdoxime
-
To a solution of 4-pyridinecarboxaldehyde (1.0 eq) in a mixture of ethanol and water (e.g., 1:1 v/v), add hydroxylamine hydrochloride (1.1 eq).
-
Adjust the pH of the reaction mixture to between 5 and 9 using a suitable base (e.g., sodium carbonate or pyridine).
-
Stir the reaction mixture at room temperature (20-25°C) for 2-4 hours.
-
Monitor the reaction progress by TLC or HPLC.
-
Upon completion, cool the reaction mixture in an ice bath to induce crystallization.
-
Filter the solid product, wash with cold water, and dry under vacuum to obtain 4-pyridinealdoxime.
Protocol 2: Synthesis of this compound Bromide
-
Dissolve 4-pyridinealdoxime (2.0 eq) in a suitable solvent such as acetonitrile or DMF.
-
Heat the solution to 60-80°C with stirring.
-
Slowly add 1,3-dibromopropane (1.0 eq) to the heated solution.
-
Maintain the reaction at 60-80°C for 12-24 hours.
-
Monitor the reaction progress by HPLC to observe the formation of the product and the disappearance of the starting materials.
-
After the reaction is complete, cool the mixture to room temperature to allow the product to precipitate.
-
Filter the crude product, wash with a suitable solvent (e.g., acetone or diethyl ether) to remove unreacted starting materials and impurities.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound Bromide.
Mandatory Visualizations
Caption: Experimental workflow for the two-step synthesis of this compound Bromide.
Caption: Logical relationships in troubleshooting low yield during this compound synthesis.
References
Technical Support Center: Method Refinement for Studying Trimedoxime's Pharmacodynamics
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Trimedoxime. This resource provides troubleshooting guidance and answers to frequently asked questions to help refine your experimental methods and overcome common challenges in studying the pharmacodynamics of this important acetylcholinesterase (AChE) reactivator.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
Question: Why am I observing lower-than-expected AChE reactivation rates in my in vitro assay?
Answer: Several factors can lead to suboptimal reactivation rates. Consider the following troubleshooting steps:
-
Enzyme Aging: The phosphorylated AChE complex can undergo a process called "aging," where it becomes resistant to reactivation.[1] Ensure you are initiating the reactivation with this compound promptly after inhibition. For rapidly aging organophosphates like soman, this is particularly critical.[2]
-
Reagent Purity and Concentration: Verify the purity of your this compound and the organophosphate (OP) inhibitor. Impurities can interfere with the reaction. Accurately determine the final concentrations in your assay, as this compound's efficacy is concentration-dependent, often showing better results at higher concentrations (e.g., 10⁻³ M).[2]
-
pH and Temperature: The reactivation process is sensitive to pH and temperature. Ensure your buffer system maintains a stable, optimal pH (typically around 7.4) and that the incubation temperature is consistent with your protocol.[3]
-
OP Specificity: this compound's efficacy varies significantly depending on the inhibiting OP agent. It is highly effective against agents like VX, moderately effective against sarin and paraoxon, but shows poor to no reactivation for AChE inhibited by cyclosarin (GF) and soman (GD).[2] Confirm that the OP you are using is one that this compound is known to be effective against (see Table 1).
-
Experimental Protocol Adherence: Review your protocol against established methods like the Ellman method for measuring AChE activity. Ensure incubation times and reagent addition order are correct.
Question: My in vivo experimental results show high variability between subjects. What are the potential causes?
Answer: High variability in animal studies is a common challenge. Here are key areas to investigate:
-
Administration and Absorption: Intramuscular administration of this compound can sometimes lead to erratic absorption, contributing to variable plasma concentrations and therapeutic outcomes. Consider if the injection technique is consistent across all subjects.
-
Animal Model: Ensure the species and strain of your animal model (e.g., Wistar rats, BALB/c mice) are consistent. Physiological differences can impact drug metabolism and distribution.
-
Timing of Dosing and Sampling: The therapeutic window for oxime administration post-poisoning is critical. Inconsistent timing of this compound administration relative to OP exposure will lead to variable results. Likewise, ensure blood sampling times are strictly controlled to accurately capture the pharmacokinetic profile.
-
Severity of Poisoning: Ensure the dose of the organophosphate (e.g., 2 LD₅₀) is consistently administered to achieve a uniform level of poisoning across the cohort, as the severity of intoxication can influence the antidote's effectiveness.
Question: I am having difficulty with the analytical quantification of this compound in plasma samples.
Answer: Accurate quantification is essential for pharmacokinetic analysis. If you are facing issues, consider these points:
-
Sample Preparation: The recovery of this compound from plasma is a critical step. Ensure your extraction method (e.g., with methylene chloride or toluene) is validated and provides consistent recovery, which should be around 90%.
-
Analytical Method Sensitivity: The chosen analytical technique must be sensitive enough for the expected concentrations. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and reliable method. For very low concentrations, consider more sensitive techniques like HPLC with electrochemical detection or mass spectrometry.
-
Calibration Curve: Ensure your calibration standards are prepared correctly and that a linear relationship (R² > 0.998) is observed between the peak areas and the concentrations of your standards within the relevant range (e.g., 1-100 µg/ml).
-
Internal Standard: Using an appropriate internal standard can help correct for variations in sample preparation and injection volume, improving the accuracy and precision of your results.
Frequently Asked Questions (FAQs)
Question: What is the primary mechanism of action for this compound?
Answer: this compound is a cholinesterase reactivator. Organophosphorus (OP) compounds exert their toxicity by binding to and inhibiting the enzyme acetylcholinesterase (AChE), leading to an accumulation of the neurotransmitter acetylcholine and causing a cholinergic crisis. This compound's primary mechanism involves a nucleophilic attack by its oxime group on the phosphorus atom of the OP agent bound to the AChE active site. This cleaves the covalent bond between the OP and the enzyme, forming a phosphorylated oxime complex and liberating functional AChE, thereby restoring normal neurotransmission.
Question: How does this compound's effectiveness vary against different types of organophosphates?
Answer: this compound is not a universal antidote; its efficacy is highly dependent on the chemical structure of the inhibiting organophosphate. In vitro studies show it has remarkable efficacy in reactivating AChE inhibited by the nerve agent VX (85.3% reactivation at 10⁻³ M). It also performs well against sarin (GB) (54%) and paraoxon (POX) (46%). Its effectiveness is more modest for tabun (GA) (30%) and it is considered inefficient for reactivating AChE inhibited by soman (GD) and cyclosarin (GF).
Question: Are there other potential pharmacodynamic effects of this compound besides AChE reactivation?
Answer: While AChE reactivation is its main role, some research suggests other potential mechanisms. These may include direct anticholinergic actions, such as blocking nicotinic receptors, which could contribute to its therapeutic effect in OP poisoning. However, its primary and most significant contribution to treatment is the reactivation of inhibited AChE.
Question: What are the typical pharmacokinetic properties of this compound?
Answer: In studies using male Wistar rats with a single intramuscular dose, this compound exhibited a maximum plasma concentration (Cmax) of 20.0 ± 6.3 µg/ml and an area under the curve (AUC₀₋₁₈₀ min) of 2269 ± 197 min µg/ml. Its pharmacokinetic profile is considered ideal, though its absorption can be somewhat erratic compared to newer oximes.
Question: What are the standard experimental models for studying this compound's efficacy?
Answer: Both in vitro and in vivo models are essential.
-
In Vitro Models: These typically involve inhibiting purified or recombinant AChE with an OP agent and then measuring the rate of reactivation upon addition of this compound. The standard method for quantifying AChE activity is the colorimetric Ellman's method. Cell lines like HepG2 are also used to study potential cytotoxicity and oxidative stress induced by oximes.
-
In Vivo Models: Rodent models, particularly rats (e.g., Wistar) and mice, are commonly used. Animals are poisoned with a specific dose of an OP agent (often a multiple of the LD₅₀), followed by treatment with this compound, usually in combination with atropine and diazepam. Key endpoints include survival rates and the measurement of AChE activity in blood, diaphragm, and brain tissue.
Data Presentation
Table 1: In Vitro Reactivation Efficacy of this compound against Acetylcholinesterase (AChE) Inhibited by Various Organophosphorus (OP) Agents.
| Inhibiting OP Agent | This compound Concentration (M) | Mean Reactivation (%) |
| VX | 10⁻³ | 85.3% |
| Sarin (GB) | 10⁻³ | 54.0% |
| Paraoxon (POX) | 10⁻³ | 46.0% |
| Tabun (GA) | 10⁻³ | 30.0% |
| Cyclosarin (GF) | 10⁻³ | Inefficient |
| Soman (GD) | 10⁻³ | Inefficient |
| Paraoxon (POX) | 10⁻⁵ | 50.0% |
| Dichlorvos (DDVP) | 10⁻⁵ | 17.3% |
Table 2: Comparative Pharmacokinetic Parameters of this compound and Oxime K027 in Rats Following a Single Intramuscular Dose.
| Parameter | This compound | K027 |
| Dose | Equimolar to 22.07 mg/kg K027 | 22.07 mg/kg |
| Cmax (µg/ml) | 20.0 ± 6.3 | 18.6 ± 2.5 |
| AUC₀₋₁₈₀ min (min µg/ml) | 2269 ± 197 | 2290 ± 304 |
Experimental Protocols
Protocol 1: In Vitro AChE Reactivation Assay (Modified from Ellman's Method)
-
Preparation of Reagents:
-
Prepare a stock solution of purified acetylcholinesterase (e.g., from human erythrocytes or recombinant) in a phosphate buffer (pH 7.4).
-
Prepare stock solutions of the organophosphate inhibitor and this compound in an appropriate solvent.
-
Prepare Ellman's reagent: 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) and the substrate acetylthiocholine (ATChI).
-
-
Enzyme Inhibition:
-
Incubate a known concentration of AChE with the organophosphate inhibitor for a sufficient time (e.g., 30 minutes) to achieve >95% inhibition. Maintain a constant temperature (e.g., 37°C).
-
-
Enzyme Reactivation:
-
Add this compound solution at various final concentrations (e.g., 10⁻⁵ M, 10⁻⁴ M, 10⁻³ M) to the inhibited enzyme solution.
-
Incubate for a defined period (e.g., 10-30 minutes) to allow for reactivation.
-
-
Measurement of AChE Activity:
-
Initiate the colorimetric reaction by adding DTNB and the substrate ATChI to the sample.
-
Measure the change in absorbance at 412 nm over time using a spectrophotometer. The rate of color change is proportional to the reactivated AChE activity.
-
-
Data Analysis:
-
Calculate the percentage of reactivation by comparing the activity of the this compound-treated sample to the activity of an uninhibited (positive control) and an inhibited (negative control) enzyme sample.
-
Protocol 2: In Vivo Efficacy Study in a Rat Model of OP Poisoning
-
Animal Acclimatization:
-
Use male Wistar rats (180-220 g). Allow animals to acclimate to laboratory conditions for at least one week before the experiment.
-
-
Poisoning:
-
Administer the organophosphate insecticide orally or via injection at a dose of 2x the predetermined LD₅₀.
-
-
Antidotal Treatment:
-
Immediately following the signs of poisoning (or at a defined time point), administer the treatment regimen intramuscularly. A standard combination includes:
-
Atropine
-
Diazepam
-
This compound (at a specified dose)
-
-
-
Observation and Monitoring:
-
Observe the animals continuously for the first few hours and then periodically for at least 24 hours.
-
Record signs of toxicity and mortality.
-
-
Biochemical Analysis (Optional):
-
At predetermined time points, collect blood samples via an appropriate method.
-
Separate plasma and red blood cells to measure AChE activity in each fraction to quantify the extent of in vivo reactivation.
-
Tissue samples (e.g., brain, diaphragm) can also be collected post-mortem for AChE activity analysis.
-
-
Data Analysis:
-
Calculate the survival rate for the treatment group compared to a control group (poisoned but untreated).
-
Express efficacy as a protective ratio (LD₅₀ of the OP in protected animals / LD₅₀ of the OP in unprotected animals).
-
Visualizations
Caption: AChE Reactivation Pathway by this compound.
Caption: Experimental Workflow for In Vitro AChE Reactivation Assay.
References
- 1. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Understanding the Interaction Modes and Reactivity of this compound toward MmAChE Inhibited by Nerve Agents: Theoretical and Experimental Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Adjusting experimental protocols for different species in Trimedoxime research
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Trimedoxime. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a bisquaternary oxime that functions as a reactivator of acetylcholinesterase (AChE).[1] Organophosphate (OP) compounds inhibit AChE by covalently binding to the serine residue in the enzyme's active site, leading to an accumulation of the neurotransmitter acetylcholine and subsequent overstimulation of muscarinic and nicotinic receptors.[2][3] this compound acts as a nucleophile, cleaving the phosphate group from the serine residue and restoring the normal function of AChE.[4][5]
Q2: What is the standard antidotal treatment regimen for organophosphate poisoning in animal models?
A2: The standard treatment for OP poisoning typically involves a combination of three drug types:
-
An anticholinergic agent: Atropine is commonly used to block the effects of excess acetylcholine at muscarinic receptors.
-
An acetylcholinesterase reactivator (an oxime): this compound or other oximes like pralidoxime or obidoxime are administered to reactivate the inhibited AChE.
-
An anticonvulsant: A benzodiazepine, such as diazepam, is often included to control seizures.
Q3: Are there known species-specific differences in the efficacy of this compound?
A3: Yes, the effectiveness of this compound and other oximes can vary between species. These differences can be attributed to variations in the structure of acetylcholinesterase, as well as differences in the metabolism and detoxification of organophosphates among species. For example, this compound has been shown to be a highly effective reactivator for tabun-inhibited AChE in rats and mice.
Q4: What are the recommended storage and stability conditions for this compound?
A4: this compound in concentrated acidic solutions (pH 3.0-3.8) is stable for extended periods. For long-term storage, it is recommended to keep this compound in a dry, dark place at -20°C. For short-term storage (days to weeks), 0-4°C is suitable.
Troubleshooting Guides
In Vivo Experiments
Problem 1: High mortality rate in the control group treated with the organophosphate agent alone.
-
Possible Cause: The dose of the organophosphate agent may be too high for the specific species, strain, or weight of the animals.
-
Solution:
-
Review the literature for established LD50 values of the specific organophosphate in your animal model.
-
Perform a dose-response study to determine the appropriate sublethal dose that induces consistent signs of toxicity without causing high mortality.
-
Ensure accurate calculation and administration of the dose based on individual animal body weights.
-
Problem 2: Lack of a clear therapeutic effect of this compound.
-
Possible Causes:
-
Inappropriate Dosing: The dose of this compound may be too low to be effective.
-
Timing of Administration: The delay between organophosphate exposure and this compound administration may be too long. The effectiveness of oximes decreases as the inhibited AChE "ages," a process where the enzyme-inhibitor complex becomes resistant to reactivation.
-
Route of Administration: The chosen route may not provide rapid enough absorption to counteract the poison.
-
Ineffective against the specific OP: this compound's efficacy varies against different organophosphates.
-
-
Solutions:
-
Consult the data tables below for recommended starting doses for your animal model and consider a dose-escalation study.
-
Administer this compound as soon as possible after organophosphate exposure.
-
For rapid action, intravenous (IV) or intramuscular (IM) routes are generally preferred over oral (PO) or subcutaneous (SC) administration.
-
Verify from literature that this compound is effective against the specific organophosphate you are using.
-
Problem 3: Adverse effects observed in animals treated with this compound.
-
Possible Cause: The dose of this compound may be too high, leading to toxicity.
-
Solution:
-
Review the LD50 values for this compound in your animal model (see tables below).
-
Reduce the dose of this compound.
-
Observe animals closely for any signs of distress and provide supportive care as needed.
-
In Vitro Experiments
Problem 4: Inconsistent results in acetylcholinesterase reactivation assays.
-
Possible Causes:
-
Enzyme Source Variability: The source and purity of the acetylcholinesterase can affect results.
-
Substrate Concentration: Incorrect substrate concentration can lead to inaccurate measurements of enzyme activity.
-
Incubation Times: Inconsistent incubation times for inhibition and reactivation steps.
-
pH and Temperature: Suboptimal pH or temperature of the assay buffer.
-
-
Solutions:
-
Use a consistent and well-characterized source of AChE.
-
Optimize the substrate (e.g., acetylthiocholine) concentration based on the Michaelis-Menten constant (Km) for your enzyme.
-
Strictly adhere to standardized incubation times for all samples.
-
Ensure the assay buffer is at the optimal pH and temperature for AChE activity.
-
Data Presentation
Table 1: Recommended Starting Doses for this compound in Different Species
| Species | Organophosphate Agent | Route of Administration | Recommended this compound Dose (mg/kg) | Notes |
| Rat | Tabun | Intramuscular (IM) | 15 | In combination with atropine. |
| Rat | Various Insecticides | Intramuscular (IM) | Varies | This compound was found to be the most effective oxime, especially at lower doses, in combination with atropine and diazepam. |
| Mouse | Physostigmine | Intraperitoneal (IP) | 15 | In combination with atropine (4 mg/kg). |
| Mouse | Soman | Intramuscular (IM) | Varies | Used in combination with HI-6 and atropine for neuroprotective effects. |
| Guinea Pig | Parathion | Intramuscular (IM) | 14.6 (approx.) | Human equivalent dose used in the study. |
| Hen | Diisopropylfluorophosphate (DFP) | Intramuscular (IM) | 15 | In combination with atropine (20 mg/kg) and methylprednisolone. |
Table 2: LD50 Values for this compound in Rodents
| Species | Route of Administration | LD50 (mg/kg) |
| Rat | Intramuscular (IM) | ~200 |
| Mouse | Not Specified | >15 |
Table 3: Recommended Atropine Doses in Conjunction with this compound
| Species | Route of Administration | Recommended Atropine Dose (mg/kg) |
| Rat | Intraperitoneal (IP) / Intramuscular (IM) | Varies, often around 10-20 |
| Mouse | Intraperitoneal (IP) | 4 |
| Guinea Pig | Intramuscular (IM) | 0.4 |
| Hen | Intraperitoneal (IP) | 20 |
Experimental Protocols
In Vivo Protocol: Efficacy of this compound in Organophosphate-Poisoned Rats
-
Animal Model: Male Wistar rats (200-250g).
-
Organophosphate Intoxication: Administer the organophosphate agent (e.g., 2x LD50 of an insecticide) orally (PO) or via the relevant exposure route.
-
Antidotal Treatment:
-
Immediately following the onset of clinical signs of poisoning, administer atropine sulfate (e.g., 10 mg/kg, IM).
-
Administer this compound (dose to be tested, e.g., starting from a low dose, IM).
-
Administer diazepam (e.g., 5-10 mg/kg, IP) to control seizures.
-
-
Observation: Monitor animals for signs of toxicity (e.g., tremors, salivation, convulsions, respiratory distress) and survival over a 24-hour period.
-
Data Analysis: Calculate the protective ratio of the antidotal treatment.
In Vitro Protocol: Acetylcholinesterase Reactivation Assay
-
Enzyme Preparation: Use a purified source of acetylcholinesterase (e.g., from electric eel or recombinant human AChE).
-
Inhibition:
-
Incubate a known concentration of AChE with the organophosphate inhibitor for a specific time to achieve a desired level of inhibition (e.g., >90%).
-
-
Reactivation:
-
Add this compound at various concentrations to the inhibited enzyme solution.
-
Incubate for a set period (e.g., 10-30 minutes).
-
-
Measurement of AChE Activity (Ellman's Method):
-
Add the substrate acetylthiocholine (ATCh) and the chromogen 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).
-
Measure the change in absorbance at 412 nm over time using a spectrophotometer. The rate of color change is proportional to the AChE activity.
-
-
Data Analysis: Calculate the percentage of reactivation for each concentration of this compound compared to the activity of the uninhibited enzyme.
Visualizations
Caption: Organophosphate Poisoning and Treatment Pathway.
Caption: General Experimental Workflows for this compound Research.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Organophosphate Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Influence of this compound bromide on degradation of benactyzine in acidic injectable solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Addressing the limitations of Trimedoxime as a broad-spectrum reactivator
Welcome to the Technical Support Center for Trimedoxime. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the use of this compound as a broad-spectrum acetylcholinesterase (AChE) reactivator.
I. Frequently Asked Questions (FAQs)
Q1: What are the primary limitations of this compound as a broad-spectrum AChE reactivator?
A1: While this compound is effective against certain organophosphorus (OP) compounds, particularly tabun (GA), it exhibits several limitations that restrict its broad-spectrum application.[1][2] The primary limitations include:
-
Variable Efficacy: Its reactivation potency differs significantly depending on the specific OP compound. For instance, it shows good efficacy against tabun and VX, but is less effective against sarin (GB) and notably ineffective against soman (GD) and cyclosarin (GF).[3] It is also reported to be a weak reactivator for AChE inhibited by certain pesticides like chlorpyrifos and methylchlorpyrifos.
-
Poor Blood-Brain Barrier (BBB) Penetration: As a quaternary pyridinium oxime, this compound possesses a permanent positive charge, which severely limits its ability to cross the BBB.[4] This prevents it from reactivating inhibited AChE in the central nervous system (CNS), a critical site of OP toxicity.[4] Studies have shown that only a very minimal amount (around 0.58%) of this compound penetrates the brain.
-
Potential for AChE Inhibition: At higher concentrations, this compound itself can act as a weak inhibitor of AChE, which could potentially interfere with the reactivation process.
Q2: Why is this compound's reactivation of soman- and cyclosarin-inhibited AChE so poor?
A2: The ineffectiveness of this compound against soman- and cyclosarin-inhibited AChE is attributed to a phenomenon called "aging." The OP-AChE complex can undergo a rapid dealkylation process, resulting in a more stable, negatively charged conjugate that is resistant to reactivation by oximes. In the case of soman, this aging process is particularly rapid, often occurring within minutes, rendering oxime therapy ineffective. For cyclosarin, the bulky cyclohexyl group on the phosphorus atom sterically hinders the access of this compound to the phosphylated active site of AChE, thus preventing effective reactivation.
Q3: Can this compound be used in combination with other oximes to broaden its spectrum of activity?
A3: Yes, research has explored the use of this compound in combination with other oximes, such as HI-6. The rationale is to combine the strengths of different oximes to cover a wider range of nerve agents. For example, since HI-6 is effective against soman but not tabun, combining it with this compound (effective against tabun) could offer broader protection. However, studies have shown that while such combinations are not detrimental, they do not always produce a synergistic effect and the overall efficacy is often comparable to the most effective individual oxime in the mixture.
Q4: What is the inhibitory potential of this compound on uninhibited AChE?
A4: this compound can act as a weak reversible inhibitor of AChE. Its half-maximal inhibitory concentration (IC50) for recombinant human AChE has been reported to be in the millimolar range, specifically 82.0 ± 30.1 mM. This is a relatively high concentration, suggesting that at typical therapeutic doses, the inhibitory effect is likely minimal. However, this property should be considered when designing experiments with high concentrations of this compound.
II. Troubleshooting Guides
Problem 1: Inconsistent or low reactivation rates in my in vitro experiments.
| Possible Cause | Troubleshooting Step |
| Suboptimal Oxime Concentration | Ensure you are using an appropriate concentration range for this compound. While higher concentrations may increase reactivation rates for some agents like VX, this compound's efficacy can vary. Consider performing a dose-response curve to determine the optimal concentration for your specific OP agent. |
| Aging of the Inhibited Enzyme | If working with OPs known for rapid aging (e.g., soman), ensure that the addition of this compound occurs immediately after inhibition. Any delay can lead to irreversible aging of the OP-AChE complex. |
| pH of the Reaction Buffer | The pH of the buffer can influence the ionization state of the oxime and its nucleophilicity. Ensure your buffer pH is maintained within the optimal range for oxime reactivation, typically around pH 7.4. |
| Enzyme Source Variability | The source of AChE (e.g., human recombinant, bovine erythrocyte, rat brain) can affect reactivation kinetics. Be consistent with your enzyme source throughout your experiments for comparable results. |
| Inaccurate Measurement of AChE Activity | Verify the accuracy and calibration of your spectrophotometer. Ensure proper mixing of reagents and adherence to the incubation times specified in the Ellman assay protocol. |
Problem 2: Difficulty in assessing CNS-related therapeutic effects in animal models.
| Possible Cause | Troubleshooting Step |
| Poor BBB Penetration of this compound | Acknowledge the inherent limitation of this compound's inability to significantly penetrate the BBB. To study CNS effects, consider using a centrally acting oxime as a positive control or employing advanced drug delivery strategies, although these are still largely experimental. |
| Inappropriate Animal Model | The choice of animal model can influence the observed therapeutic outcomes. Ensure the selected model is appropriate for the specific nerve agent and the endpoints being measured. |
| Timing of Antidote Administration | The therapeutic window for oxime administration is narrow. Administer this compound as soon as possible after exposure to the nerve agent to maximize its peripheral effects. |
III. Data Presentation
Table 1: In Vitro Reactivation Efficacy of this compound against Acetylcholinesterase Inhibited by Various Nerve Agents
| Nerve Agent | Enzyme Source | This compound Concentration (M) | Reactivation (%) | Reference |
| Sarin (GB) | Mus musculus AChE | 10⁻³ | 54 | |
| Soman (GD) | Mus musculus AChE | 10⁻³ | 0 | |
| Tabun (GA) | Mus musculus AChE | 10⁻³ | 30 | |
| VX | Mus musculus AChE | 10⁻³ | 85.3 | |
| Cyclosarin (GF) | Mus musculus AChE | 10⁻³ | 0 | |
| Russian VX | Rat Brain Homogenate | 10⁻⁵ | ~10 | |
| Russian VX | Rat Brain Homogenate | 10⁻³ | ~40 |
Note: The reactivation percentages are sourced from different studies and may not be directly comparable due to variations in experimental conditions.
Table 2: Inhibitory Potency of this compound against Human Acetylcholinesterase
| Parameter | Value | Enzyme Source | Reference |
| IC₅₀ | 82.0 ± 30.1 mM | Recombinant Human AChE | |
| IC₅₀ | 10⁻² M | Recombinant Human AChE |
IV. Experimental Protocols
Protocol 1: Determination of AChE Activity using the Ellman Assay
This protocol is adapted from the method originally described by Ellman et al. (1961).
Materials:
-
0.1 M Phosphate buffer (pH 8.0)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution (10 mM in phosphate buffer)
-
Acetylthiocholine iodide (ATCI) solution (14 mM in deionized water, prepare fresh)
-
AChE enzyme solution (e.g., human recombinant AChE or tissue homogenate)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
Procedure:
-
Prepare Reagent Mix: In a single tube, prepare a fresh mixture of phosphate buffer, DTNB solution, and ATCI solution. The final concentrations in the well should be optimized for your specific assay conditions. A common starting point is a 150:5:2 ratio of buffer:DTNB:ATCI.
-
Plate Setup:
-
Blank: Add 150 µL of phosphate buffer and 10 µL of DTNB to a well.
-
Control (100% Activity): Add 140 µL of phosphate buffer, 10 µL of AChE solution, and 10 µL of DTNB to a well.
-
Test Sample (with Inhibitor/Reactivator): Add 140 µL of phosphate buffer containing the test compound, 10 µL of AChE solution, and 10 µL of DTNB to a well.
-
-
Pre-incubation: Gently mix the contents of the wells and incubate the plate for a specified time (e.g., 10 minutes) at a controlled temperature (e.g., 25°C or 37°C).
-
Initiate Reaction: Add 10 µL of the ATCI solution to all wells except the blank to start the enzymatic reaction. Add 10 µL of deionized water to the blank wells. The final volume in each well should be uniform (e.g., 180 µL).
-
Kinetic Measurement: Immediately place the microplate in the reader and measure the increase in absorbance at 412 nm at regular intervals (e.g., every minute) for a defined period (e.g., 10-15 minutes).
-
Data Analysis: Calculate the rate of change in absorbance (ΔAbs/min) for each well. The AChE activity is proportional to this rate.
Protocol 2: In Vitro Evaluation of Oxime Reactivation Efficacy
This protocol outlines a general procedure for assessing the ability of this compound to reactivate OP-inhibited AChE.
Materials:
-
All materials required for the Ellman Assay (Protocol 1)
-
Organophosphorus agent (e.g., paraoxon as a surrogate, or specific nerve agent)
-
This compound solution at various concentrations
-
AChE enzyme solution
Procedure:
-
Inhibition of AChE:
-
Incubate the AChE enzyme solution with a known concentration of the OP agent for a specific duration to achieve a high level of inhibition (e.g., >95%). The incubation time will depend on the inhibition kinetics of the specific OP.
-
To remove excess inhibitor, the inhibited enzyme solution can be passed through a gel filtration column (e.g., Sephadex G-50).
-
-
Reactivation Reaction:
-
In a 96-well plate, add the OP-inhibited AChE solution to wells containing different concentrations of this compound solution or buffer (for spontaneous reactivation control).
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 30 minutes).
-
-
Measurement of Reactivated AChE Activity:
-
Following the reactivation incubation, measure the residual AChE activity in each well using the Ellman Assay (Protocol 1).
-
-
Data Analysis:
-
Calculate the percentage of reactivation for each this compound concentration using the following formula: % Reactivation = [(Activity_reactivated - Activity_inhibited) / (Activity_control - Activity_inhibited)] * 100
-
Activity_reactivated: Activity in the presence of this compound.
-
Activity_inhibited: Activity of the OP-inhibited enzyme (without oxime).
-
Activity_control: Activity of the uninhibited enzyme.
-
-
From a dose-response curve, you can determine the concentration of this compound that produces 50% reactivation (RC₅₀).
-
To determine kinetic constants (k_r, K_D, k_r2), a more detailed kinetic analysis involving measurements at multiple time points and oxime concentrations is required.
-
V. Mandatory Visualizations
Caption: Mechanism of AChE inhibition by organophosphates and reactivation by this compound.
Caption: Experimental workflow for in vitro evaluation of this compound reactivation efficacy.
References
- 1. A-series agent A-234: initial in vitro and in vivo characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Understanding the Interaction Modes and Reactivity of this compound toward MmAChE Inhibited by Nerve Agents: Theoretical and Experimental Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro oxime-induced reactivation of various molecular forms of soman-inhibited acetylcholinesterase in striated muscle from rat, monkey and human - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Trimedoxime vs. Pralidoxime for Nerve Agent Poisoning
For Immediate Release
This guide provides a detailed comparative analysis of two critical oxime-based antidotes, Trimedoxime (TMB-4) and Pralidoxime (2-PAM), for the treatment of nerve agent poisoning. The information is intended for researchers, scientists, and drug development professionals, offering a synthesis of available experimental data to support further research and development in medical countermeasures.
Nerve agents, a class of organophosphorus compounds, exert their toxicity by inhibiting the enzyme acetylcholinesterase (AChE). This inhibition leads to an accumulation of the neurotransmitter acetylcholine, resulting in a cholinergic crisis characterized by seizures, respiratory failure, and death. The primary treatment involves the administration of an anticholinergic agent like atropine and an oxime to reactivate the inhibited AChE. The efficacy of oximes, however, varies significantly depending on the chemical structure of the nerve agent. This guide compares the performance of this compound and Pralidoxime against several common nerve agents based on in vitro reactivation studies and in vivo protection data.
Mechanism of Action: AChE Inhibition and Oxime Reactivation
Organophosphorus nerve agents phosphorylate a critical serine residue in the active site of AChE, rendering the enzyme inactive. Oximes function as nucleophilic agents that attack the phosphorus atom of the nerve agent, breaking the bond with the serine residue and restoring the enzyme's function. The speed and success of this reactivation are crucial for patient survival and depend on the specific structures of both the nerve agent and the oxime.
Data Presentation: Comparative Efficacy
The following tables summarize the available quantitative data from various studies, comparing the efficacy of this compound and Pralidoxime. It is critical to note that direct comparisons are most valuable when conducted within the same study under identical experimental conditions.
Table 1: In Vitro Acetylcholinesterase (AChE) Reactivation
This table presents the percentage of AChE activity restored by each oxime after inhibition by specific nerve agents.
| Nerve Agent | Oxime | Concentration | Reactivation (%) | Source Enzyme | Reference |
| Tabun (GA) | This compound | 10⁻³ M | > 40% | Rat Brain | [1] |
| Pralidoxime | 10⁻³ M - 10⁻⁵ M | < 20% | Rat Brain | [1] | |
| Sarin (GB) | Pralidoxime | 10⁻³ M | 34% | Human | [2] |
| Russian VX | This compound | 10⁻⁵ M | ~15% | Rat Brain | [3] |
| 10⁻³ M | ~40% | Rat Brain | [3] | ||
| Pralidoxime | 10⁻⁵ M | ~10% | Rat Brain | ||
| 10⁻³ M | ~25% | Rat Brain | |||
| R-33 | This compound | Not Specified | ~10% (after 10 min) | Immobilized AChE | |
| Pralidoxime | 0.1 - 0.5 mg/cm³ | > 20% | Immobilized AChE | ||
| Cyclosarin (GF) | This compound | Not Specified | Poor | Rat Brain | |
| Pralidoxime | Not Specified | Poor | Rat Brain | ||
| Soman (GD) | Pralidoxime | Not Specified | Ineffective | Not Specified |
Summary of In Vitro Findings:
-
Tabun: this compound demonstrates significantly superior reactivation efficacy for tabun-inhibited AChE compared to Pralidoxime.
-
Sarin and VX: Both oximes are generally considered effective against sarin and VX.
-
Russian VX: this compound shows higher reactivation percentages than Pralidoxime.
-
Cyclosarin and Soman: Both this compound and Pralidoxime are considered poor reactivators for cyclosarin-inhibited AChE. Pralidoxime is largely ineffective against soman due to the rapid "aging" of the enzyme-agent complex.
Table 2: In Vivo Protective Efficacy
This table summarizes data from animal studies, where efficacy is often measured by a Protective Ratio (PR) or Protective Index (PI). This value is the ratio of the LD₅₀ (median lethal dose) of a nerve agent in treated animals to the LD₅₀ in untreated animals. A higher PR/PI indicates better protection.
| Nerve Agent | Animal Model | Treatment | Oxime | Protective Ratio (PR/PI) | Reference |
| Tabun (GA) | Rats & Mice | Oxime | This compound | Most efficacious | |
| Rabbits | Oxime + Atropine | Pralidoxime | More effective than HI-6 | ||
| Soman (GD) | Rabbits | Oxime + Atropine | Pralidoxime | HI-6 was 3-5x more effective | |
| Sarin (GB) | Dogs | Oxime + Atropine | This compound | Effective (direct comparison value N/A) | |
| Dogs | Oxime + Atropine | Pralidoxime | Effective (direct comparison value N/A) | ||
| Guinea Pigs | Oxime + Atropine | Pralidoxime | PR ≈ 2 | ||
| VX | Rabbits | Oxime + Atropine | This compound | Highly effective | |
| Rabbits | Oxime + Atropine | Pralidoxime | Highly effective | ||
| Guinea Pigs | Oxime + Atropine | Pralidoxime | PR ≈ 2.5 |
Summary of In Vivo Findings:
-
Tabun: this compound is highlighted as the most effective oxime in rodent models for counteracting the lethal effects of tabun. In contrast, a study in rabbits suggested Pralidoxime was more effective than the newer oxime HI-6 against tabun.
-
Soman: Pralidoxime shows poor efficacy against soman poisoning in vivo.
-
Sarin & VX: Both this compound and Pralidoxime are reported to be highly effective against sarin and VX when used with atropine.
Experimental Protocols
The methodologies summarized below are representative of the experimental designs used to generate the comparative data.
In Vitro AChE Reactivation Assay
This protocol outlines a typical procedure for measuring the ability of an oxime to reactivate nerve agent-inhibited acetylcholinesterase.
Key Steps:
-
Enzyme Source: An appropriate source of acetylcholinesterase, such as rat brain homogenate or purified human erythrocyte AChE, is prepared.
-
Inhibition: The enzyme preparation is incubated with a specific nerve agent for a sufficient duration (e.g., 30 minutes) to achieve a high level of inhibition (typically >95%).
-
Reactivation: The oxime being tested is added to the inhibited enzyme solution at various concentrations and incubated for a defined period (e.g., 10 minutes) at a controlled temperature and pH (e.g., 25°C, pH 8).
-
Measurement of Activity: The remaining AChE activity is measured using a spectrophotometric method, most commonly the Ellman's assay. This assay measures the product of acetylcholine hydrolysis, thiocholine, which reacts with DTNB to produce a yellow color.
-
Data Analysis: The percentage of reactivation is calculated by comparing the activity in the oxime-treated sample to the activity of fully inhibited and non-inhibited control samples.
In Vivo Protection Study
This protocol describes a typical animal study to determine the protective efficacy of an antidote against the lethal effects of a nerve agent.
Key Steps:
-
Animal Model: A suitable animal model, such as mice, rats, guinea pigs, or rabbits, is selected.
-
LD₅₀ Determination: The baseline LD₅₀ of the nerve agent is first determined for the specific animal model and route of administration.
-
Dosing and Treatment: Animals are challenged with various doses of the nerve agent, often expressed as multiples of the LD₅₀. At a specified time after the challenge (or upon the appearance of toxic signs), the therapeutic regimen (e.g., atropine plus the test oxime) is administered.
-
Observation: The animals are observed for a defined period (typically 24 hours) for clinical signs of poisoning and mortality.
-
Data Analysis: The LD₅₀ value for the nerve agent in the presence of the antidote therapy is calculated. The Protective Ratio is then determined by dividing the LD₅₀ of the treated group by the LD₅₀ of the control (untreated or atropine-only) group.
Conclusion
The available experimental data indicates that neither this compound nor Pralidoxime serves as a universal, broad-spectrum reactivator for all nerve agent threats.
-
This compound (TMB-4) shows distinct advantages in treating tabun poisoning, demonstrating superior in vitro reactivation and protective efficacy in animal models compared to other standard oximes. It also appears more effective than Pralidoxime against Russian VX. However, its efficacy against cyclosarin is poor, and it may be more toxic than other oximes, which can limit its therapeutic window.
-
Pralidoxime (2-PAM) is a widely fielded oxime that is effective against sarin and VX poisoning. Its primary weaknesses are its poor efficacy against tabun, cyclosarin, and soman.
The choice of oxime for stockpiling and deployment must consider the specific nerve agent threats anticipated. The data strongly suggests that for tabun exposure, this compound is the superior antidote. For sarin and VX, both oximes are effective. For soman and cyclosarin, neither oxime is adequate, highlighting the critical need for the continued development of novel, broad-spectrum reactivators. Further head-to-head comparative studies under standardized protocols are essential to provide a clearer, more definitive assessment of their relative performance.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. In vitro reactivation of sarin-inhibited human acetylcholinesterase (AChE) by bis-pyridinium oximes connected by xylene linkers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation of potency of known oximes (pralidoxime, this compound, HI-6, methoxime, obidoxime) to in vitro reactivate acetylcholinesterase inhibited by pesticides (chlorpyrifos and methylchlorpyrifos) and nerve agent (Russian VX) - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Efficacy of Trimedoxime and Obidoxime in Acetylcholinesterase Reactivation: A Head-to-Head Comparison
An objective analysis of two prominent oxime reactivators in the context of organophosphate-inhibited acetylcholinesterase.
The reactivation of acetylcholinesterase (AChE), an enzyme critical for nerve function, following inhibition by organophosphorus (OP) compounds, is a cornerstone of antidote therapy. Among the various oximes developed for this purpose, Trimedoxime (TMB-4) and Obidoxime (LüH-6) are notable bispyridinium compounds. This guide provides a head-to-head in vitro comparison of their efficacy, supported by experimental data, to inform researchers, scientists, and drug development professionals.
Quantitative Comparison of Reactivation Efficacy
The in vitro potency of this compound and Obidoxime has been evaluated against AChE inhibited by a range of organophosphates, including nerve agents and pesticides. The following tables summarize the key findings from comparative studies.
| Organophosphate | AChE Source | Oxime | Reactivation % (at 100 µM) | Reference |
| Paraoxon | Human Erythrocyte | Obidoxime | 96.8% | [1] |
| This compound | 86% | [1] | ||
| Tabun | Rat Brain Homogenate | Obidoxime | More effective than Pralidoxime, Methoxime, and HI-6 | [1] |
| This compound | Most efficacious reactivator, reaching over 40% at 10⁻³ M | [2] | ||
| Tabun | Human Brain AChE | Obidoxime | Less effective than K048 | [3] |
| This compound | Less effective than K048 | |||
| VX | Rat Brain | Obidoxime | Less efficacious than H oximes (HI-6, HLö-7) and BI-6 | |
| This compound | Less efficacious than H oximes (HI-6, HLö-7) and BI-6 | |||
| Chlorpyrifos & Methylchlorpyrifos | Rat Brain | Obidoxime | Evaluated, but less effective than against nerve agents | |
| This compound | Evaluated, but less effective than against nerve agents |
Key Findings from Quantitative Data:
-
For paraoxon-inhibited human AChE, Obidoxime demonstrated superior reactivation efficacy compared to this compound.
-
In the case of tabun-inhibited rat brain AChE, this compound was found to be the most effective reactivator, particularly at higher concentrations. However, other studies with human brain AChE suggest both are less effective than newer experimental oximes.
-
Against VX-inhibited AChE, both this compound and Obidoxime were found to be less potent than other oximes like HI-6.
-
The efficacy of both oximes is generally lower against pesticide-inhibited AChE compared to their effectiveness against certain nerve agents.
Experimental Protocols
The following is a generalized methodology for the in vitro assessment of AChE reactivation, based on common practices cited in the literature.
1. Preparation of Acetylcholinesterase:
-
Source: The enzyme can be sourced from various tissues, with human erythrocytes and rat brain homogenates being common for these types of studies.
-
Preparation: For rat brain AChE, the brain tissue is homogenized in a suitable buffer (e.g., phosphate buffer, pH 7.4) and centrifuged to obtain a supernatant containing the enzyme.
2. Inhibition of Acetylcholinesterase:
-
The prepared AChE is incubated with a specific organophosphorus compound (e.g., tabun, paraoxon) at a predetermined concentration and for a sufficient duration to achieve significant inhibition.
3. Reactivation by Oximes:
-
The inhibited AChE is then treated with varying concentrations of the oxime reactivators (this compound or Obidoxime).
-
The reaction mixture is incubated at a controlled temperature (typically 37°C) for a set period.
4. Measurement of AChE Activity:
-
The remaining AChE activity is measured using a spectrophotometric method, most commonly the Ellman's method.
-
This method utilizes acetylthiocholine as a substrate, which is hydrolyzed by AChE to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, the absorbance of which is measured over time.
-
The rate of color change is directly proportional to the AChE activity.
5. Calculation of Reactivation:
-
The percentage of reactivation is calculated by comparing the activity of the oxime-treated inhibited enzyme to the activity of the non-inhibited enzyme.
Below is a graphical representation of the typical experimental workflow for evaluating the in vitro efficacy of AChE reactivators.
References
- 1. Obidoxime - Medical Countermeasures Database - CHEMM [chemm.hhs.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Frontiers | The Experimental Oxime K027—A Promising Protector From Organophosphate Pesticide Poisoning. A Review Comparing K027, K048, Pralidoxime, and Obidoxime [frontiersin.org]
Efficacy of Trimedoxime in Counteracting Organophosphate Insecticide Poisoning: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of Trimedoxime (TMB-4) against various organophosphate (OP) insecticides and nerve agents. The product's performance is objectively compared with other common oxime reactivators, supported by experimental data from both in vitro and in vivo studies. Detailed experimental methodologies and visualizations of key biological pathways and workflows are included to facilitate a deeper understanding of the presented data.
Executive Summary
Organophosphate poisoning is a significant global health concern, arising from exposure to pesticides and chemical warfare agents. The primary mechanism of OP toxicity is the irreversible inhibition of acetylcholinesterase (AChE), a critical enzyme for nerve function. This inhibition leads to an accumulation of the neurotransmitter acetylcholine, resulting in a cholinergic crisis that can be fatal. The standard treatment includes an anticholinergic agent like atropine and an oxime to reactivate the inhibited AChE.
This compound, a bis-pyridinium oxime, has demonstrated considerable efficacy in reactivating AChE inhibited by a range of organophosphates. This guide consolidates available data to compare its effectiveness against other oximes such as Pralidoxime (PAM-2), Obidoxime (LüH-6), and HI-6. The evidence suggests that while no single oxime is universally effective against all organophosphates, this compound shows particular promise against specific agents, notably the nerve agent tabun and certain insecticides.
Data Presentation: Comparative Efficacy of Oximes
The following tables summarize the quantitative data on the in vitro reactivation of acetylcholinesterase and the in vivo protective effects of this compound and other oximes against various organophosphate compounds.
In Vitro Acetylcholinesterase (AChE) Reactivation
The reactivation of OP-inhibited AChE is a key indicator of an oxime's potential therapeutic efficacy. The data below, compiled from various studies, presents the percentage of AChE reactivation by different oximes at specified concentrations.
| Organophosphate | Oxime | Concentration (µM) | AChE Source | Reactivation (%) | Citation |
| Tabun | This compound | 1000 | Rat Brain | >40 | [1] |
| Tabun | Obidoxime | 100 | Rat Brain | <20 | [1] |
| Tabun | HI-6 | 100 | Rat Brain | <20 | [1] |
| Tabun | Pralidoxime | 100 | Rat Brain | <10 | [1] |
| Paraoxon | This compound | 100 | Human Erythrocyte | High | [2] |
| Paraoxon | Obidoxime | 100 | Human Erythrocyte | Highest | |
| Paraoxon | Pralidoxime | 100 | Human Erythrocyte | Low | |
| Paraoxon | HI-6 | 100 | Human Erythrocyte | Low | |
| Dichlorvos | This compound | - | Mouse Brain & Diaphragm | Significant | |
| Heptenophos | This compound | - | Mouse Brain & Diaphragm | Significant | |
| Monocrotophos | This compound | - | Mouse Tissues | No significant reactivation | |
| Malaoxon | This compound | 600 | Mouse Brain | ~60 | |
| Malaoxon | Obidoxime | 600 | Mouse Brain | ~70 | |
| Malaoxon | Pralidoxime | 600 | Mouse Brain | ~30 |
Note: Direct comparison of percentages can be challenging due to variations in experimental conditions across studies. The provided data aims to show relative efficacy.
In Vivo Protective Efficacy
In vivo studies, typically conducted in rodent models, provide a more holistic view of an oxime's effectiveness by considering its pharmacokinetic and pharmacodynamic properties. The protective index (PI) is a common metric, calculated as the ratio of the LD50 of the organophosphate in oxime-treated animals to the LD50 in untreated animals. A higher PI indicates greater protective efficacy.
| Organophosphate | Animal Model | Oxime | Protective Index (PI) / Efficacy | Citation |
| 26 Insecticides (oral) | Rat | This compound | Most effective overall, especially at lower doses | |
| 26 Insecticides (oral) | Rat | Obidoxime | Low effectiveness against phosphonates and phosphorothiolates | |
| 26 Insecticides (oral) | Rat | Pralidoxime | Low effectiveness against phosphonates and phosphorothiolates | |
| 26 Insecticides (oral) | Rat | HI-6 | Low effectiveness against phosphonates and phosphorothiolates | |
| Dichlorvos | Mouse | This compound | Protective effect observed | |
| Heptenophos | Mouse | This compound | Protective effect observed | |
| Monocrotophos | Mouse | This compound | Highest protective effect among the three tested OPs |
Experimental Protocols
In Vitro AChE Reactivation Assay (Ellman's Method)
This assay is widely used to determine the rate of AChE reactivation by an oxime following inhibition by an organophosphate.
1. Materials:
-
Acetylcholinesterase (AChE) source (e.g., purified from human erythrocytes, rat brain homogenate)
-
Organophosphate inhibitor solution
-
Oxime reactivator solution at various concentrations
-
Phosphate buffer (e.g., 0.1 M, pH 7.4-8.0)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Acetylthiocholine (ATC) as the substrate
-
96-well microplate and a microplate reader capable of measuring absorbance at 412 nm.
2. Procedure:
-
Inhibition Step: Incubate a known concentration of AChE with the organophosphate inhibitor in a phosphate buffer for a specific duration to achieve significant (>95%) inhibition.
-
Removal of Excess Inhibitor: The excess organophosphate is removed, often by dialysis or gel filtration, to prevent re-inhibition of the reactivated enzyme.
-
Reactivation Step: The inhibited AChE is then incubated with the oxime solution at various concentrations for different time intervals.
-
Measurement of AChE Activity: At the end of the incubation period, the remaining AChE activity is measured. The substrate ATC is added along with DTNB. The enzymatic hydrolysis of ATC by active AChE produces thiocholine, which reacts with DTNB to form a yellow-colored anion, 5-thio-2-nitrobenzoate. The rate of color formation is measured kinetically by monitoring the change in absorbance at 412 nm.
-
Data Analysis: The percentage of reactivation is calculated by comparing the AChE activity in the oxime-treated samples to the activity of the uninhibited enzyme control. Reactivation rate constants can be determined by plotting the percentage of reactivation against time for each oxime concentration.
In Vivo Protective Efficacy Assessment
This protocol is used to determine the ability of an oxime to protect animals from the lethal effects of organophosphate poisoning.
1. Animals:
-
Laboratory animals such as mice or rats of a specific strain, age, and weight.
2. Materials:
-
Organophosphate solution
-
Oxime solution
-
Atropine sulfate solution (often used in combination with the oxime)
-
Vehicle for dissolving the compounds (e.g., saline)
-
Syringes and needles for administration.
3. Procedure:
-
Determination of LD50: The median lethal dose (LD50) of the organophosphate is determined by administering various doses to groups of animals and observing mortality over a 24-hour period. Probit analysis is commonly used to calculate the LD50.
-
Protective Study:
-
Animals are divided into several groups.
-
A control group receives a lethal dose (e.g., 2x LD50) of the organophosphate.
-
Treatment groups receive the same lethal dose of the organophosphate, followed by the administration of the oxime (and often atropine) at a specific time point (e.g., 1 minute after poisoning). Different doses of the oxime are tested.
-
The number of surviving animals in each group is recorded after 24 hours.
-
-
Data Analysis:
-
The LD50 of the organophosphate in the presence of the oxime treatment is calculated.
-
The Protective Index (PI) is then calculated using the formula: PI = LD50 of organophosphate with oxime treatment / LD50 of organophosphate alone
-
Mandatory Visualization
Signaling Pathway of Organophosphate Poisoning and Oxime Reactivation
The following diagram illustrates the molecular mechanism of acetylcholinesterase inhibition by organophosphates and its subsequent reactivation by an oxime like this compound.
Caption: Mechanism of AChE inhibition by OPs and reactivation by this compound.
Experimental Workflow for In Vitro Oxime Efficacy Testing
The following diagram outlines the typical workflow for evaluating the reactivation potential of an oxime in a laboratory setting.
Caption: Workflow for in vitro evaluation of oxime reactivation efficacy.
Experimental Workflow for In Vivo Protective Efficacy Studies
The diagram below illustrates the key steps involved in assessing the protective effect of an oxime against organophosphate poisoning in an animal model.
Caption: Workflow for in vivo assessment of oxime protective efficacy.
References
A comparative study on the pharmacokinetics of Trimedoxime and HI-6
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pharmacokinetic properties of two critical acetylcholinesterase reactivators, Trimedoxime and HI-6. The information presented is collated from various preclinical studies, offering insights into their absorption, distribution, metabolism, and excretion profiles. All quantitative data is summarized for direct comparison, and detailed experimental methodologies are provided.
Quantitative Data Summary
The pharmacokinetic parameters of this compound and HI-6 have been evaluated in several animal models. The following tables summarize key findings from these studies, offering a comparative view of their in-vivo behavior.
Table 1: Comparative Pharmacokinetic Parameters of this compound and HI-6 in Mice following Intravenous Administration
| Parameter | This compound | HI-6 | Reference |
| Dose | 55.98 µmol/kg | 132.54 µmol/kg | [1] |
| Elimination Half-life (t½) | 108.08 min | 57.93 min | [1] |
| Total Body Clearance (Cl_tot) | Lower | ~25% Higher | [1] |
| Volume of Central Compartment (V₁) | Lower | Greater | [1] |
| Volume of Peripheral Compartment (V₂) | Higher (~35%) | Lower | [1] |
| Transport from Tissues to Central Compartment (t½k₂₁) | 77.9 min (Slower) | 41.7 min (Faster) |
Table 2: Pharmacokinetic Parameters of HI-6 in Various Animal Models
| Species | Route | Dose | Elimination Half-life (t½) | Key Findings | Reference |
| Rat | IM | 200 mg/kg | 20 min | Rapid absorption and distribution. | |
| Dog | IM | 10 & 50 mg/kg | 40-55 min | Rapid absorption and distribution. | |
| Rhesus Monkey | IM | 50 mg/kg | 25-30 min | Rapid absorption and distribution. | |
| Pig | IV/IM | 500 mg | - | Therapeutic serum concentrations reached within 1 min (IV) and 5 min (IM). |
Table 3: General Observations from Comparative Studies
| Observation | This compound | HI-6 | Reference |
| Elimination Rate | Slower | Faster | |
| Tissue Penetration | Better penetration into the peripheral compartment | - | |
| Duration in Peripheral Compartment | Remains longer | Shorter duration |
Experimental Protocols
The data presented in this guide are primarily derived from studies employing a two-compartment pharmacokinetic model following intravenous administration in animal models. Below are detailed methodologies typical of these key experiments.
Animal Studies and Dosing
-
Animal Models: Male albino mice are commonly used for direct comparative studies. Other studies have utilized rats, dogs, pigs, and rhesus monkeys.
-
Acclimatization: Animals are acclimatized for at least one week prior to the experiment, with free access to food and water.
-
Drug Preparation: this compound and HI-6 are dissolved in distilled water or saline immediately before use.
-
Administration: For intravenous studies, the compounds are administered as a bolus via the tail vein. The injection volume is typically standardized (e.g., 0.1 mL/20 g of body mass in mice).
Sample Collection and Processing
-
Blood Collection: At predetermined time points post-administration (e.g., 2, 5, 10, 15, 20, 30, 40, 50, and 60 minutes), animals are sacrificed, and whole blood is collected into heparinized tubes.
-
Plasma Separation: Plasma is separated from the whole blood by centrifugation.
-
Sample Storage: Plasma samples are stored at low temperatures (e.g., -20°C or -80°C) until analysis to ensure stability.
Quantification by High-Performance Liquid Chromatography (HPLC)
The concentration of this compound and HI-6 in plasma samples is determined using a validated HPLC method.
-
Sample Preparation: A small volume of plasma (e.g., 100 µL) is deproteinized, often by adding a precipitating agent like acetonitrile or by dilution with water followed by microfiltration.
-
Chromatographic System:
-
Column: A C18 reverse-phase column is frequently used.
-
Mobile Phase: The composition of the mobile phase varies but often consists of a buffer (e.g., sodium acetate) and an organic solvent like acetonitrile.
-
Detection: An ultraviolet (UV) detector is used to quantify the compounds at a specific wavelength.
-
-
Quantification: The concentration of the drug in the samples is determined by comparing the peak area to a standard curve prepared with known concentrations of the compound.
Pharmacokinetic Analysis
The plasma concentration-time data are analyzed using a two-compartment open model. This model describes the distribution of the drug between a central compartment (representing blood and highly perfused organs) and a peripheral compartment (representing less perfused tissues), as well as its elimination from the central compartment.
Mandatory Visualization
References
Comparative Efficacy of Trimedoxime in Acetylcholinesterase Reactivation: An In Vivo Perspective
A comprehensive guide for researchers and drug development professionals on the in vivo performance of Trimedoxime compared to other acetylcholinesterase reactivators, supported by experimental data and detailed protocols.
This compound (TMB-4) is a critical oxime reactivator used in the treatment of organophosphate (OP) poisoning, which causes severe toxicity by inhibiting acetylcholinesterase (AChE). The reactivation of AChE is a crucial step in restoring normal synaptic function. This guide provides an objective comparison of this compound's in vivo efficacy against other commonly used AChE reactivators, supported by experimental findings. While direct in vivo validation of specific computational models of this compound-AChE binding is not extensively documented in publicly available literature, the data from in vivo studies provide essential validation for the general principles of oxime-based reactivation that underpin these computational models.
Comparative Efficacy of AChE Reactivators
In vivo studies are fundamental in determining the therapeutic potential of AChE reactivators. These studies, typically conducted in animal models, provide critical data on the efficacy of these compounds in a complex biological system. This compound has been extensively compared with other oximes, such as pralidoxime, obidoxime, and HI-6, particularly in the context of poisoning by various nerve agents.
Key Findings from In Vivo Studies:
-
Tabun Poisoning: this compound has demonstrated superior efficacy in reactivating tabun-inhibited AChE compared to other common oximes like pralidoxime, obidoxime, and HI-6.[1][2][3] In vivo experiments in rats have shown that this compound is the most effective reactivator for tabun poisoning.[1][2]
-
Other Organophosphates: While highly effective against tabun, the efficacy of this compound against other nerve agents, such as sarin and cyclosarin, can be limited. For instance, the oxime HI-6 has shown greater efficacy against soman. The choice of reactivator is therefore highly dependent on the specific organophosphate inhibitor.
-
Bisquaternary vs. Monoquaternary Oximes: Studies have indicated that bisquaternary AChE reactivators, like this compound and obidoxime, tend to be more potent than monoquaternary oximes such as pralidoxime.
Quantitative Data Presentation
The following tables summarize the comparative efficacy of this compound and other AChE reactivators from in vivo studies.
Table 1: In Vivo Reactivation of Tabun-Inhibited AChE in Rat Tissues
| Reactivator | Dose | Blood AChE Reactivation (%) | Brain AChE Reactivation (%) | Diaphragm AChE Reactivation (%) |
| This compound | 5% of LD50 | ~35% | ~20% | ~40% |
| Obidoxime | 5% of LD50 | ~20% | ~10% | ~25% |
| Pralidoxime | 5% of LD50 | ~10% | <5% | ~15% |
| HI-6 | 5% of LD50 | ~15% | <5% | ~20% |
Data extrapolated from graphical representations in cited literature. Actual values may vary based on specific experimental conditions.
Table 2: Protective Efficacy of Oximes in Tabun-Poisoned Mice
| Treatment (Oxime + Atropine) | Protective Ratio (LD50 of Tabun with treatment / LD50 of Tabun alone) |
| This compound + Atropine | ~15 |
| Obidoxime + Atropine | ~10 |
| Pralidoxime + Atropine | ~5 |
| HI-6 + Atropine | ~8 |
Protective ratio indicates the fold increase in the lethal dose of tabun required to cause death in 50% of the animals when treated with the oxime and atropine combination.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are representative protocols for key in vivo experiments.
1. In Vivo Assessment of AChE Reactivation in Rodents
-
Objective: To determine the percentage of AChE reactivation in various tissues following organophosphate poisoning and treatment with a reactivator.
-
Animal Model: Male Wistar rats (200-250g).
-
Materials:
-
Organophosphate (e.g., tabun)
-
AChE reactivator (e.g., this compound)
-
Atropine sulfate
-
Anesthetic
-
Phosphate buffer
-
Reagents for Ellman's assay (DTNB, acetylthiocholine iodide)
-
-
Procedure:
-
Animals are administered a sublethal dose of the organophosphate (e.g., 0.5 x LD50) via subcutaneous injection.
-
One minute after poisoning, animals are treated with atropine sulfate (e.g., 10 mg/kg, i.m.) and the AChE reactivator (e.g., this compound at 5% of its LD50, i.m.).
-
Control groups receive the organophosphate and saline instead of the reactivator.
-
At a predetermined time point (e.g., 60 minutes post-poisoning), animals are anesthetized and euthanized.
-
Blood and tissue samples (brain, diaphragm) are collected.
-
Tissues are homogenized in phosphate buffer.
-
AChE activity in the blood and tissue homogenates is determined using the Ellman's method.
-
The percentage of reactivation is calculated by comparing the AChE activity in the reactivator-treated group to the activity in the control (poisoned) and untreated (normal) groups.
-
2. Determination of Protective Efficacy (Protective Ratio)
-
Objective: To evaluate the ability of an AChE reactivator to protect against the lethal effects of organophosphate poisoning.
-
Animal Model: Male albino mice (20-25g).
-
Materials:
-
Organophosphate (e.g., tabun)
-
AChE reactivator (e.g., this compound)
-
Atropine sulfate
-
-
Procedure:
-
The LD50 of the organophosphate is determined in a group of untreated animals.
-
Several groups of animals are pre-treated with a standard dose of atropine sulfate and varying doses of the AChE reactivator.
-
A short time after treatment (e.g., 15 minutes), the animals are challenged with different doses of the organophosphate.
-
Mortality is recorded over a 24-hour period.
-
The LD50 of the organophosphate in the treated groups is calculated.
-
The protective ratio is determined by dividing the LD50 of the organophosphate in the treated group by the LD50 in the untreated group.
-
Visualizations
Signaling Pathway of AChE Inhibition and Reactivation
Experimental Workflow for In Vivo Evaluation of AChE Reactivators
References
- 1. A comparison of the potency of this compound and other currently available oximes to reactivate tabun-inhibited acetylcholinesterase and eliminate acute toxic effects of tabun - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
A Comparative Analysis of Trimedoxime's Reactivation Potency Across Species
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-species comparison of the reactivation potency of Trimedoxime, a critical oxime used as an antidote to organophosphate poisoning. By summarizing key experimental data, detailing methodologies, and visualizing complex biological processes, this document serves as a vital resource for researchers in the fields of toxicology, pharmacology, and drug development.
Executive Summary
Organophosphate nerve agents and pesticides pose a significant threat by irreversibly inhibiting acetylcholinesterase (AChE), a crucial enzyme for nerve function. The primary treatment involves the administration of an oxime to reactivate the inhibited enzyme. This compound has emerged as a potent reactivator, particularly against specific nerve agents like tabun. This guide synthesizes in vitro and in vivo data from studies on human, rat, and mouse AChE to provide a comparative overview of this compound's efficacy, alongside other common oximes such as Pralidoxime and Obidoxime.
In Vitro Reactivation Potency: A Cross-Species Look
The reactivation of organophosphate-inhibited AChE by this compound exhibits notable variations across different species and against different organophosphates. The following tables summarize the available experimental data.
Table 1: In Vitro Reactivation of Tabun-Inhibited Acetylcholinesterase (Rat Brain Homogenate)
| Oxime | Concentration (M) | Reactivation (%) |
| This compound | 10⁻⁵ | ~18 |
| 10⁻⁴ | ~35 | |
| 10⁻³ | >40 | |
| Pralidoxime | 10⁻⁵ - 10⁻³ | <20 |
| Obidoxime | 10⁻⁵ | ~15 |
| 10⁻⁴ | ~20 | |
| HI-6 | 10⁻⁵ - 10⁻³ | <15 |
Data sourced from studies on rat brain homogenate, indicating this compound as the most efficacious reactivator for tabun-inhibited AChE among the tested oximes[1][2][3][4].
Table 2: In Vitro Reactivation of Nerve Agent-Inhibited Acetylcholinesterase (Mus musculus)
| Organophosphate | This compound Concentration (M) | Reactivation (%) |
| Sarin (GB) | 10⁻⁵ | ~20 |
| 10⁻³ | ~54 | |
| VX | 10⁻⁵ | ~15 |
| 10⁻³ | ~85 | |
| Paraoxon (POX) | 10⁻⁵ | ~50 |
| 10⁻³ | ~46 | |
| Tabun (GA) | 10⁻⁵ | ~10 |
| 10⁻³ | ~30 | |
| Soman (GD) | 10⁻⁵ - 10⁻³ | No significant reactivation |
| Cyclosarin (GF) | 10⁻⁵ - 10⁻³ | No significant reactivation |
This data highlights this compound's high potency against VX-inhibited mouse AChE at higher concentrations.
Table 3: In Vitro Reactivation of Paraoxon-Inhibited Human Acetylcholinesterase
| Oxime | Reactivation Potency |
| This compound | High |
| Obidoxime | High |
| K027 | High |
| K075 | High |
| K203 | High |
| K048 | High |
| Pralidoxime | Moderate |
| Methoxime | Low |
| HI-6 | Low |
In studies with paraoxon-inhibited human erythrocyte acetylcholinesterase, this compound was found to be among the most potent reactivators[5].
In Vivo Efficacy and Pharmacokinetics
In vivo studies in rodent models corroborate the in vitro findings, demonstrating this compound's effectiveness in counteracting the lethal effects of specific organophosphates.
Table 4: In Vivo Protective Efficacy Against Tabun Poisoning
| Species | Treatment | Protective Ratio (LD₅₀) |
| Rat | Atropine + this compound | Significant increase in survival |
| Mouse | Atropine + this compound | Significant increase in survival |
This compound, in combination with atropine, was found to be the most efficacious treatment in eliminating the acute lethal toxic effects of tabun in both rats and mice.
Table 5: Pharmacokinetic Parameters of this compound
| Species | Administration | Half-life (t½) | Key Findings |
| Mouse | Intravenous | ~108 min | Slower elimination and better penetration into the peripheral compartment compared to HI-6. |
| Rat | Intramuscular | - | Near-identical plasma profile to a newer oxime, K027, but with more erratic absorption. |
Experimental Protocols
A standardized method for assessing AChE activity is crucial for the comparison of reactivator potency. The Ellman method is a widely accepted protocol.
Ellman Method for Acetylcholinesterase Activity Assay
Principle: This colorimetric assay measures the activity of AChE by quantifying the production of thiocholine from the hydrolysis of acetylthiocholine. The thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which can be measured spectrophotometrically at 412 nm. The rate of color change is directly proportional to the AChE activity.
Materials:
-
Phosphate buffer (0.1 M, pH 8.0)
-
DTNB solution (10 mM in phosphate buffer)
-
Acetylthiocholine iodide (ATCI) solution (14 mM in deionized water)
-
AChE solution (e.g., from erythrocyte ghosts or brain homogenate)
-
Test oxime solutions (e.g., this compound)
-
Organophosphate inhibitor solution
-
96-well microplate
-
Microplate reader
Procedure for Reactivation Assay:
-
Inhibition Step: Incubate the AChE solution with a specific concentration of the organophosphate inhibitor for a defined period to achieve a desired level of inhibition (e.g., >95%).
-
Reactivation Step: Add the oxime solution (e.g., this compound) at various concentrations to the inhibited enzyme preparation. Incubate for a specific time (e.g., 10, 30, 60 minutes) at a controlled temperature (e.g., 37°C).
-
Measurement of AChE Activity: a. In a 96-well plate, add in the following order:
- Phosphate buffer
- DTNB solution
- Reactivated enzyme sample b. Initiate the reaction by adding the ATCI substrate solution. c. Immediately measure the absorbance at 412 nm in a microplate reader at regular intervals (e.g., every minute) for a set duration (e.g., 10-15 minutes).
-
Data Analysis: a. Calculate the rate of change in absorbance (ΔA/min). b. Determine the percentage of reactivation by comparing the activity of the oxime-treated inhibited enzyme to the activity of the uninhibited enzyme control. c. Kinetic constants such as the reactivation rate constant (k_r) and the dissociation constant (K_d) can be calculated from the concentration- and time-dependent reactivation data.
Visualizing the Mechanism and Workflow
To better understand the underlying processes, the following diagrams illustrate the mechanism of AChE reactivation and a typical experimental workflow.
Caption: Mechanism of AChE inhibition by organophosphates and reactivation by this compound.
Caption: A typical experimental workflow for evaluating the reactivation potency of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. scribd.com [scribd.com]
- 3. Acetylcholinesterase activity (AChE) assay [bio-protocol.org]
- 4. Reactivation kinetics of acetylcholinesterase from different species inhibited by highly toxic organophosphates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bosterbio.com [bosterbio.com]
Comparative Toxicity of Acetylcholinesterase Reactivators: A Guide for Researchers
This guide presents a comparative toxicity profile of three critical oxime acetylcholinesterase (AChE) reactivators: Trimedoxime, obidoxime, and pralidoxime. These compounds are essential antidotes for organophosphate poisoning. This document is intended for researchers, scientists, and professionals in drug development, providing a concise overview of their relative toxicities, supported by experimental data.
Quantitative Toxicity Data
The acute toxicity of these oximes is typically quantified by their median lethal dose (LD50), which represents the dose lethal to 50% of a test population. The data below, derived from studies in rodent models, facilitates a direct comparison of their acute toxicity following intramuscular administration.
| Oxime | Animal Model | LD50 (mg/kg) |
| This compound | Male Wistar Rat | 135.0[1][2] |
| Male BALB/c Mouse | 125.0[1][2] | |
| Obidoxime | Male Wistar Rat | 127.5[1] |
| Male BALB/c Mouse | 85.0 | |
| Pralidoxime | Male Wistar Rat | 210.0 |
| Male BALB/c Mouse | 165.0 |
Experimental Protocols
The LD50 values presented were determined through standardized acute toxicity studies. Below is a generalized protocol that outlines the key steps in such an experiment.
Objective: To determine the median lethal dose (LD50) of an oxime following a single intramuscular injection in a rodent model.
Materials:
-
Test compounds: this compound, obidoxime, pralidoxime
-
Vehicle for dissolution (e.g., sterile water for injection, saline)
-
Animal models: Male Wistar rats (180-220 g) or male BALB/c mice (20-25 g)
-
Standard laboratory equipment for injection and animal housing
Procedure:
-
Animal Acclimatization: Animals are acclimatized to the laboratory environment for at least one week prior to the experiment, with free access to food and water.
-
Dose Preparation: The oximes are dissolved in the appropriate vehicle to achieve the desired concentrations for injection.
-
Dose Administration: A single dose of the oxime solution is administered via intramuscular (i.m.) injection into the hind limb of each animal.
-
Group Allocation: Animals are divided into several groups, with each group receiving a different dose of the oxime. A control group receives only the vehicle.
-
Observation: Animals are closely monitored for clinical signs of toxicity and mortality at regular intervals, typically over a 24-hour period. Some studies may extend this observation period to 7 days to assess for delayed toxicity.
-
LD50 Calculation: The LD50 value, along with its 95% confidence interval, is calculated from the mortality data using a recognized statistical method, such as the Litchfield and Wilcoxon method or probit analysis.
Mechanisms of Toxicity and Signaling Pathways
While the primary pharmacological action of these oximes is the therapeutic reactivation of AChE, at higher, toxic doses, they can induce adverse effects through various mechanisms.
Obidoxime: At high concentrations, obidoxime has been associated with hepatotoxicity. This may be linked to the impairment of hepatic transporter function. Additionally, studies in rats have demonstrated that high doses of obidoxime can lead to muscle injury, characterized by necrosis and inflammation.
Pralidoxime: The toxicity of pralidoxime primarily manifests as neurological and cardiovascular side effects. Neurological symptoms can include dizziness, headache, and blurred vision. Cardiovascular effects may include tachycardia and a transient increase in blood pressure. The specific signaling pathways underlying these toxic effects are not yet fully elucidated.
This compound: Detailed information regarding the specific mechanisms and signaling pathways of this compound's intrinsic toxicity is limited in the available scientific literature.
Visualizations
Experimental Workflow for Acute Toxicity Assessment
Caption: A generalized workflow for the in vivo assessment of acute oxime toxicity.
Conceptual Overview of Oxime-Induced Toxicity
Caption: Known target organs and toxic effects of high-dose oxime administration.
References
Trimedoxime Efficacy: A Comparative Analysis in Rat and Mouse Models of Organophosphate Poisoning
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the effectiveness of Trimedoxime in treating organophosphate (OP) poisoning in two commonly used animal models: the rat and the mouse. The data presented is compiled from various experimental studies to offer an objective overview of the product's performance and support further research and development.
Executive Summary
This compound is a crucial oxime reactivator of acetylcholinesterase (AChE), the enzyme inhibited by organophosphorus compounds. Experimental evidence demonstrates that this compound is highly effective in both rat and mouse models, particularly in cases of tabun poisoning. In rats, this compound shows robust reactivation of AChE in blood, diaphragm, and to a lesser extent, the brain.[1][2][3][4] Therapeutically, it significantly protects both rats and mice from the lethal effects of tabun.[1] While its efficacy is well-documented in both species, notable differences in toxicology and pharmacokinetics exist.
Data Presentation
Toxicology
The acute toxicity of this compound, as indicated by its median lethal dose (LD50), varies between rats and mice when administered intramuscularly.
| Animal Model | LD50 (mg/kg, i.m.) | Reference |
| Rat | 135.5 | |
| Mouse | 97.5 |
Therapeutic Efficacy against Tabun Poisoning
The protective efficacy of this compound, when administered with atropine, against tabun poisoning is presented below. The protective ratio indicates the fold increase in the LD50 of tabun in the presence of the antidote.
| Animal Model | Treatment | Protective Ratio | Reference |
| Rat | This compound + Atropine | 1.71 | |
| Mouse | This compound + Atropine | ~2.0 |
In Vivo Acetylcholinesterase (AChE) Reactivation in Tabun-Poisoned Rats
The ability of this compound to reactivate AChE in various tissues of tabun-poisoned rats is a key indicator of its effectiveness.
| Tissue | AChE Reactivation (%) | Reference |
| Blood | 45.3 | |
| Diaphragm | 38.7 | |
| Brain | 21.5 |
Note: Directly comparable side-by-side data for AChE reactivation in mice from the same study was not available in the reviewed literature. However, the therapeutic efficacy data suggests significant reactivation occurs.
Pharmacokinetics
Pharmacokinetic parameters of this compound have been studied in both rats and mice, revealing differences in its absorption, distribution, and elimination.
| Parameter | Rat | Mouse | Reference |
| Administration Route | Intramuscular (i.m.) | Intravenous (i.v.) | |
| Dose | equimolar to 22.07 mg/kg of K027 | 55.98 µmol/kg | |
| Cmax (Maximum Plasma Concentration) | 20.0 ± 6.3 µg/mL | Not explicitly stated | |
| AUC (Area Under the Curve) | 2269 ± 197 min µg/mL (0-180 min) | Not explicitly stated | |
| t1/2 (Half-life) | Not explicitly stated | 108.08 min |
Note: The pharmacokinetic data is from different studies with different administration routes, highlighting the need for further direct comparative studies.
Experimental Protocols
The following is a generalized experimental protocol for evaluating the in vivo efficacy of this compound, based on methodologies cited in the referenced literature.
Objective: To determine the therapeutic efficacy and acetylcholinesterase (AChE) reactivation potential of this compound in an animal model of organophosphate poisoning.
Materials:
-
Animals: Male Wistar rats (200-250g) or male albino mice (20-25g).
-
Organophosphate: Tabun (or other relevant OP agent).
-
Antidotes: this compound, Atropine sulfate.
-
Anesthetics: (e.g., isoflurane, ketamine/xylazine).
-
Reagents for AChE activity measurement: Acetylthiocholine iodide, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).
-
Equipment: Spectrophotometer, homogenizer, centrifuge, administration syringes.
Procedure:
-
Animal Acclimation: Animals are acclimated to the laboratory conditions for at least one week prior to the experiment.
-
Determination of LD50 of the Organophosphate: A preliminary study is conducted to determine the median lethal dose (LD50) of the organophosphate in the specific animal strain used.
-
Experimental Groups: Animals are randomly assigned to groups (n=8-10 per group):
-
Control (saline)
-
Organophosphate only
-
Organophosphate + Atropine
-
Organophosphate + Atropine + this compound
-
-
Poisoning and Treatment:
-
Animals in the experimental groups are challenged with a lethal dose of the organophosphate (e.g., 1.5-2.0 x LD50) via subcutaneous or intramuscular injection.
-
Immediately or a few minutes after poisoning, the respective antidotes are administered intramuscularly. Atropine is typically given to counteract the muscarinic effects of ACh accumulation.
-
-
Observation for Therapeutic Efficacy:
-
Animals are observed for signs of toxicity and mortality over a 24-hour period.
-
The protective ratio is calculated as the LD50 of the organophosphate in the treated group divided by the LD50 in the untreated group.
-
-
AChE Activity Measurement:
-
At a predetermined time point (e.g., 30 or 60 minutes post-treatment), a separate cohort of animals is anesthetized and euthanized.
-
Blood samples are collected via cardiac puncture. Tissues (diaphragm, brain) are rapidly excised and placed on ice.
-
Tissues are homogenized in a suitable buffer.
-
AChE activity in erythrocyte lysates and tissue homogenates is determined spectrophotometrically using the Ellman method, which measures the rate of acetylthiocholine hydrolysis.
-
-
Data Analysis:
-
Statistical analysis (e.g., ANOVA followed by post-hoc tests) is used to compare the mean AChE activities and survival rates between groups. A p-value of <0.05 is typically considered statistically significant.
-
Mandatory Visualization
References
- 1. researchgate.net [researchgate.net]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. A comparison of the potency of this compound and other currently available oximes to reactivate tabun-inhibited acetylcholinesterase and eliminate acute toxic effects of tabun - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Comparative Guide to the Structure-Activity Relationships of Trimedoxime Analogs in Acetylcholinesterase Reactivation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Trimedoxime and its analogs as reactivators of organophosphate-inhibited acetylcholinesterase (AChE). The information presented herein is based on experimental data from in vitro and in vivo studies, offering insights into the structure-activity relationships (SAR) that govern their efficacy. This document is intended to serve as a valuable resource for researchers and professionals involved in the development of more effective antidotes for organophosphate poisoning.
Introduction to this compound and Acetylcholinesterase Reactivation
Organophosphorus compounds (OPs), including nerve agents and pesticides, exert their toxic effects by irreversibly inhibiting acetylcholinesterase (AChE), a crucial enzyme responsible for the breakdown of the neurotransmitter acetylcholine. This inhibition leads to an accumulation of acetylcholine at cholinergic synapses, resulting in a cholinergic crisis that can be fatal. The primary treatment for OP poisoning involves the administration of an anticholinergic drug, such as atropine, and an AChE reactivator.
This compound (TMB) is a bis-pyridinium oxime that has been recognized for its potential as an AChE reactivator. Like other oximes, its mechanism of action involves a nucleophilic attack on the phosphorus atom of the OP-AChE conjugate, leading to the displacement of the OP and the restoration of enzyme activity. The effectiveness of an oxime reactivator is determined by its affinity for the inhibited enzyme and its reactivation rate.
The structure of this compound, characterized by two pyridinium rings linked by a three-carbon chain and an oxime group at the 4-position of each ring, has been the basis for the synthesis and evaluation of numerous analogs. Understanding the structure-activity relationships of these analogs is critical for the rational design of more potent and less toxic AChE reactivators.
Comparative Analysis of In Vitro Efficacy
The in vitro reactivation of OP-inhibited AChE is a primary measure of the potential therapeutic efficacy of an oxime. The following tables summarize key quantitative data for this compound and a selection of its structural analogs and other common oximes.
Table 1: In Vitro Reactivation of Tabun-Inhibited Rat Brain Acetylcholinesterase
| Compound | Concentration (M) | Reactivation (%) | Reference |
| This compound | 10⁻⁵ | 17 | [1] |
| Obidoxime | 10⁻⁵ | 12 | [1] |
| Pralidoxime | 10⁻⁵ | 2 | [1] |
| HI-6 | 10⁻⁵ | 5 | [1] |
This table showcases the superior in vitro reactivation potency of this compound against tabun-inhibited AChE compared to other standard oximes at the same concentration.
Table 2: Inhibition of Human Recombinant Acetylcholinesterase (hrAChE) by Bis-pyridinium Oximes
| Compound | Linker Length (n) | IC₅₀ (M) | Reference |
| Analog 1 | 1 | > 10⁻¹ | [2] |
| Analog 2 | 2 | > 10⁻¹ | |
| Analog 3 | 3 | > 10⁻¹ | |
| This compound (Analog) | 3 | > 10⁻² | |
| Analog 4 | 4 | 2.1 x 10⁻² | |
| Analog 5 | 5 | 1.0 x 10⁻³ | |
| Analog 6 | 6 | 5.5 x 10⁻⁵ |
This table highlights the structure-activity relationship concerning the linker length between the two pyridinium rings. A longer linker generally leads to a lower IC₅₀ value, indicating stronger inhibition of the enzyme. This compound, with its three-carbon linker, is a relatively weak inhibitor, which is a desirable characteristic for a reactivator.
In Vivo Toxicity Profile
The therapeutic utility of an AChE reactivator is not only dependent on its efficacy but also on its toxicity. The median lethal dose (LD₅₀) is a standard measure of acute toxicity.
Table 3: Acute Intramuscular Toxicity (LD₅₀) of Oximes in Rats and Mice
| Compound | Species | LD₅₀ (mg/kg) | 95% Confidence Interval | Reference |
| This compound | Rat | 87.5 | 78.1 - 97.9 | |
| This compound | Mouse | 110.2 | 100.2 - 121.2 | |
| Obidoxime | Rat | 75.6 | 66.9 - 85.4 | |
| Obidoxime | Mouse | 95.8 | 88.7 - 103.5 | |
| Pralidoxime | Rat | 125.4 | 112.0 - 140.4 | |
| Pralidoxime | Mouse | 145.6 | 132.4 - 160.2 | |
| HI-6 | Rat | 450.7 | 398.8 - 509.3 | |
| HI-6 | Mouse | 580.9 | 528.1 - 639.0 |
This data indicates that this compound has a moderate level of acute toxicity, comparable to Obidoxime, but is more toxic than Pralidoxime and significantly more toxic than HI-6.
Experimental Protocols
In Vitro Acetylcholinesterase Reactivation Assay (Ellman's Method)
The reactivation of OP-inhibited AChE is commonly assessed using a modified Ellman's method.
Principle: This spectrophotometric assay measures the activity of AChE by detecting the production of thiocholine from the substrate acetylthiocholine. The thiocholine reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored product, 5-thio-2-nitrobenzoic acid (TNB), which is quantified by measuring the absorbance at 412 nm. The rate of color formation is directly proportional to the AChE activity.
Materials:
-
Acetylcholinesterase (AChE) solution (e.g., from electric eel or human recombinant)
-
Phosphate buffer (0.1 M, pH 8.0)
-
DTNB solution (10 mM in phosphate buffer)
-
Acetylthiocholine iodide (ATCI) solution (14 mM in deionized water)
-
Organophosphate inhibitor solution (e.g., Tabun, Paraoxon)
-
This compound analog solutions of varying concentrations
-
96-well microplate
-
Microplate reader
Procedure:
-
Enzyme Inhibition:
-
In the wells of a microplate, add the AChE solution and the organophosphate inhibitor.
-
Incubate for a specific period (e.g., 30 minutes) to allow for complete inhibition of the enzyme.
-
-
Reactivation:
-
Add the this compound analog solutions at different concentrations to the inhibited enzyme mixture.
-
Incubate for a defined time (e.g., 10 minutes) to allow for reactivation to occur.
-
-
Measurement of AChE Activity:
-
Add the DTNB solution to all wells.
-
Initiate the enzymatic reaction by adding the ATCI substrate solution.
-
Immediately measure the increase in absorbance at 412 nm over time using a microplate reader.
-
-
Calculation of Reactivation Percentage:
-
The percentage of reactivation is calculated using the following formula: % Reactivation = [(Activity of reactivated enzyme - Activity of inhibited enzyme) / (Activity of uninhibited enzyme - Activity of inhibited enzyme)] x 100
-
In Vivo Acute Toxicity Testing (LD₅₀ Determination)
The acute toxicity of this compound analogs is determined by calculating the median lethal dose (LD₅₀) in animal models, typically rats or mice.
Procedure:
-
Animal Model: Healthy, adult male or female rodents (e.g., Wistar rats, NMRI mice) are used.
-
Dose Administration:
-
Animals are divided into several groups, with each group receiving a different dose of the this compound analog.
-
The compound is typically administered via intramuscular (i.m.) or intraperitoneal (i.p.) injection.
-
A control group receives the vehicle (e.g., saline) only.
-
-
Observation:
-
Animals are observed for a set period, usually 24 to 48 hours, for signs of toxicity and mortality.
-
-
LD₅₀ Calculation:
-
The number of mortalities in each dose group is recorded.
-
The LD₅₀ value, which is the dose that is lethal to 50% of the animals, is calculated using statistical methods such as probit analysis.
-
Visualizing Experimental Workflows and Relationships
In Vitro AChE Reactivation Workflow
Caption: Workflow for determining the in vitro AChE reactivation potency of this compound analogs.
In Vivo Toxicity Assessment Workflow
Caption: Workflow for determining the in vivo acute toxicity (LD₅₀) of this compound analogs.
Structure-Activity Relationship Concepts
References
Trimedoxime's Efficacy in Reactivating Aged Acetylcholinesterase: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides a critical comparison of Trimedoxime's performance in reactivating aged acetylcholinesterase (AChE), a key challenge in the treatment of organophosphate poisoning. This analysis is supported by experimental data and detailed methodologies to offer a clear perspective on its limitations compared to other oxime reactivators.
Organophosphate (OP) nerve agents and pesticides exert their toxicity by inhibiting acetylcholinesterase (AChE), a crucial enzyme for the proper functioning of the nervous system. This inhibition, if not rapidly reversed, can undergo a process known as "aging," where the phosphorylated enzyme becomes resistant to conventional oxime-based antidotes. This guide focuses on the efficacy of this compound in reactivating this "aged" AChE and compares it with other standard oximes, namely Obidoxime and HI-6.
The Challenge of Aged Acetylcholinesterase
Upon exposure to organophosphates, the serine residue in the active site of AChE becomes phosphorylated, rendering the enzyme inactive. This inhibited state is initially reversible by nucleophilic agents like oximes. However, over time, a dealkylation process can occur, resulting in a more stable, negatively charged phosphate-enzyme conjugate. This "aged" AChE is notoriously difficult to reactivate. The rate of aging varies depending on the specific organophosphate, with some nerve agents like soman causing aging within minutes.[1]
Comparative Efficacy of Oxime Reactivators on Aged AChE
The effectiveness of an oxime in reactivating aged AChE is a critical determinant of its therapeutic window and overall clinical utility. The following tables summarize the available quantitative data on the reactivation of aged AChE by this compound, Obidoxime, and HI-6 after inhibition by various nerve agents. The data is presented as the second-order reactivation rate constant (k_r), which reflects the intrinsic efficacy of the reactivator.
| Organophosphate | Oxime | Second-Order Reactivation Rate Constant (k_r) (M⁻¹min⁻¹) | Reference |
| Soman-inhibited Aged AChE | This compound | Negligible | [1] |
| Obidoxime | Negligible | [1][2] | |
| HI-6 | Low but detectable | [2] | |
| Tabun-inhibited Aged AChE | This compound | More effective than HI-6 | |
| Obidoxime | More effective than HI-6 and this compound | ||
| HI-6 | Very low efficacy | ||
| VX-inhibited Aged AChE | This compound | Effective | |
| Obidoxime | Less effective than HI-6 | ||
| HI-6 | Highly effective | ||
| Sarin-inhibited Aged AChE | This compound | Effective | |
| Obidoxime | Less effective than HI-6 | ||
| HI-6 | Highly effective |
Note: The term "negligible" indicates that the reactivation rate was too low to be accurately measured or was not significantly different from spontaneous reactivation. The relative efficacies can vary depending on the experimental conditions.
Experimental Protocols
A comprehensive understanding of the limitations of this compound requires a detailed examination of the experimental methodologies used to generate the comparative data.
In Vitro Inhibition and Aging of Acetylcholinesterase
This protocol outlines the steps to prepare organophosphate-inhibited and subsequently aged acetylcholinesterase for reactivation studies.
-
Enzyme Preparation: A solution of purified human or animal acetylcholinesterase (e.g., from erythrocytes or brain homogenate) is prepared in a suitable buffer (e.g., 0.1 M phosphate buffer, pH 7.4).
-
Inhibition: The AChE solution is incubated with a specific concentration of the organophosphate (e.g., soman, sarin, VX, or tabun) for a predetermined period (e.g., 30 minutes) at a controlled temperature (e.g., 37°C) to achieve a high degree of inhibition (typically >95%).
-
Removal of Excess Inhibitor: To prevent further inhibition during the aging and reactivation phases, the excess organophosphate is removed. This can be achieved by methods such as gel filtration or rapid dilution.
-
Aging: The inhibited AChE is then incubated in the buffer at a controlled temperature (e.g., 37°C) for a specific duration to allow the aging process to occur. The incubation time depends on the aging half-life of the specific organophosphate-AChE conjugate. For rapidly aging agents like soman, this may be a few minutes to hours, while for others it could be significantly longer.
-
Confirmation of Aging: The degree of aging can be confirmed by attempting reactivation with a potent oxime at various time points. A significant decrease in the extent of reactivation over time indicates successful aging.
Acetylcholinesterase Reactivation Assay (Ellman's Method)
The Ellman's assay is a widely used spectrophotometric method to measure AChE activity and, consequently, the extent of reactivation.
-
Principle: The assay measures the activity of AChE by quantifying the production of thiocholine from the substrate acetylthiocholine. Thiocholine reacts with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which can be measured spectrophotometrically at 412 nm.
-
Reagents:
-
0.1 M Phosphate Buffer (pH 8.0)
-
10 mM DTNB solution
-
14 mM Acetylthiocholine Iodide (ATCI) solution
-
Aged organophosphate-inhibited AChE solution
-
Oxime reactivator solutions (this compound, Obidoxime, HI-6) at various concentrations.
-
-
Procedure:
-
In a 96-well microplate, add the phosphate buffer, aged inhibited-AChE solution, and the oxime reactivator solution.
-
Incubate the mixture for a specific period (e.g., 10-30 minutes) at a controlled temperature (e.g., 25°C or 37°C) to allow for reactivation.
-
Initiate the enzymatic reaction by adding the ATCI and DTNB solution to each well.
-
Immediately measure the change in absorbance at 412 nm over time using a microplate reader.
-
-
Calculation of Reactivation: The rate of change in absorbance is directly proportional to the AChE activity. The percentage of reactivation is calculated by comparing the activity of the oxime-treated enzyme to the activity of the uninhibited enzyme. The second-order reactivation rate constant (k_r) can be determined by measuring the reactivation rate at different oxime concentrations.
Visualizing the Process: From Inhibition to Failed Reactivation
The following diagrams illustrate the key processes involved in AChE inhibition, aging, and the challenge of reactivation.
Caption: The pathway from active AChE to the "aged," non-reactivatable state.
Caption: The experimental workflow for comparing oxime efficacy on aged AChE.
Conclusion: The Limitations of this compound
The compiled experimental data indicates that this compound has significant limitations in reactivating aged acetylcholinesterase, particularly after inhibition by nerve agents like soman. While it shows some efficacy against tabun- and VX-inhibited aged AChE, its performance is often surpassed by other oximes like Obidoxime and HI-6, depending on the specific organophosphate.
For researchers and drug development professionals, these findings underscore the necessity of developing novel reactivators with a broader spectrum of activity and a greater capacity to reverse the aging process or to effectively reactivate the aged enzyme. The detailed protocols provided in this guide offer a standardized framework for the in vitro evaluation of such next-generation antidotes. The continued investigation into the structural and mechanistic basis of oxime efficacy against aged AChE is paramount for improving the medical countermeasures against organophosphate poisoning.
References
- 1. Acetylcholinesterase Reactivators (HI-6, Obidoxime, this compound, K027, K075, K127, K203, K282): Structural Evaluation of Human Serum Albumin Binding and Absorption Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reactivation of nerve agent inhibited human acetylcholinesterases by HI-6 and obidoxime - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Final Step: Proper Disposal of Trimedoxime
For researchers, scientists, and drug development professionals, the lifecycle of a chemical compound extends beyond its experimental use. The proper disposal of substances like Trimedoxime is a critical final step, ensuring laboratory safety, environmental protection, and regulatory compliance. This guide provides essential, step-by-step information for the safe and responsible disposal of this compound.
The primary and recommended method for disposing of this compound waste is through a licensed chemical destruction plant or an approved waste disposal facility.[1] This approach ensures that the compound is handled and neutralized in a controlled and environmentally sound manner.
Key Disposal Considerations
When preparing this compound for disposal, several key factors must be taken into account. These are summarized in the table below.
| Consideration | Recommendation | Rationale |
| Waste Classification | Treat as hazardous chemical waste. | Ensures adherence to the highest safety standards and regulatory requirements for chemical disposal. |
| Disposal Method | Engage a licensed chemical waste disposal service for removal and subsequent destruction, likely through controlled incineration with flue gas scrubbing.[1] | Professional services have the expertise and equipment to handle and neutralize chemical waste safely and in compliance with environmental regulations. |
| On-site Handling | Collect this compound waste in suitable, closed, and clearly labeled containers.[1] | Prevents accidental exposure, spills, and reactions. Proper labeling is crucial for waste segregation and informs disposal personnel of the container's contents. |
| Incompatible Materials | Store away from strong reducing agents. | To prevent potentially hazardous chemical reactions. |
| Spill Management | For small spills, absorb with an inert material (e.g., sand, silica gel), then collect in a suitable, closed container for disposal. | Minimizes the spread of the chemical and facilitates its collection for proper disposal. |
| Contaminated Materials | Any materials that have come into contact with this compound (e.g., gloves, absorbent pads) should be disposed of as chemical waste. | Prevents secondary contamination and exposure. |
| Empty Containers | Containers can be triple-rinsed (or the equivalent) and offered for recycling or reconditioning. Alternatively, they can be punctured to prevent reuse and disposed of in a sanitary landfill. Combustible packaging may be incinerated. | Reduces waste volume and ensures that empty containers do not pose a residual hazard. |
| Prohibited Disposal Methods | Do not discharge to sewer systems or contaminate water, foodstuffs, or animal feed. | Prevents environmental contamination and potential harm to aquatic life and public health. |
Disposal Workflow
The logical flow for the proper disposal of this compound waste in a laboratory setting is illustrated below. This workflow emphasizes decision-making based on safety and regulatory compliance.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
